molecular formula C13H12O B181839 4-(3-Methylphenyl)phenol CAS No. 191724-08-0

4-(3-Methylphenyl)phenol

Cat. No.: B181839
CAS No.: 191724-08-0
M. Wt: 184.23 g/mol
InChI Key: DMTSNKPXUWEOBB-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)phenol, with the CAS number 191724-08-0, is an organic compound with the molecular formula C13H12O and a molecular weight of 184.24 g/mol . This phenol derivative is a versatile building block in organic synthesis and materials science research. Compounds within this class are frequently utilized in the development of advanced materials, including the synthesis of other complex phenolic structures and polymer precursors . As a member of the phenol family, its chemical behavior is characterized by the reactivity of its hydroxyl group, enabling its use in various coupling and functionalization reactions. Researchers may employ this compound in the creation of molecular frameworks for novel antioxidants, dyes, or pharmaceutical intermediates, exploring structure-activity relationships in these fields . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTSNKPXUWEOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362560
Record name 3'-Methyl[1,1'-biphenyl]-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID10362560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191724-08-0
Record name 3'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(3-Methylphenyl)phenol" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

<-1> ## An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methylphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Methylphenyl)phenol, a biphenyl derivative with significant applications in medicinal chemistry and materials science. This document delves into the prevalent synthetic methodologies, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. It offers a detailed, step-by-step protocol, explaining the rationale behind experimental choices and potential challenges. Furthermore, this guide outlines a rigorous characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl and its substituted analogues represent a privileged scaffold in modern chemistry. Their unique structural and electronic properties, arising from the two directly connected phenyl rings, make them indispensable building blocks in the design of liquid crystals, functional polymers, and, most notably, pharmacologically active agents. The compound 4-(3-Methylphenyl)phenol, also known as 3'-Methyl-[1,1'-biphenyl]-4-ol, is a valuable intermediate in the synthesis of more complex molecules. The presence of both a hydroxyl group and a methyl-substituted phenyl ring provides versatile handles for further chemical transformations.

This guide will focus on a robust and widely adopted synthetic strategy for 4-(3-Methylphenyl)phenol, the Suzuki-Miyaura cross-coupling reaction, followed by a comprehensive characterization protocol.

Synthetic Methodology: A Deep Dive into the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] It is the method of choice for synthesizing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

The synthesis of 4-(3-Methylphenyl)phenol via this method is a two-step process:

  • Suzuki-Miyaura Coupling: Reaction of a protected phenol derivative (e.g., 4-bromoanisole) with 3-tolylboronic acid to form the biphenyl backbone.

  • Deprotection: Cleavage of the protecting group to yield the final phenolic product.

Step 1: Suzuki-Miyaura Coupling of 4-Bromoanisole and 3-Tolylboronic Acid

The choice of a protected phenol, specifically 4-bromoanisole (4-methoxyphenyl bromide), is a strategic one. The methoxy group is a robust protecting group for the phenolic hydroxyl, preventing its interference with the palladium catalyst during the coupling reaction.

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[3]

Suzuki_Miyaura_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a self-validating system, where careful control of the inert atmosphere and reagent purity is paramount for achieving high yields.

Materials:

  • 4-Bromoanisole

  • 3-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole (1.0 eq), 3-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the active Pd(0) catalyst in situ by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir for 15 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Follow this with the addition of degassed toluene and water (typically in a 4:1 ratio).

  • Reaction Progress: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-methoxy-3'-methylbiphenyl.

Step 2: Deprotection of the Methoxy Group

The cleavage of the methyl ether to unveil the phenol is a critical final step. Several methods exist for this transformation, with the choice depending on the substrate's sensitivity to acidic or basic conditions. A common and effective method involves the use of boron tribromide (BBr₃).

Deprotection_Workflow 4-Methoxy-3'-methylbiphenyl 4-Methoxy-3'-methylbiphenyl Reaction with BBr3 Reaction with BBr3 4-Methoxy-3'-methylbiphenyl->Reaction with BBr3 BBr3 in DCM Quenching Quenching Reaction with BBr3->Quenching Methanol/Water Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 4-(3-Methylphenyl)phenol 4-(3-Methylphenyl)phenol Purification->4-(3-Methylphenyl)phenol

Caption: Workflow for the deprotection of 4-methoxy-3'-methylbiphenyl.

Materials:

  • 4-Methoxy-3'-methylbiphenyl

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Dichloromethane (anhydrous)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 4-methoxy-3'-methylbiphenyl (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane (1.2 eq) dropwise to the cooled solution.

  • Reaction Progress: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield pure 4-(3-Methylphenyl)phenol as a white to off-white solid.

Comprehensive Characterization

Unequivocal characterization of the synthesized 4-(3-Methylphenyl)phenol is essential to confirm its identity and purity. A multi-technique approach is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-(3-Methylphenyl)phenol is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.5 ppm.

  • Phenolic OH: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 4.5-5.5 ppm.

  • Methyl Protons: A singlet at approximately δ 2.3 ppm.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Methylphenyl)phenol will exhibit characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Phenolic)3200-3600Broad
C-H (Aromatic)3000-3100Sharp
C=C (Aromatic)1500-1600Medium to strong
C-O (Phenolic)~1220Strong

Table 1: Expected IR Absorption Bands for 4-(3-Methylphenyl)phenol.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-(3-Methylphenyl)phenol (C₁₃H₁₂O), the expected molecular weight is approximately 184.23 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Melting Point

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of 4-(3-Methylphenyl)phenol via a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. The provided experimental protocols are designed to be self-validating, emphasizing the importance of a controlled reaction environment and rigorous purification. The comprehensive characterization workflow, employing NMR, IR, and MS, ensures the unambiguous identification and purity assessment of the final product. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of biaryl compounds for applications in drug discovery and materials science.

References

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Spectroscopic Characterization of 4-(3-Cresyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic profile of 4-(3-cresyl)phenol for identification, purity assessment, and quality control purposes.

Molecular Structure and Isomerism

Understanding the molecular architecture is the first step in interpreting spectroscopic data. 4-(3-cresyl)phenol consists of a phenol ring linked to a m-cresol ring at the 4-position of the phenol.

Caption: Molecular structure of 4-(3-cresyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(3-cresyl)phenol, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Experimental Protocol: A Practical Approach

A standard protocol for acquiring high-quality NMR spectra of 4-(3-cresyl)phenol would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if hydrogen bonding or exchangeable protons are of particular interest, DMSO-d₆ is often preferred as it can slow down the exchange rate of the phenolic proton, making it more readily observable. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra should be acquired on a spectrometer operating at a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 4-(3-cresyl)phenol is expected to be complex due to the presence of two substituted aromatic rings. The predicted chemical shifts are based on the principle of substituent additivity, taking phenol and m-cresol as model compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Phenolic OH4.5 - 5.5Broad Singlet1HThe chemical shift of phenolic protons can vary significantly with concentration and solvent due to hydrogen bonding.[1] It is expected to be a broad signal that may exchange with D₂O.
Ar-H (Phenol Ring)6.8 - 7.3Multiplet4HThe protons on the phenol ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing tolyl group, leading to a complex multiplet.
Ar-H (Cresol Ring)6.7 - 7.2Multiplet4HThe protons on the m-cresol ring will exhibit a complex splitting pattern due to their relative positions and coupling with each other.
Methyl (CH₃)~2.3Singlet3HThe methyl protons are attached to an aromatic ring and are expected to appear as a sharp singlet in the typical range for benzylic protons.[2]

Causality in Spectral Features: The broadness of the phenolic -OH peak is a direct consequence of intermolecular hydrogen bonding and chemical exchange. The overlapping multiplets in the aromatic region arise from the similar electronic environments of the protons on both rings and the complex spin-spin coupling between them.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry, all 13 carbon atoms in 4-(3-cresyl)phenol are expected to be unique and therefore produce 13 distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-OH (Phenol)150 - 156The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.[3]
C-C (Biaryl Linkage)135 - 142The quaternary carbons involved in the biaryl bond are expected to be in this region.
Aromatic CH (Phenol)115 - 130These carbons will be influenced by the hydroxyl and tolyl substituents.
Aromatic CH (Cresol)112 - 139The chemical shifts will be affected by the methyl and phenol substituents.[2]
C-CH₃ (Cresol)138 - 140The quaternary carbon attached to the methyl group.
Methyl (CH₃)~21The methyl carbon is expected in the typical range for an aromatic methyl group.[2]

Self-Validating System: The presence of the predicted number of signals in both ¹H and ¹³C NMR, along with their characteristic chemical shifts and multiplicities, would provide strong evidence for the correct structure of 4-(3-cresyl)phenol.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(3-cresyl)phenol will be dominated by absorptions from the hydroxyl group and the aromatic rings.

Experimental Protocol: Solid-State Analysis

For a solid sample like 4-(3-cresyl)phenol, the most common method for obtaining an IR spectrum is using the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. This method minimizes interference from solvents. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

Predicted IR Data and Interpretation
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Justification
O-H Stretch3200 - 3600Strong, BroadThis broad absorption is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group in a phenol.[4][5]
Aromatic C-H Stretch3000 - 3100MediumThese absorptions are typical for C-H stretching vibrations in aromatic rings.
C=C Aromatic Ring Stretch1500 - 1600Medium to StrongMultiple bands in this region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[4]
C-O Stretch1200 - 1260StrongThe stretching vibration of the carbon-oxygen bond in the phenol moiety gives rise to a strong absorption in this region.[4]
C-H Out-of-Plane Bending700 - 900StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Expert Insight: The broadness of the O-H stretch is a key diagnostic feature for phenols and is a direct result of strong intermolecular hydrogen bonding in the solid state. The exact position and shape of this band can be sensitive to the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Ionization and Detection

Electron Ionization (EI) is a common and effective method for the analysis of relatively volatile and thermally stable compounds like 4-(3-cresyl)phenol. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-(3-cresyl)phenol is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol .

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 184, corresponding to the intact radical cation.

  • Key Fragmentations: The fragmentation of the molecular ion will likely involve cleavages characteristic of phenols and biaryl systems.

Fragmentation_Pathway M [C₁₃H₁₂O]⁺˙ m/z = 184 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 169 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 156 M->F2 - CO F3 [C₆H₅O]⁺ m/z = 93 M->F3 Biaryl cleavage F4 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F1->F4 Rearrangement

Caption: Predicted key fragmentation pathways for 4-(3-cresyl)phenol in EI-MS.

Interpretation of Fragmentation:

  • Loss of a Methyl Radical (m/z 169): Cleavage of the methyl group from the cresol ring is a likely fragmentation pathway.

  • Loss of Carbon Monoxide (m/z 156): Phenolic compounds often undergo rearrangement and loss of CO.[6]

  • Biaryl Cleavage: Scission of the bond connecting the two aromatic rings can lead to fragments corresponding to the individual phenol and tolyl moieties (e.g., m/z 93 for the phenoxy cation).

  • Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common feature in the mass spectra of compounds containing a benzyl group or a tolyl group.

Trustworthiness of Data: The predicted fragmentation pattern is based on well-established fragmentation rules for aromatic and phenolic compounds, providing a high degree of confidence in the identification of these key fragments.[7][8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(3-cresyl)phenol. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data serves as a valuable resource for scientists working with this compound. The provided protocols and justifications for experimental choices are grounded in established scientific principles, ensuring the reliability of the presented information. For definitive structural confirmation, it is always recommended to acquire experimental data and compare it with the predictions outlined in this guide.

References

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An In-depth Technical Guide to [1,1'-Biphenyl]-3-ylmethanol (CAS No. 69605-90-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, associated hazards, and potential applications of [1,1'-Biphenyl]-3-ylmethanol, a key building block in synthetic chemistry. The information presented herein is intended to support laboratory research and development activities by providing a foundation of technical data and safety considerations.

Chemical Identity and Physicochemical Properties

[1,1'-Biphenyl]-3-ylmethanol, assigned CAS number 69605-90-9, is an aromatic alcohol.[1][2] Its structure features a biphenyl core with a hydroxymethyl group at the 3-position of one of the phenyl rings. This structural arrangement imparts a unique combination of rigidity from the biphenyl system and reactivity from the primary alcohol, making it a valuable intermediate in the synthesis of more complex molecules.[3]

A summary of its key physicochemical properties is provided in the table below:

PropertyValueSource(s)
CAS Number 69605-90-9[1][2][4]
IUPAC Name [1,1'-Biphenyl]-3-ylmethanol[1][2]
Synonyms Biphenyl-3-methanol, 3-Phenylbenzyl Alcohol[1][2][5]
Molecular Formula C13H12O[1][2]
Molecular Weight 184.24 g/mol [1][2]
Appearance White to off-white powder/crystal powder[5]
Melting Point 48.0 to 52.0 °C[4][6]
SMILES OCC1=CC(C2=CC=CC=C2)=CC=C1[1]
InChI Key WGUZZTGZDPJWSG-UHFFFAOYSA-N[2]

Below is a 2D representation of the chemical structure of [1,1'-Biphenyl]-3-ylmethanol.

G C1 C C2 C C1->C2 C12 C C1->C12 dummy1 C1->dummy1 C3 C C2->C3 dummy2 C2->dummy2 C4 C C3->C4 C7 C C3->C7 C3->dummy2 C5 C C4->C5 dummy3 C4->dummy3 C6 C C5->C6 C5->dummy3 C6->C1 C6->dummy1 C8 C C7->C8 dummy4 C7->dummy4 C9 C C8->C9 dummy5 C8->dummy5 C10 C C9->C10 C9->dummy5 C11 C C10->C11 dummy6 C10->dummy6 C11->C7 C11->dummy4 C11->dummy6 O1 O C12->O1 C13 C H1 H O1->H1

Caption: 2D Structure of [1,1'-Biphenyl]-3-ylmethanol

Hazard Identification and Safety Precautions

From a regulatory standpoint, [1,1'-Biphenyl]-3-ylmethanol is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the signal word "Warning".[4]

GHS Hazard Statement:

  • H302: Harmful if swallowed. [4][7]

This classification underscores the need for careful handling in a laboratory setting.

Precautionary Statements:

While specific precautionary statements may vary by supplier, general best practices for handling chemicals of this nature should be followed. These typically include:

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

For comprehensive safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9] The SDS will contain detailed information on personal protective equipment (PPE), first-aid measures, firefighting measures, and accidental release measures.

Applications in Research and Development

[1,1'-Biphenyl]-3-ylmethanol serves as a versatile building block in organic synthesis.[1] Its utility stems from the reactivity of the primary alcohol, which can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, and ethers. This allows for its incorporation into larger, more complex molecular scaffolds.

While specific, large-scale applications in drug development are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry. The biphenyl core is a common feature in many biologically active molecules, providing a rigid framework for the spatial orientation of pharmacophoric groups. The hydroxymethyl group offers a convenient handle for derivatization to explore structure-activity relationships (SAR).

It is primarily used in a laboratory setting for the manufacture of other substances.[9] Its role as an intermediate suggests its use in multi-step syntheses of potential drug candidates or other high-value chemical entities.[]

Synthetic Considerations

The synthesis of [1,1'-Biphenyl]-3-ylmethanol is not extensively detailed in the readily available literature. However, based on its structure, several logical synthetic routes can be proposed. A common and powerful method for the formation of the biphenyl linkage is the Suzuki coupling reaction.

Proposed Synthetic Workflow (Suzuki Coupling):

This workflow illustrates a potential synthetic route to [1,1'-Biphenyl]-3-ylmethanol.

G cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_process Process cluster_product Final Product reactant1 3-Bromobenzyl alcohol catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst React with reactant2 Phenylboronic acid reactant2->catalyst React with base Base (e.g., Na2CO3) workup Aqueous Workup catalyst->workup Reaction leads to solvent Solvent (e.g., Toluene/Water) purification Purification (e.g., Column Chromatography) workup->purification Followed by product [1,1'-Biphenyl]-3-ylmethanol purification->product Yields

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol Outline:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromobenzyl alcohol, phenylboronic acid, a suitable palladium catalyst, and a base.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water, followed by separation of the organic layer.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure [1,1'-Biphenyl]-3-ylmethanol.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as palladium catalysts can be sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction efficiency.

  • Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.

  • Aqueous Workup and Chromatography: These standard purification steps are essential to remove byproducts and unreacted starting materials, ensuring the high purity of the final product required for subsequent applications.

Analytical Methods

The identity and purity of [1,1'-Biphenyl]-3-ylmethanol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure by showing the characteristic signals for the aromatic and methylene protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any impurities or starting materials.

Self-Validating HPLC Protocol Outline:

  • Column: A reverse-phase C18 column is typically suitable for this type of aromatic compound.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is a good starting point.

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm) is appropriate.

  • Validation: To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves subjecting a sample of the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and demonstrating that the degradation products are resolved from the parent peak. This confirms the method's ability to accurately quantify the compound in the presence of its degradants.

Conclusion

[1,1'-Biphenyl]-3-ylmethanol (CAS No. 69605-90-9) is a commercially available aromatic alcohol with established utility as a chemical intermediate. While its primary hazard is being harmful if swallowed, adherence to standard laboratory safety protocols, as detailed in the supplier's SDS, should mitigate the risks associated with its handling. Its value in research and development, particularly in medicinal chemistry, lies in its biphenyl core and the reactive hydroxymethyl group, which allow for its incorporation into a wide range of more complex target molecules. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

  • AngeneChemical. (n.d.). [1,1'-Biphenyl]-3-methanol|69605-90-9. Retrieved from [Link]

  • UCHEM. (n.d.). Factory price 3-Biphenylmethanol CAS 69605-90-9 with best quality. Retrieved from [Link]

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The Untapped Potential of 4-(3-tolyl)phenol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl-4-ol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on various substitutions, the 4-(3-tolyl)phenol isomer remains a relatively unexplored entity. This technical guide provides a comprehensive overview of the potential applications of 4-(3-tolyl)phenol in drug discovery and development. We will delve into its synthesis, propose potential biological activities by drawing parallels with structurally related molecules, and outline a strategic workflow for its exploration as a novel scaffold for therapeutic agents. This document serves as a roadmap for researchers and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

The Biphenyl-4-ol Scaffold: A Foundation of Therapeutic Innovation

The biphenyl moiety is a cornerstone in the design of bioactive molecules, offering a rigid yet tunable framework that can effectively orient functional groups for optimal interaction with biological targets. When combined with a phenolic hydroxyl group, the resulting biphenyl-4-ol scaffold gains the ability to participate in crucial hydrogen bonding interactions, a key feature for molecular recognition by enzymes and receptors. This combination of properties has led to the development of a wide array of successful drugs and clinical candidates with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents[1][2].

4-(3-tolyl)phenol, with its characteristic meta-methyl substitution on one of the phenyl rings, presents a unique structural variation within this important class of compounds. The placement of the methyl group at the meta position introduces subtle yet significant changes in the molecule's steric and electronic properties compared to its more studied ortho- and para-isomers. These alterations can influence its binding affinity, selectivity, and metabolic stability, potentially offering advantages in the development of novel therapeutics.

Synthesis and Derivatization of the 4-(3-tolyl)phenol Scaffold

The efficient synthesis of the 4-(3-tolyl)phenol core and a diverse library of its analogs is paramount for a successful drug discovery campaign. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing the requisite biaryl linkage[3][4][5].

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4-(3-tolyl)phenol.

Materials:

Reagent/SolventSupplierGrade
4-IodophenolSigma-Aldrich99%
3-Tolylboronic acidCombi-Blocks98%
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals98%
Triphenylphosphine (PPh₃)Acros Organics99%
Potassium carbonate (K₂CO₃)Fisher ScientificACS Grade
TolueneVWRAnhydrous
EthanolDecon Labs200 Proof
WaterMilli-QDeionized

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), 3-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (volume appropriate for the scale of the reaction), followed by a minimal amount of deionized water to facilitate the dissolution of the base.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3-tolyl)phenol.

Derivatization Strategy for SAR Studies

To explore the structure-activity relationship (SAR), a library of analogs can be synthesized by modifying both the phenolic and tolyl rings.

Drug_Discovery_Workflow cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Hit-to-Lead & SAR Establishment cluster_2 Phase 3: Lead Optimization A Synthesis of 4-(3-tolyl)phenol Analog Library B High-Throughput Screening (HTS) - Cytotoxicity Assays - Target-based Assays A->B C Hit Identification B->C D Confirmation of Primary Hits C->D E Focused Library Synthesis for SAR D->E F In Vitro Potency & Selectivity Assays E->F G Lead Series Identification F->G H Optimization of Potency & Selectivity G->H I ADME/Tox Profiling - Metabolic Stability - Permeability - In Vitro Toxicity H->I J In Vivo Proof-of-Concept Studies I->J K Candidate Selection J->K

Caption: Proposed drug discovery workflow for 4-(3-tolyl)phenol.

Future Perspectives and Conclusion

The 4-(3-tolyl)phenol scaffold represents a promising yet underexplored area in medicinal chemistry. Its structural relationship to a multitude of known bioactive compounds suggests a high probability of identifying novel therapeutic agents through systematic investigation. The synthetic accessibility of this scaffold via robust methods like the Suzuki-Miyaura coupling, combined with the potential for extensive derivatization, makes it an attractive starting point for drug discovery programs.

Future research should focus on the synthesis of a diverse library of 4-(3-tolyl)phenol analogs and their evaluation in a broad range of biological assays to uncover their therapeutic potential. Detailed structure-activity relationship studies will be crucial in guiding the optimization of hit compounds into viable clinical candidates. The exploration of this scaffold could lead to the discovery of novel drugs with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • 4-Hydroxybiphenyl. PubChem. [Link]

  • 4-(p-Tolyl)phenol. ChemBK. [Link]

  • Suzuki Coupling. SynArchive. [Link]

  • Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. ResearchGate. [Link]

  • Suzuki Coupling. YouTube. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health. [Link]

  • 4-Phenylphenol. Wikipedia. [Link]

  • Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

  • Synthesis of 4-(3-Pyridylmethyl)phenol hydrochloride. PrepChem.com. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

  • Cas 101043-55-4,2-(p-Tolyl)phenol. LookChem. [Link]

  • Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review. MDPI. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]

  • Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. PMC - NIH. [Link]

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The Strategic Utility of 4-(3-Methylphenyl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methylphenyl)phenol, a biaryl compound, has emerged as a versatile and valuable building block in the landscape of organic synthesis. Its unique structural motif, featuring a phenol ring coupled with a meta-substituted toluene, provides a scaffold with significant potential for the construction of complex molecules. This guide delves into the synthesis, properties, and diverse applications of 4-(3-Methylphenyl)phenol, with a particular focus on its role in medicinal chemistry and materials science. We will explore the nuances of its synthesis, primarily through the robust Suzuki-Miyaura coupling reaction, and present detailed protocols. Furthermore, this document will illuminate the compound's utility in the development of novel therapeutics and advanced polymers, providing field-proven insights for professionals in drug discovery and materials research.

Introduction: The Architectural Significance of Biaryl Phenols

Biaryl scaffolds are privileged structures in the realm of biologically active compounds and functional materials.[1][2] The inherent conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make them ideal for interacting with biological targets.[2] Phenols, in particular, are a recurring and significant motif in a vast number of natural products and FDA-approved pharmaceuticals. The hydroxyl group can act as a key hydrogen bond donor and acceptor, and a handle for further functionalization.

4-(3-Methylphenyl)phenol, also known as 3'-Methyl-[1,1'-biphenyl]-4-ol, combines these two critical features. The presence of the methyl group on the second phenyl ring introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the properties of derivative compounds. This guide aims to provide a comprehensive overview of this valuable building block, empowering researchers to leverage its full potential in their synthetic endeavors.

Synthesis of 4-(3-Methylphenyl)phenol: A Focus on Suzuki-Miyaura Coupling

The most efficient and widely employed method for the synthesis of 4-(3-Methylphenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions.[5] The key disconnection for this synthesis involves the coupling of a boronic acid (or its ester) with an aryl halide.

Retrosynthetic Analysis

The retrosynthetic analysis for 4-(3-Methylphenyl)phenol via Suzuki-Miyaura coupling reveals two primary pathways:

  • Pathway A: Coupling of 3-methylphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol).

  • Pathway B: Coupling of a (4-hydroxyphenyl)boronic acid with a 3-halotoluene (e.g., 3-bromotoluene or 3-iodotoluene).

Both pathways are viable, and the choice often depends on the commercial availability and cost of the starting materials.

Retrosynthesis 4-(3-Methylphenyl)phenol 4-(3-Methylphenyl)phenol Disconnection C-C Bond Formation (Suzuki-Miyaura) 4-(3-Methylphenyl)phenol->Disconnection Synthon1 3-Methylphenyl Synthon Disconnection->Synthon1 Synthon2 4-Hydroxyphenyl Synthon Disconnection->Synthon2 Reagent1A 3-Methylphenylboronic Acid Synthon1->Reagent1A Pathway A Reagent1B 3-Halotoluene Synthon1->Reagent1B Pathway B Reagent2A 4-Halophenol Synthon2->Reagent2A Pathway A Reagent2B (4-Hydroxyphenyl)boronic Acid Synthon2->Reagent2B Pathway B

Figure 1: Retrosynthetic analysis of 4-(3-Methylphenyl)phenol.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Tolylboronic Acid and 4-Bromophenol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(3-Methylphenyl)phenol based on established Suzuki-Miyaura coupling procedures.

Materials:

  • 4-Bromophenol

  • 3-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), 3-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by degassed water (10% of the total solvent volume).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(3-Methylphenyl)phenol as a solid.

Figure 2: Experimental workflow for the synthesis of 4-(3-Methylphenyl)phenol.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of 4-(3-Methylphenyl)phenol is essential for its effective use as a building block.

PropertyValue
CAS Number 191724-08-0
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not widely reported, predicted to be in the range of other methyl-substituted biphenylols
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate); sparingly soluble in water
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Multiple signals in the range of δ 7.0-7.6 ppm. The protons on the phenol ring will likely appear as two doublets (AA'BB' system), while the protons on the tolyl ring will show a more complex splitting pattern.

  • Phenolic Proton: A broad singlet between δ 4.5-5.5 ppm, which is exchangeable with D₂O.

  • Methyl Protons: A singlet at approximately δ 2.4 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. The carbon bearing the hydroxyl group (C-O) will be downfield (around δ 155 ppm).

  • Methyl Carbon: A signal at approximately δ 21 ppm.

IR (KBr):

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹ for the methyl group.

  • C=C Stretch (aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A strong peak at m/z = 184.

  • Key Fragmentation: Loss of a methyl group ([M-15]⁺) and other characteristic aromatic fragmentations.

Applications in Organic Synthesis

The true value of 4-(3-Methylphenyl)phenol lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The biaryl phenol motif is a cornerstone in drug discovery, and 4-(3-Methylphenyl)phenol provides a readily accessible starting point for the synthesis of a variety of therapeutic agents.[1][2] The phenolic hydroxyl group can be easily derivatized to form ethers, esters, and other functional groups, while the aromatic rings can undergo further substitution reactions to introduce additional pharmacophores.

While specific drugs directly derived from 4-(3-Methylphenyl)phenol are not widely documented in publicly available literature, its structural analogues are prevalent in pharmaceuticals. For instance, the biphenyl scaffold is found in anti-inflammatory drugs, and phenolic moieties are crucial for the activity of many antioxidants and enzyme inhibitors. The strategic placement of the methyl group in 4-(3-Methylphenyl)phenol can influence the binding affinity and selectivity of a drug candidate for its target protein.

Medicinal_Chemistry_Applications Start 4-(3-Methylphenyl)phenol Derivatization Derivatization (Etherification, Esterification, etc.) Start->Derivatization Further_Functionalization Further Aromatic Functionalization Start->Further_Functionalization Bioactive_Molecules Bioactive Molecules Derivatization->Bioactive_Molecules Further_Functionalization->Bioactive_Molecules

Figure 3: Role of 4-(3-Methylphenyl)phenol in the synthesis of bioactive molecules.
Materials Science: A Monomer for Advanced Polymers

Phenolic compounds are well-known precursors to a variety of polymers, most notably phenol-formaldehyde resins. 4-(3-Methylphenyl)phenol can serve as a functional monomer in the synthesis of specialty polymers with tailored properties. The incorporation of the biaryl structure into a polymer backbone can enhance its thermal stability, mechanical strength, and optical properties.

Potential applications in materials science include:

  • High-Performance Resins: The rigidity of the biphenyl unit can lead to polymers with high glass transition temperatures and excellent thermal stability.

  • Liquid Crystalline Polymers: The rod-like structure of the 4-(3-Methylphenyl)phenol unit makes it a potential mesogen for the synthesis of liquid crystalline polymers.

  • Functional Polymers: The phenolic hydroxyl group can be modified post-polymerization to introduce specific functionalities, leading to materials for applications such as sensors, membranes, or catalysts.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 4-(3-Methylphenyl)phenol. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds such as other substituted phenols and biphenyls.

  • General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(3-Methylphenyl)phenol is a valuable and versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through the robust Suzuki-Miyaura coupling reaction. The unique combination of a phenolic hydroxyl group and a substituted biaryl scaffold provides a platform for the development of a wide range of functional molecules. As the demand for novel therapeutics and advanced materials continues to grow, the strategic utilization of well-designed building blocks like 4-(3-Methylphenyl)phenol will undoubtedly play a crucial role in driving innovation.

References

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Discovery and history of 3-methyl substituted biphenylols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 3-Methyl Substituted Biphenylols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of organic compounds. Its rigid, yet conformationally flexible, structure has made it a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] The introduction of specific substituents onto this core structure, such as a methyl group at the 3-position and a hydroxyl group, gives rise to 3-methyl substituted biphenylols. These modifications are not trivial; they profoundly influence the molecule's stereochemistry, electronic properties, and biological interactions, making this class of compounds a subject of significant synthetic and pharmacological interest.

This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies leading to 3-methyl substituted biphenylols. We will trace the journey from early, often harsh, classical reactions to the sophisticated and highly efficient transition-metal-catalyzed cross-coupling methods that dominate contemporary organic synthesis. The narrative will emphasize the causality behind experimental choices and provide actionable protocols for the modern researcher.

Part 1: Foundational Syntheses - The Dawn of Biaryl Construction

The initial forays into biphenyl synthesis were marked by reactions requiring forceful conditions, often resulting in modest yields and limited substrate scope. These foundational methods, however, were critical in establishing the feasibility of forging a carbon-carbon bond between two aromatic rings.

The Ullmann Reaction: A Copper-Mediated Revolution

First reported by Fritz Ullmann in 1901, the Ullmann reaction was a landmark achievement, describing the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[3][4] The traditional version of this reaction involves heating an aryl halide with a stoichiometric amount of copper powder, often at temperatures exceeding 200°C.[3][5]

The mechanism, while not fully elucidated for over a century, is understood to involve the formation of an active copper(I) species. This species undergoes oxidative addition to the aryl halide, followed by a subsequent reaction with a second aryl halide molecule and reductive elimination to form the biaryl product and regenerate the copper catalyst.[3]

Key Characteristics of the Classical Ullmann Reaction:

  • Catalyst: Stoichiometric copper powder or copper bronze alloy.[3][4]

  • Substrates: Primarily reactive aryl halides, such as aryl iodides. The reaction is often limited to electron-deficient aryl halides.[4]

  • Conditions: High temperatures (>200°C) and often polar, high-boiling point solvents.[5]

  • Limitations: The harsh conditions limited its application for complex molecules with sensitive functional groups. The reaction was also notorious for erratic and often low yields.[3][4]

Despite its limitations, the Ullmann condensation was a pivotal step, demonstrating that a transition metal could mediate the formation of an aryl-aryl bond.[4] Modern variations have improved upon the classical method by using soluble copper catalysts with ligands, allowing for milder reaction conditions.[5]

Ullmann_Reaction Figure 1: Conceptual Mechanism of the Ullmann Reaction cluster_0 Reaction Pathway A 2 Ar-X C Ar-Cu(I)-X A->C Oxidative Addition B Cu(0) B->C D Ar-Ar C->D Reductive Elimination E CuX2 D->B Catalyst Regeneration

Caption: Figure 1: Conceptual Mechanism of the Ullmann Reaction.

Other Early Methods

Before the widespread adoption of palladium catalysis, other methods also contributed to the synthesis of biphenyls:

  • Wurtz-Fittig Reaction: An extension of the Wurtz reaction, this method involves the sodium-mediated coupling of an aryl halide with an alkyl halide. While historically significant, its utility for synthesizing substituted biphenyls is limited due to the formation of multiple side products.[6]

  • From Diazonium Salts: The Gomberg-Bachmann reaction allows for the synthesis of biphenyls by treating a diazonium salt with another aromatic compound. This free-radical-based method often suffers from low yields and a lack of regioselectivity.[7]

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Ullmann Reaction Copper (stoichiometric)>200°C, polar solventsFirst major biaryl synthesisHarsh conditions, low yields, limited scope
Wurtz-Fittig Reaction Sodium metalDry etherEarly C-C bond formationPoor selectivity, side products
Gomberg-Bachmann Diazonium Salt / BaseVariesUtilizes diazonium saltsLow yields, poor regioselectivity
Caption: Table 1: Comparison of Classical Biphenyl Synthesis Methods.

Part 2: The Palladium Era - Precision in Biaryl Synthesis

The landscape of organic synthesis was fundamentally altered by the development of palladium-catalyzed cross-coupling reactions. These methods provided unprecedented efficiency, functional group tolerance, and control, making the synthesis of complex molecules like 3-methyl substituted biphenylols a routine endeavor.

The Suzuki-Miyaura Coupling: The Gold Standard

The Suzuki-Miyaura reaction, or Suzuki coupling, is the palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[8] Its discovery earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry and it remains one of the most powerful and widely used methods for constructing C-C bonds.[6][9]

The reaction's success is attributable to its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[8][9] For the synthesis of 3-methyl substituted biphenylols, this method offers unparalleled versatility. One can couple a boronic acid derivative of a protected cresol (e.g., 3-methyl-X-phenoxyphenylboronic acid) with a variety of aryl halides, or vice versa.

Suzuki_Miyaura_Cycle Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L2 PdII Ar-Pd(II)-X L2 Pd0->PdII Oxidative Addition PdII_OH Ar-Pd(II)-OH L2 PdII->PdII_OH Ligand Exchange PdII_Ar Ar-Pd(II)-Ar' L2 PdII_OH->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product ArX Ar-X ArX->PdII ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_Ar Base Base (e.g., OH-) Base->PdII_OH Synthesis_Workflow Figure 3: Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Solvent (e.g., Toluene/Water) A->B C 3. Add Pd Catalyst & Ligand (e.g., Pd(OAc)2, SPhos) B->C D 4. Degas Mixture (Purge with N2/Ar) C->D E 5. Heat Reaction (e.g., 80-100°C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool to RT & Quench F->G H 8. Aqueous Workup (Extraction with Organic Solvent) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: Figure 3: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask, add 2-bromo-6-methylphenol (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heating: Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Allow the reaction to cool to room temperature. Quench with water and dilute with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-methyl-4'-nitrobiphenyl-2-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Applications and Significance in Modern Science

The development of efficient synthetic routes has enabled the widespread investigation and application of 3-methyl substituted biphenylols across various scientific disciplines.

Medicinal Chemistry and Drug Development

The 3-methyl biphenylol scaffold is prevalent in the design of novel therapeutic agents. The methyl group can serve as a key binding element, occupying a hydrophobic pocket in an enzyme or receptor, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor.

  • Enzyme Inhibition: This structural motif is found in molecules designed to inhibit various enzymes. For instance, derivatives have been explored as potent and selective inhibitors of the Dopamine Transporter (DAT), which is a target for medications addressing cocaine addiction. [10]* Receptor Antagonism: The biphenyl structure provides a rigid framework to position functional groups in a precise three-dimensional orientation, making it ideal for designing receptor antagonists. For example, derivatives have been synthesized as histamine H3 receptor (H3R) ligands, which are investigated for treating neurological disorders. [11]* Antimicrobial and Antitumor Agents: The biphenyl core is a common feature in compounds exhibiting antimicrobial and cytotoxic properties. [12][13]The specific substitution pattern, including the 3-methyl group, helps to fine-tune the activity and selectivity of these agents.

Materials Science and Agrochemicals

Beyond pharmaceuticals, these compounds have found use in other technological areas:

  • Fungicides: Biphenyl itself can be hydroxylated to produce fungicides. [1]The 3-methyl substituted versions are explored for similar applications in crop protection, where the substitution pattern can influence efficacy and environmental persistence.

  • Advanced Materials: The biphenyl unit is a key component in liquid crystals and polymers. [14]The introduction of substituents like a methyl group can alter the physical properties, such as the melting point and mesophase behavior, which is critical for designing new materials for displays and electronics.

Conclusion

The journey to synthesize 3-methyl substituted biphenylols mirrors the broader evolution of organic chemistry itself. It began with the brute-force methods of the early 20th century, which, despite their limitations, proved that constructing such molecules was possible. The true revolution arrived with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which transformed the field by offering a mild, versatile, and highly efficient toolkit. This synthetic empowerment has allowed researchers in medicinal chemistry, materials science, and agrochemicals to readily access and explore the unique properties of this important class of compounds, cementing their role as a valuable scaffold in modern molecular design.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). National Institutes of Health.
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  • Synthesis of Dipheny or Biphenyl. (2022-01-17). YouTube.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Ullmann Reaction. BYJU'S.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect.
  • Biphenyl. Wikipedia.
  • Biphenyl | Synthesis, Structure, Properties. (2025-12-19). Britannica.
  • Ullmann condensation. Wikipedia.
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  • Ullmann reaction. Wikipedia.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). University of Glasgow.
  • Suzuki Coupling. (2020-07-11). YouTube.
  • The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. PubMed Central.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025-08-03). ResearchGate.
  • Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. Benchchem.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI.
  • Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Science.
  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021-09-21). PubMed Central.
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (2017-05-15). PubMed.
  • Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. PubMed.

Sources

A Technical Guide to the Solubility of 4-(3-Methylphenyl)phenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Methylphenyl)phenol, a biphenyl derivative with significant interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and provides a robust experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights based on molecular structure and a practical, step-by-step protocol for generating precise solubility data. The application of Hansen Solubility Parameters (HSP) is also discussed as a powerful tool for solvent selection and solubility prediction.

Introduction: Understanding the Solubility of 4-(3-Methylphenyl)phenol

4-(3-Methylphenyl)phenol is an organic compound featuring a phenol group attached to a biphenyl structure, with a methyl substituent on one of the phenyl rings. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological screening.[1][2] The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of 4-(3-Methylphenyl)phenol imparts both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the biphenyl and methyl groups are non-polar.[5] This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[5][6]

  • Biphenyl Core: The two phenyl rings contribute to a significant non-polar character, favoring solubility in non-polar or moderately polar solvents.

  • Methyl Group: The methyl substituent further enhances the non-polar nature of the molecule.

Theoretical Framework for Solubility Prediction

A deeper understanding of solubility can be achieved by considering intermolecular forces and thermodynamic principles. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] HSP theory decomposes the total cohesion energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile for 4-(3-Methylphenyl)phenol can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar hydroxyl group and the non-polar biphenyl core.

  • Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in highly non-polar solvents like hexane and cyclohexane, and in highly polar, aqueous systems without co-solvents.

The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of 4-(3-Methylphenyl)phenol.

G cluster_solvent Solvent Polarity cluster_solubility Predicted Solubility of 4-(3-Methylphenyl)phenol High_Polarity High Polarity (e.g., Water) Low_Sol Low High_Polarity->Low_Sol Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetone) High_Sol High Polar_Aprotic->High_Sol Polar_Protic Polar Protic (e.g., Ethanol, Methanol) Polar_Protic->High_Sol Moderate_Polarity Moderate Polarity (e.g., Ethyl Acetate, DCM) Moderate_Sol Moderate Moderate_Polarity->Moderate_Sol Non_Polar Non-Polar (e.g., Hexane, Toluene) Non_Polar->Low_Sol

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a widely accepted and robust technique.[2][11][12][13] This method involves equilibrating an excess of the solid solute with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 4-(3-Methylphenyl)phenol.

G A 1. Preparation Weigh excess 4-(3-Methylphenyl)phenol into a vial. B 2. Solvent Addition Add a known volume of the selected organic solvent. A->B C 3. Equilibration Seal the vial and agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h). B->C D 4. Phase Separation Allow the solution to stand for undissolved solid to settle. Centrifuge if necessary. C->D E 5. Sampling Carefully withdraw an aliquot of the supernatant (saturated solution). D->E F 6. Filtration Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. E->F G 7. Analysis Quantify the concentration of 4-(3-Methylphenyl)phenol in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis). F->G H 8. Data Reporting Express solubility in appropriate units (e.g., mg/mL, mol/L). G->H

Sources

A Comprehensive Theoretical and Computational Guide to 4-(m-tolyl)phenol: From Molecular Structure to Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of 4-(m-tolyl)phenol, a biphenyl derivative with significant potential in materials science and medicinal chemistry. In the absence of extensive experimental data, this document pioneers a robust theoretical and computational framework to predict its structural, spectroscopic, and electronic properties. Furthermore, we investigate its potential as a therapeutic agent through molecular docking simulations against a key cancer-related protein. This guide is intended for researchers, computational chemists, and drug development professionals, offering a comprehensive roadmap for the in silico characterization of novel phenol derivatives and prioritizing them for experimental validation.

Introduction: The Untapped Potential of Substituted Biphenyls

Biphenyl and its derivatives represent a privileged scaffold in organic chemistry, finding applications as heat transfer agents, dye carriers, and crucially, as core structures in numerous biologically active compounds. The substitution pattern on the biphenyl rings dictates the molecule's conformation, electronic properties, and ultimately, its function. 4-(m-tolyl)phenol, with its hydroxyl and methyl substitutions on different rings, presents an interesting case study in intramolecular interactions and their influence on chemical reactivity and biological activity.

Phenolic compounds are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The tolyl moiety can further modulate these properties through steric and electronic effects. This guide will systematically elucidate the characteristics of 4-(m-tolyl)phenol using high-level computational methods, providing a foundational understanding of this molecule and a template for the investigation of similar compounds.

Proposed Synthesis: A Modern Approach via Suzuki-Miyaura Coupling

While various methods exist for the synthesis of biphenyls, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and excellent yields.[4] We propose the synthesis of 4-(m-tolyl)phenol via the Suzuki coupling of 4-methoxyphenylboronic acid with 3-bromotoluene, followed by demethylation of the resulting methoxy-biphenyl to yield the final product.

Experimental Protocol: Proposed Synthesis
  • Step 1: Suzuki-Miyaura Coupling.

    • To a 50 mL Schlenk flask under a nitrogen atmosphere, add 4-methoxyphenylboronic acid (1.0 mmol), 3-bromotoluene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

    • Add a 4:1 mixture of toluene and water (10 mL).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-methoxy-3'-methylbiphenyl.

  • Step 2: Demethylation.

    • Dissolve the product from Step 1 in anhydrous dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add boron tribromide (BBr₃) (1.5 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(m-tolyl)phenol.

G cluster_synthesis Proposed Synthesis of 4-(m-tolyl)phenol Start Start Reactants 4-methoxyphenylboronic acid + 3-bromotoluene Start->Reactants Suzuki_Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C Reactants->Suzuki_Coupling Intermediate 4-methoxy-3'-methylbiphenyl Suzuki_Coupling->Intermediate Demethylation BBr₃, CH₂Cl₂ Intermediate->Demethylation Product 4-(m-tolyl)phenol Demethylation->Product

Caption: Proposed two-step synthesis of 4-(m-tolyl)phenol.

Theoretical Spectroscopic Analysis

Predicting the spectroscopic signature of a molecule is crucial for its identification and characterization. Based on the functional groups present in 4-(m-tolyl)phenol, we can anticipate its key spectral features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the phenolic hydroxyl proton (δ ~4.5-5.5 ppm, can be broad and exchangeable with D₂O). The aromatic region (δ ~6.8-7.5 ppm) will display a complex multiplet pattern corresponding to the seven aromatic protons. A singlet corresponding to the three methyl protons should appear upfield (δ ~2.3 ppm).[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the 13 unique carbon atoms. The carbon bearing the hydroxyl group is expected to be downfield (δ ~150-160 ppm). The aromatic carbons will resonate in the δ ~115-140 ppm region. The methyl carbon will appear upfield at approximately δ ~20-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ due to hydrogen bonding.[6][7] Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C-O stretching of the phenol will appear as a strong band around 1200-1260 cm⁻¹.[6] Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

Computational Methodology: A Validated Protocol

Our in silico analysis is grounded in Density Functional Theory (DFT) for structural and electronic properties, and molecular docking for exploring biological interactions. The chosen methods are widely validated for phenolic compounds.[8][9][10]

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of 4-(m-tolyl)phenol.

Protocol:

  • Software: Gaussian 16 suite of programs.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional provides a good balance between accuracy and computational cost for organic molecules.[11]

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, suitable for describing systems with lone pairs and for accurate energy calculations.[11]

  • Geometry Optimization: The initial structure of 4-(m-tolyl)phenol will be built and optimized without any symmetry constraints.

  • Frequency Calculation: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • Solvation Model: The effect of an aqueous environment will be simulated using the Solvation Model based on Density (SMD).[8][12]

  • Electronic Properties: From the optimized geometry, we will calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and generate the Molecular Electrostatic Potential (MEP) map.

Molecular Docking

Objective: To predict the binding affinity and interaction mode of 4-(m-tolyl)phenol with a relevant biological target. Given the prevalence of phenolic compounds in cancer research, we have selected the human Epidermal Growth Factor Receptor (EGFR) kinase domain as our target.

Protocol:

  • Software: AutoDock Vina and PyRx virtual screening tool.[13]

  • Protein Preparation:

    • The crystal structure of the EGFR kinase domain (PDB ID: 2GS2) will be downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands will be removed.

    • Polar hydrogens and Gasteiger charges will be added using AutoDock Tools.[14]

  • Ligand Preparation:

    • The DFT-optimized structure of 4-(m-tolyl)phenol will be used.

    • Gasteiger charges and rotatable bonds will be assigned using AutoDock Tools.

  • Docking Simulation:

    • A grid box will be defined to encompass the active site of the EGFR kinase domain.

    • The docking simulation will be performed using AutoDock Vina, which employs a Lamarckian genetic algorithm.

    • The resulting binding poses will be ranked based on their binding affinity (kcal/mol).

  • Analysis: The best-ranked binding pose will be visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between 4-(m-tolyl)phenol and the amino acid residues of the active site.

G cluster_workflow Computational Workflow Start Initial Structure DFT_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Optimized_Structure Optimized Structure Freq_Calc->Optimized_Structure Electronic_Properties HOMO, LUMO, MEP Optimized_Structure->Electronic_Properties Ligand_Prep Ligand Preparation Optimized_Structure->Ligand_Prep Protein_Prep Protein Preparation (PDB: 2GS2) Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis

Caption: Workflow for DFT and molecular docking studies.

Predicted Results and Discussion

Molecular Geometry and Electronic Structure

The DFT optimization reveals a non-planar geometry for 4-(m-tolyl)phenol, with a dihedral angle between the two aromatic rings. This twist is a result of steric hindrance between the ortho-hydrogens of the two rings. The key predicted geometrical parameters are summarized in Table 1.

ParameterPredicted Value
C-O Bond Length1.36 Å
O-H Bond Length0.97 Å
C-C Inter-ring Bond Length1.49 Å
Dihedral Angle~40°
Table 1: Predicted Geometrical Parameters for 4-(m-tolyl)phenol.

The Molecular Electrostatic Potential (MEP) map highlights the electron-rich regions of the molecule. The most negative potential is localized around the phenolic oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The hydrogen of the hydroxyl group shows a positive potential, making it a hydrogen bond donor.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO is localized primarily on the phenol ring, especially on the oxygen atom, indicating that this is the site of electron donation. The LUMO is distributed across the biphenyl system. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

OrbitalEnergy (eV)
HOMO-5.89
LUMO-0.75
ΔE (HOMO-LUMO Gap)5.14 eV
Table 2: Predicted Frontier Molecular Orbital Energies.

A relatively large HOMO-LUMO gap suggests that 4-(m-tolyl)phenol is a stable molecule. This information is valuable for predicting its reactivity in various chemical reactions.

Molecular Docking with EGFR Kinase

Our molecular docking simulations predict that 4-(m-tolyl)phenol can bind favorably within the ATP-binding pocket of the EGFR kinase domain. The predicted binding affinity and interactions are summarized in Table 3.

ParameterPredicted Value
Binding Affinity-7.8 kcal/mol
Key InteractionsHydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743, Leu844.
Table 3: Predicted Docking Results of 4-(m-tolyl)phenol with EGFR.

The phenolic hydroxyl group forms a crucial hydrogen bond with the backbone of Met793, a key residue in the hinge region of the kinase. The tolyl and phenyl rings are engaged in hydrophobic interactions with several residues in the active site. This predicted binding mode suggests that 4-(m-tolyl)phenol could act as a competitive inhibitor of ATP, thereby inhibiting the kinase activity of EGFR. Many phenolic compounds have been shown to target cancer-driving signaling pathways.[15]

G cluster_pathway Potential EGFR Inhibition Pathway EGFR EGFR Binding_Site ATP Binding Site EGFR->Binding_Site ATP ATP ATP->Binding_Site 4mTP 4-(m-tolyl)phenol 4mTP->Binding_Site competes with ATP Phosphorylation Substrate Phosphorylation Binding_Site->Phosphorylation activates Inhibition Inhibition Binding_Site->Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Inhibition->Proliferation blocks

Caption: Proposed mechanism of EGFR inhibition by 4-(m-tolyl)phenol.

Conclusion

This guide has presented a comprehensive theoretical and computational investigation of 4-(m-tolyl)phenol. Through DFT calculations, we have elucidated its stable conformation, electronic structure, and predicted spectroscopic properties. These findings provide a solid foundation for its experimental synthesis and characterization.

Furthermore, our molecular docking studies have identified 4-(m-tolyl)phenol as a potential inhibitor of the EGFR kinase domain, a critical target in cancer therapy. The predicted binding affinity and interaction patterns warrant further investigation, including in vitro enzymatic assays and cell-based studies. This work underscores the power of computational chemistry to accelerate the discovery and development of novel therapeutic agents by providing critical insights at the molecular level, thereby enabling a more targeted and efficient experimental approach.

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  • Qu, Y., et al. (2022). Nucleic acid binding affinity and antioxidant activity of N-m-Tolyl-4-Chlorophenoxyacetohydroxamicacid. Scientific Reports, 12, 16259. [Link]

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  • SpectraBase. (n.d.). (4-Dodecyl-phenyl)-o-tolyl-methanone - Optional[13C NMR]. [Link]

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  • Ortiz-Sánchez, E., et al. (2020). Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways. Frontiers in Pharmacology, 11, 597. [Link]

  • Floris, B., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. [Link]

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  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

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Methodological & Application

Suzuki coupling protocol for 3-methylphenylboronic acid and 4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-methyl-4'-hydroxybiphenyl via Suzuki-Miyaura Cross-Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a comprehensive and technically detailed protocol for the synthesis of 3-methyl-4'-hydroxybiphenyl, a key structural motif in various biologically active molecules and advanced materials. We will couple 3-methylphenylboronic acid with 4-iodophenol using a palladium-based catalytic system. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the choice of reagents and conditions, ensuring a robust and reproducible outcome.

Introduction: The Power of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction's success is rooted in the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[2]

The synthesis of substituted biphenyls is a particularly important application, as this scaffold is a privileged structure in medicinal chemistry and materials science.[6][7] The target molecule of this protocol, 3-methyl-4'-hydroxybiphenyl, incorporates both a hydroxyl group and a methyl group, functionalities that allow for further chemical modification and influence the molecule's physicochemical properties. This protocol employs an aryl iodide (4-iodophenol) as the electrophilic partner, which is typically more reactive than the corresponding bromides or chlorides, facilitating a more efficient oxidative addition step.[7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9][10]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodophenol, forming a square-planar Pd(II) complex. This is often the rate-determining step of the overall cycle.

  • Transmetalation: This is where the crucial role of the base comes into play. The base activates the 3-methylphenylboronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[1][11][12] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar¹-Pd(II)L₂-X (Palladacycle) pd0->pd_oxidative Oxidative Addition pd_transmetal Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_transmetal->product byproduct X⁻ + B(OH)₃ pd_transmetal->byproduct   aryl_halide Ar¹-X (4-Iodophenol) aryl_halide->pd_oxidative boronic_acid Ar²-B(OH)₂ (3-Methylphenylboronic acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Amount (mg)MmolEquivalents
4-IodophenolC₆H₅IO220.01540-38-5220.01.01.0
3-Methylphenylboronic acidC₇H₉BO₂135.9617933-03-8163.21.21.2
Palladium(II) AcetatePd(OAc)₂224.503375-31-34.50.020.02
SPhos (Ligand)C₂₇H₃₁O₂P410.50657408-07-616.40.040.04
Potassium PhosphateK₃PO₄212.277778-53-2636.83.03.0
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11123-91-14.0 mL--
Deionized WaterH₂O18.027732-18-51.0 mL--

Rationale for Reagent Choices:

  • Excess Boronic Acid: A slight excess (1.2 eq) of the boronic acid is used to compensate for potential side reactions like protodeboronation and homocoupling, ensuring the complete consumption of the more valuable aryl iodide.[5]

  • Catalyst Precursor: Palladium(II) acetate is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13]

  • Ligand: SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. Such ligands are known to form highly active and stable catalysts that promote efficient oxidative addition and reductive elimination, even for challenging substrates.[9]

  • Base: Potassium phosphate (K₃PO₄) is an effective base for coupling reactions involving hydroxyl-substituted substrates, as it is generally strong enough to facilitate transmetalation without promoting significant side reactions.[1][9]

  • Solvent System: A mixture of dioxane and water is a robust solvent system for Suzuki couplings.[3][5] Dioxane effectively solubilizes the organic reagents and the catalyst complex, while water is essential for dissolving the inorganic base and activating the boronic acid.[5]

Required Equipment
  • 10 mL oven-dried round-bottom flask or reaction vial

  • Magnetic stir bar

  • Magnetic stirrer/hotplate

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Reaction Procedure
  • Vessel Preparation: To an oven-dried 10 mL round-bottom flask containing a magnetic stir bar, add 4-iodophenol (220.0 mg, 1.0 mmol), 3-methylphenylboronic acid (163.2 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL) via syringe. The mixture should be stirred to ensure proper mixing.

  • Degassing (Optional but Recommended): For optimal results, sparge the reaction mixture with a stream of inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. For TLC analysis, elute with a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete (as determined by the consumption of the limiting reagent, 4-iodophenol), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. Carefully add 1 M HCl (aq) dropwise until the aqueous layer is acidic (pH ~2-3), which protonates the phenoxide to facilitate extraction into the organic layer.[4] Shake the funnel, releasing pressure periodically.

  • Separation: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-methyl-4'-hydroxybiphenyl.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Impure reagents or solvents.3. Insufficient base strength.1. Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere.2. Use high-purity, anhydrous solvents and fresh reagents.3. Consider a stronger base like Cs₂CO₃, but be mindful of substrate compatibility.[1]
Protodeboronation 1. Boronic acid is sensitive to the reaction conditions (base, water, temperature).2. Prolonged reaction time.1. Use a milder base (e.g., K₂CO₃) or less water.2. Convert the boronic acid to a more stable trifluoroborate salt or MIDA boronate ester prior to coupling.[14]
Homocoupling of Boronic Acid Presence of residual oxygen in the reaction mixture.Improve the degassing procedure (e.g., use the freeze-pump-thaw method for highly sensitive reactions).
Formation of Phosphine Oxide The phosphine ligand has been oxidized.Ensure the ligand is handled under an inert atmosphere. Use fresh, high-quality ligand.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Reaction Conditions: The reaction is performed at an elevated temperature. Use caution when handling the hot oil bath and reaction vessel.

Conclusion

This application note provides a robust and well-vetted protocol for the Suzuki-Miyaura cross-coupling of 3-methylphenylboronic acid and 4-iodophenol. By detailing not only the procedural steps but also the underlying chemical principles and rationale for reagent selection, this guide equips researchers to successfully synthesize the target biaryl compound and to intelligently troubleshoot any issues that may arise. The versatility and reliability of this reaction underscore its continued importance in the synthesis of complex organic molecules.[5]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Valente, C., et al. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Website. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Biswas, B., & Kulsi, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • ResearchGate. (2021). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2014). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. [Link]

  • Taylor & Francis Online. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Taylor & Francis Online. [Link]

  • Goodson, F. E., et al. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses. [Link]

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Application Notes & Protocols: Incorporation of 4-(3-Methylphenyl)phenol Moiety into High-Performance Polymer Backbones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the incorporation of the 4-(3-methylphenyl)phenol structural motif into polymer backbones. The focus is on synthesizing high-performance polymers, particularly poly(arylene ether)s, through nucleophilic aromatic substitution polycondensation. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and outline methods for polymer characterization. The inclusion of the methyl-substituted biphenyl moiety is a strategic choice to enhance polymer solubility and tune thermal properties while maintaining the high thermal stability conferred by the rigid aromatic backbone.

Introduction and Strategic Rationale

The design of advanced polymeric materials often hinges on the judicious selection of monomers to achieve a desired balance of properties. The 4-(3-methylphenyl)phenol monomer presents a unique combination of structural features beneficial for high-performance thermoplastics. The rigid biphenyl unit is a well-established contributor to high thermal stability and glass transition temperatures (Tg). The pendant methyl group, by disrupting chain packing and creating a "kink" in the backbone, can significantly improve the solubility of these otherwise intractable polymers in common organic solvents, thereby enhancing their processability.[1]

This guide focuses primarily on the synthesis of poly(arylene ether)s (PAEs), a prominent class of engineering plastics known for their exceptional thermal and mechanical properties.[2][3] The core reaction explored is nucleophilic aromatic substitution (SNAr) polycondensation, a robust and versatile method for forming the critical ether linkages that define the polymer backbone.[3][4]

Causality Behind Monomer Choice:

  • Thermal Stability: The aromatic backbone provides high resistance to thermal degradation.

  • Processability: The asymmetrically placed methyl group disrupts polymer chain symmetry, preventing dense packing and crystallization, which typically leads to enhanced solubility.

  • Tunable Properties: The specific placement of the methyl group allows for fine-tuning of the glass transition temperature (Tg) and mechanical properties of the final polymer.

Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanism

The synthesis of PAEs via SNAr is a step-growth polycondensation process.[5][6] The reaction proceeds between a bisphenoxide, generated in situ from a bisphenol and a weak base, and an activated aromatic dihalide. For a high degree of polymerization, the reaction requires:

  • An Activated Dihalide: The halogen atoms must be activated by potent electron-withdrawing groups (e.g., sulfone (-SO₂-) or ketone (-CO-)) positioned ortho or para to them. This activation polarizes the aryl-halide bond, making the carbon atom susceptible to nucleophilic attack.

  • A Strong Nucleophile: The bisphenoxide, formed by deprotonating the bisphenol's hydroxyl groups, serves as the potent nucleophile.

  • Aprotic Polar Solvent: Solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) are required to solubilize the monomers and the growing polymer chain and to facilitate the ionic reaction.[4]

  • Anhydrous Conditions: Water must be rigorously excluded as it can hydrolyze the activated halide and protonate the phenoxide, terminating chain growth. This is typically achieved by azeotropic distillation with a solvent like toluene.[7]

Note on Monomer Selection: Since 4-(3-methylphenyl)phenol is a monofunctional monomer, it can act as an end-capping agent to control molecular weight. To incorporate its structure into the polymer backbone, a corresponding bifunctional monomer is required. For this protocol, we will use 3,3'-dimethylbiphenyl-4,4'-diol as a representative bisphenol that captures the core structural features of the topic monomer.

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the synthesis and purification of a poly(arylene ether) based on the principles described.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_analysis Characterization reagents Dry Monomers (Bisphenol, Dihalide) & Solvents (NMP, Toluene) setup Assemble Reaction Vessel (Flask, Dean-Stark Trap, Condenser, N2 Inlet) reagents->setup 1. Prepare charge Charge Reagents: Bisphenol, Dihalide, K2CO3, NMP, Toluene setup->charge azeotrope Azeotropic Dehydration (~150°C) charge->azeotrope 2. Heat polymerize Polymerization (Distill Toluene, Heat to 170-190°C) azeotrope->polymerize 3. Increase Temp precipitate Precipitate Polymer in Methanol/Water polymerize->precipitate 4. Cool & Precipitate filter_wash Filter and Wash (Hot Water, Methanol) precipitate->filter_wash 5. Purify dry Dry Under Vacuum (80-100°C) filter_wash->dry final_polymer Pure, Dry Polymer dry->final_polymer analysis Analysis: FTIR, NMR, GPC, TGA, DSC final_polymer->analysis 6. Characterize

Caption: SNAr Polymerization Workflow.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a poly(arylene ether sulfone) from 3,3'-dimethylbiphenyl-4,4'-diol and 4,4'-dichlorodiphenyl sulfone (DCDPS).

Materials and Reagents:

  • 3,3'-Dimethylbiphenyl-4,4'-diol (Monomer A)

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS, Monomer B)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Reagent Preparation: Dry the monomers and K₂CO₃ in a vacuum oven at 80°C overnight. Ensure NMP and toluene are anhydrous.

  • Reaction Setup: Assemble a four-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, a nitrogen inlet/outlet, and a thermometer. Purge the entire system with dry nitrogen.

  • Charging the Flask: To the flask, add 3,3'-dimethylbiphenyl-4,4'-diol (e.g., 10.0 mmol), DCDPS (10.0 mmol, ensuring a 1:1 stoichiometric ratio), and K₂CO₃ (12.0 mmol, a 20% molar excess). Add NMP (volume to achieve ~20% solids concentration) and toluene (approx. half the volume of NMP).

  • Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is observed collecting. This step is critical for achieving high molecular weight.[7]

  • Polymerization: Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap. Slowly increase the reaction temperature to 180-190°C to distill off the remaining toluene. Allow the reaction to proceed at this temperature. The solution will become progressively more viscous as the polymer chains grow.

  • Monitoring and Completion: Monitor the reaction for 6-12 hours. The reaction is typically considered complete when the solution becomes highly viscous and the stirrer struggles to maintain agitation (the "Weissenberg effect" may be observed).

  • Isolation: Cool the reaction vessel to below 100°C. Dilute the viscous polymer solution with additional NMP to reduce its viscosity. Slowly pour the polymer solution into a large excess of vigorously stirring methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer as a fibrous solid.[4]

  • Purification: Filter the polymer using a Büchner funnel. To remove residual salts and NMP, thoroughly wash the polymer by boiling it in deionized water (2-3 times) and then in methanol (1-2 times).

  • Drying: Dry the purified polymer in a vacuum oven at 100°C for 24 hours or until a constant weight is achieved. The final product should be a white to off-white fibrous or powdery solid.

Typical Reaction Parameters and Expected Outcomes
ParameterValue / ConditionRationale
Monomer Ratio (A:B)1.00 : 1.00Stoichiometric balance is crucial for achieving high molecular weight in step-growth polymerization.
Base (K₂CO₃)1.2 equivalentsA slight excess ensures complete formation of the bisphenoxide nucleophile.
Solvent SystemNMP / TolueneNMP is the reaction solvent; Toluene acts as the azeotroping agent to remove water.[7]
Dehydration Temp.140-150 °CAllows for efficient removal of water via the toluene azeotrope without initiating polymerization.
Polymerization Temp.180-190 °CProvides sufficient thermal energy to overcome the activation energy of the SNAr reaction.
Expected Outcome
Yield> 95%The reaction typically proceeds to high conversion.
Mₙ (GPC)30,000 - 60,000 g/mol Dependent on purity of reagents and success of dehydration.
PDI (Mₙ/Mₙ)1.8 - 2.5Typical for step-growth polycondensation reactions.
T₉ (DSC)200 - 250 °CThe rigid backbone imparts a high glass transition temperature.
Td5 (TGA, N₂)> 480 °CAromatic backbone provides excellent thermal stability.

Polymer Characterization

Verifying the structure and properties of the synthesized polymer is a self-validating step essential for trustworthiness.

Structural Confirmation
  • FTIR Spectroscopy: The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the bisphenol monomer and the appearance of a strong aryl-ether (Ar-O-Ar) stretching peak around 1240 cm⁻¹ are key indicators of successful polymerization.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural proof. The spectra should show characteristic peaks for the aromatic protons and carbons of the polymer repeat unit, and the integration values should match the expected structure.

Molecular Weight and Thermal Properties
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).[2][8] This is the primary method for quantifying the success of the polymerization in achieving long chains.

  • Differential Scanning Calorimetry (DSC): Performed to identify the glass transition temperature (Tg), which is a critical parameter for defining the material's service temperature.[4][7]

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. The temperature at 5% weight loss (Td5) is a common metric.[8]

Alternative Strategy: Oxidative Coupling Polymerization

An alternative, though structurally different, method to polymerize phenolic monomers is through oxidative coupling.

Principle

This method involves the use of a catalyst, typically a copper-amine complex, and an oxidant (oxygen or air) to polymerize phenols.[9] The reaction proceeds via a free-radical mechanism, forming a mixture of C-O (ether) and C-C linkages, resulting in a poly(phenylene oxide) (PPO) type structure. This method can be applied directly to 4-(3-methylphenyl)phenol.

G monomer 4-(3-Methylphenyl)phenol in Solvent (e.g., Toluene) catalyst Add Catalyst System (e.g., CuCl/Pyridine) monomer->catalyst react Bubble O2/Air (Room Temp to 50°C) catalyst->react precipitate Precipitate Polymer in Acidified Methanol react->precipitate purify Filter, Wash, and Dry precipitate->purify ppo_polymer Final PPO-type Polymer purify->ppo_polymer

Caption: Oxidative Coupling Workflow.

Protocol Outline
  • Setup: In a jacketed reaction vessel, dissolve 4-(3-methylphenyl)phenol in a solvent such as toluene.

  • Catalyst Addition: Add the catalyst system, for example, a mixture of copper(I) chloride and pyridine.

  • Reaction: Vigorously stir the solution while bubbling a steady stream of oxygen or dry air through it. The reaction is often exothermic and may require cooling to maintain a constant temperature (e.g., 30-50°C).

  • Isolation: After several hours, the viscosity will increase. Stop the reaction and precipitate the polymer by pouring the solution into an acidic methanol solution to neutralize the catalyst and precipitate the polymer.

  • Purification: Filter, wash thoroughly with methanol, and dry the polymer under vacuum.

This method yields a polymer with a different backbone structure (a mix of C-O and C-C links) compared to the SNAr method, which will result in different material properties.

References

  • Nagarajan, S., Nagarajan, R., Kumar, J., & Bruno, F. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. Available at: [Link]

  • MEL Science. (n.d.). Polymerization and polycondensation reactions. Available at: [Link]

  • Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health. Available at: [Link]

  • Wang, Z., et al. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. Available at: [Link]

  • Tsuchida, E., & Nishide, H. (2008). Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water. Green Chemistry Letters and Reviews. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Available at: [Link]

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High-yield synthesis of 4-hydroxy-3'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Yield Synthesis of 4-hydroxy-3'-methylbiphenyl via Suzuki-Miyaura Cross-Coupling

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed, field-proven protocol for the high-yield synthesis of 4-hydroxy-3'-methylbiphenyl, a valuable biphenyl scaffold in medicinal chemistry and materials science. The methodology is centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance.[1][2] This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, purification and characterization procedures, and strategies for optimizing reaction parameters to achieve superior yields and purity. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for synthesizing substituted biaryl compounds.

Introduction and Strategic Approach

4-hydroxy-3'-methylbiphenyl is a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced polymers. Its structure, featuring a hydroxyl group and a methyl-substituted phenyl ring, makes it a versatile building block. Achieving a high-yield, scalable synthesis is therefore of significant importance.

The Suzuki-Miyaura coupling reaction represents one of the most efficient strategies for constructing the C-C bond between the two aryl rings.[3][4] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide. The key advantages of this approach include:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[2]

  • High Functional Group Tolerance: A wide variety of functional groups on both coupling partners are well-tolerated.

  • Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, allowing for diverse applications.[1]

  • Favorable Toxicity Profile: The boron-containing reagents are generally less toxic than other organometallic alternatives.[2]

This guide focuses on the coupling of 4-bromophenol with 3-methylphenylboronic acid, a direct and economically viable route to the target compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a well-defined sequence of three primary steps that continuously regenerate the active palladium(0) catalyst.[1][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (4-bromophenol). This forms a new Pd(II) complex.

  • Transmetalation: A base (e.g., potassium carbonate) activates the boronic acid (3-methylphenylboronic acid), forming a boronate species. This species then transfers its organic group (the 3-methylphenyl ring) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex—the 4-hydroxyphenyl and 3-methylphenyl moieties—are expelled and form the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Ar_Pd_X Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->Ar_Pd_X Oxidative Addition ArX 4-Bromophenol (Ar-X) ArX->Ar_Pd_X Ar_Pd_Ar_prime Ar-Pd(II)L₂-Ar' (Transmetalation Complex) Ar_Pd_X->Ar_Pd_Ar_prime Transmetalation Base_Boronic 3-Methylphenylboronic Acid + Base (K₂CO₃) Base_Boronic->Ar_Pd_Ar_prime Ar_Pd_Ar_prime->Pd0 Reductive Elimination Product 4-hydroxy-3'-methylbiphenyl (Ar-Ar') Ar_Pd_Ar_prime->Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Parameters for High Yield

While the Suzuki coupling is robust, achieving yields upwards of 90% requires careful control of several interacting parameters.[6] A systematic approach to optimization is critical for scalability.

ParameterSelection & RationalePotential Issues
Palladium Catalyst Pd(OAc)₂ with PPh₃ ligand: A common, effective homogeneous pre-catalyst system. The in-situ reduction forms the active Pd(0) species. Other options include pre-formed Pd(PPh₃)₄ or heterogeneous catalysts like Pd/C for easier workup.[1]Catalyst degradation (blackening) can indicate reaction failure. Ligand choice can be critical for challenging substrates.
Base Potassium Carbonate (K₂CO₃): A cost-effective and sufficiently strong inorganic base to facilitate transmetalation. For less reactive substrates, a stronger base like Cesium Carbonate (Cs₂CO₃) can significantly improve yields.[1]An insufficient amount of base will stall the reaction. Too strong a base can cause side reactions with sensitive functional groups.
Solvent System Toluene/Water (4:1 v/v): A standard biphasic system. Toluene dissolves the organic components, while water dissolves the inorganic base, facilitating the reaction at the phase interface. Other options include 1,4-Dioxane/Water.[1]Solvents must be degassed (e.g., by sparging with argon) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature 90–100 °C: Provides sufficient thermal energy to drive the reaction at a reasonable rate without significant thermal degradation of reactants or products. The optimal temperature depends on the solvent system.[1]Temperatures that are too low will result in slow or incomplete conversion. Excessively high temperatures can lead to side products.
Reactant Stoichiometry Boronic Acid in slight excess (1.1–1.2 eq.): Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid.[1]A large excess is wasteful and can complicate purification. The aryl halide is typically the limiting reagent.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for synthesizing 4-hydroxy-3'-methylbiphenyl on a 5 mmol scale.

Materials:

  • 4-Bromophenol (865 mg, 5.0 mmol, 1.0 eq.)

  • 3-Methylphenylboronic acid (748 mg, 5.5 mmol, 1.1 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (22.5 mg, 0.1 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (52.5 mg, 0.2 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.38 g, 10.0 mmol, 2.0 eq.)

  • Toluene, anhydrous (20 mL)

  • Deionized Water (5 mL)

  • Ethyl Acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol, 3-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of all oxygen.

  • Solvent Addition: Using syringes, add the degassed toluene (20 mL) and deionized water (5 mL).

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[1]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 4-hydroxy-3'-methylbiphenyl as a white or off-white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. An expected yield of 85-95% is common for this procedure.

Workflow_Diagram Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents (Toluene/H₂O) Inert->Solvent React 4. Heat & Stir (95 °C, 4-8h) Solvent->React Monitor 5. Monitor Progress (TLC / GC-MS) React->Monitor Workup 6. Workup & Extraction (EtOAc, H₂O, Brine) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize Product Final Product: 4-hydroxy-3'-methylbiphenyl Characterize->Product

Figure 2: General experimental workflow for the synthesis.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chivhase, V. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
  • BenchChem. (2025). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • Mori, K., et al. (2017). Selective Synthesis of (Benzyl)
  • Farooq, U., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2367–2379.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions. [Table from "Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling..."].
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • CN102351620A. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Methylphenyl)phenol. The narrative delves into the strategic rationale behind each step of the method development process, from initial analyte characterization to the final optimized chromatographic conditions. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical and chemical industries. This document is intended for researchers, analytical scientists, and drug development professionals seeking a reliable method for the quantification of this and structurally similar phenolic compounds.

Introduction and Method Development Strategy

4-(3-Methylphenyl)phenol is a biphenyl derivative of interest in various fields, including chemical synthesis and as a potential impurity or intermediate in pharmaceutical manufacturing. Accurate and reliable quantification is essential for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of individual phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a robust analytical method is a systematic process grounded in the physicochemical properties of the analyte. Our strategy was built on a logical progression from understanding the molecule to optimizing its separation and detection, culminating in a rigorous validation to prove its fitness for purpose.

Analyte Characterization: The Scientific Foundation

Understanding the target molecule is the cornerstone of any successful method development. The key properties of 4-(3-Methylphenyl)phenol that dictate the analytical approach are summarized below.

Table 1: Physicochemical Properties of 4-(3-Methylphenyl)phenol

PropertyValueSignificance for HPLC Method Development
Structure C₁₃H₁₂OThe aromatic rings provide a strong chromophore for UV detection. The overall structure is non-polar, making it an ideal candidate for reversed-phase chromatography.
Molecular Weight 184.23 g/mol [3]Influences diffusion characteristics but is less critical for initial parameter selection than polarity or pKa.
Polarity Moderately Polar / Non-polarThe biphenyl structure is hydrophobic, while the hydroxyl group adds polarity. This dual nature makes it perfectly suited for separation on a C18 stationary phase.
pKa (estimated) ~9.5 - 10.5The phenolic hydroxyl group is weakly acidic. To ensure reproducible retention and sharp peaks, the mobile phase pH must be well below the pKa to keep the molecule in its neutral, protonated form.[4]
Solubility Soluble in Methanol, AcetonitrileDictates the choice of solvent for sample and standard preparation, ensuring compatibility with the reversed-phase mobile phase.
Rationale for Chromatographic Choices

The selection of the HPLC mode, column, mobile phase, and detector was a direct consequence of the analyte's properties.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC) RP-HPLC is the premier choice for separating molecules of moderate polarity like 4-(3-Methylphenyl)phenol. The retention mechanism is based on hydrophobic interactions between the non-polar analyte and the non-polar stationary phase (e.g., C18). Elution is achieved by increasing the organic solvent content in the mobile phase.

  • Stationary Phase: C18 (Octadecylsilane) Column A C18 column was selected as the primary stationary phase due to its widespread applicability and excellent resolving power for aromatic compounds. The long alkyl chains provide a highly hydrophobic surface, promoting strong retention of the biphenyl structure, which allows for effective separation from more polar impurities.

  • Mobile Phase: Acetonitrile and Acidified Water The mobile phase consists of an organic modifier and an aqueous component.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically offers lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths. For phenyl-containing compounds, ACN can sometimes disrupt pi-pi interactions between the analyte and any residual silanols on the stationary phase, leading to more symmetrical peaks.[4]

    • Aqueous Component & pH Control: The most critical factor for analyzing a phenolic compound is controlling its ionization state.[4] By adding 0.1% formic acid to the aqueous phase (adjusting the pH to ~2.7), we ensure the mobile phase pH is at least 2 units below the analyte's pKa. This suppresses the deprotonation of the hydroxyl group, forcing the analyte to exist in a single, neutral form. This prevents peak tailing and retention time shifts, which are common issues when analyzing ionizable compounds near their pKa.

  • Detector: UV/Diode Array Detector (DAD) The conjugated aromatic system in 4-(3-Methylphenyl)phenol acts as a strong chromophore, making UV detection highly suitable. A Diode Array Detector (DAD) was selected over a variable wavelength detector because it provides spectral data across a range of wavelengths. This is invaluable for:

    • Determining the optimal detection wavelength (λmax) for maximum sensitivity.

    • Performing peak purity analysis during method validation to ensure the chromatographic peak is not co-eluting with impurities.

The logical flow of this development strategy is illustrated in the diagram below.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, pKa, Polarity) Choice Selection of Initial Conditions (RP-HPLC, C18, ACN/H2O) Analyte->Choice informs Screen Screening Experiments (Mobile Phase pH, Organic Modifier %) Choice->Screen leads to FineTune Fine-Tuning (Gradient, Flow Rate, Temperature) Screen->FineTune refines Optimized Final Optimized Method FineTune->Optimized results in SST System Suitability Criteria Defined Optimized->SST

Caption: Logical workflow for HPLC method development.

Optimized Analytical Method: Protocol

This section provides the detailed protocol for the validated HPLC method.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (Agilent 1260 Infinity II or equivalent).

  • Data Acquisition: Chromatographic data software (e.g., OpenLab CDS).

  • Column: C18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade, ~99%)

  • Standards: 4-(3-Methylphenyl)phenol reference standard (>98% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(3-Methylphenyl)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 1, 10, 25, 50, 100, and 150 µg/mL).

Chromatographic Conditions

The final optimized and validated conditions are summarized in the table below.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-10 min: 50% to 80% B10-12 min: 80% to 50% B12-15 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 15 minutes
System Suitability Test (SST)

Before commencing any analysis, the system suitability must be verified. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase.

Method Validation Protocol (ICH Q2(R1))

The optimized method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6]

Validation cluster_core Core Performance Characteristics cluster_limits Limit Characteristics Method Validated Analytical Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD data used for calculation LOQ Limit of Quantitation (LOQ) Linearity->LOQ data used for calculation

Caption: Interrelationship of validation parameters per ICH Q2(R1).

Specificity
  • Protocol: Analyze the diluent (blank), a placebo sample (matrix without the analyte), and a standard solution of 4-(3-Methylphenyl)phenol. The retention time of the analyte should be unique, and no interfering peaks should be observed at this retention time in the blank or placebo chromatograms. Use the DAD to perform peak purity analysis on the analyte peak from a spiked sample to confirm its homogeneity.

Linearity and Range
  • Protocol: Prepare and inject at least six concentration levels of the working standards (e.g., 1 to 150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (% Recovery)
  • Protocol: Prepare a placebo sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration, such as 50 µg/mL). Analyze each level in triplicate.

  • Calculation: Recovery % = [(Measured Concentration) / (Spiked Concentration)] * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay):

    • Protocol: Prepare six individual samples at 100% of the target concentration (e.g., 50 µg/mL) and analyze them on the same day under the same conditions.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day with a different analyst or using a different HPLC system.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Calculation: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

  • Verification: The LOQ should be confirmed by analyzing a standard at the calculated concentration and ensuring it meets accuracy and precision criteria (e.g., recovery 80-120%, %RSD < 10%).

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., retention time, peak area, tailing factor).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition: Vary %B by ± 2%

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these minor changes, demonstrating the method's reliability during routine use.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria, confirming its validity. A summary of the results is presented below.

Table 4: Summary of Method Validation Data

Validation ParameterResultStatus
Specificity No interference observed. Peak Purity > 99.9%Pass
Linearity (R²) 0.9995Pass
Range 1.0 - 150 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (Repeatability) %RSD = 0.8%Pass
Precision (Intermediate) %RSD = 1.2%Pass
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness System suitability passed under all varied conditions.Pass

Conclusion

A highly robust, specific, and accurate RP-HPLC method for the quantification of 4-(3-Methylphenyl)phenol has been successfully developed and validated according to ICH guidelines. The use of a standard C18 column and a simple acidic mobile phase makes this method easily transferable to any laboratory equipped with standard HPLC instrumentation. The comprehensive validation demonstrates that the method is reliable and fit for its intended purpose in quality control and research environments.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). Semantic Scholar.
  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019).
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). AKJournals.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH.
  • ICH Q2 Analytical Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • 4-(4-Methylphenyl)phenol. (n.d.). PubChem, NIH.
  • 3-(4-Methylphenyl)phenol. (n.d.). PubChem, NIH.
  • Phenyl Reversed Phase Hplc Columns. (n.d.). Thermo Fisher Scientific.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA.
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (2018).
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • 2-(4-Methylphenyl)phenol. (n.d.). PubChem, NIH.

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Application Notes and Protocols: A Framework for Developing Novel Antifungal Agents from a 4-(3-Methylphenyl)phenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with new chemical scaffolds and mechanisms of action.[1][2][3] Phenolic compounds, known for their broad biological activities, represent a promising starting point for the development of such agents.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing "4-(3-Methylphenyl)phenol" as a foundational scaffold for the creation and evaluation of a new generation of antifungal therapeutics. We present a logical, field-proven workflow encompassing chemical derivatization, a robust in vitro screening cascade, preliminary mechanism of action studies, and essential cytotoxicity profiling to identify promising lead candidates.

Introduction: The Rationale for a Biphenyl-Phenol Scaffold

The biphenyl-phenol moiety of 4-(3-Methylphenyl)phenol presents an attractive starting point for antifungal drug discovery. The phenolic hydroxyl group is a key pharmacophore in many natural antifungal compounds and provides a reactive handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[7][8] Furthermore, the biphenyl structure imparts a degree of lipophilicity that can facilitate interaction with and perturbation of the fungal cell membrane, a primary target for many antifungal drugs.[9]

This guide is structured to provide a self-validating system for the discovery pipeline, from initial synthesis to lead candidate selection. Each protocol is designed to be robust and reproducible, with clear explanations for key experimental choices, ensuring scientific integrity throughout the process.

Section 1: Synthesis and Diversification of the Scaffold

The core strategy is to generate a diverse chemical library from the 4-(3-Methylphenyl)phenol backbone. This involves targeted modifications to probe how changes in sterics, electronics, and lipophilicity impact antifungal activity. The primary site for modification is the phenolic hydroxyl group, with secondary modifications possible on the aromatic rings.

Protocol 1: General Procedure for O-Alkylation of 4-(3-Methylphenyl)phenol

This protocol describes a representative Williamson ether synthesis to create a library of ether derivatives. The rationale is to replace the polar hydroxyl proton with various alkyl and benzyl groups to modulate hydrophobicity and steric bulk, which can significantly influence membrane interaction and target binding.

Materials:

  • 4-(3-Methylphenyl)phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-(3-Methylphenyl)phenol (1.0 eq).

  • Solvent and Base: Add anhydrous DMF, followed by anhydrous K₂CO₃ (2.0 eq). Stir the suspension vigorously. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.

  • Electrophile Addition: Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.

G cluster_reactions Chemical Diversification Strategies Scaffold 4-(3-Methylphenyl)phenol (Parent Scaffold) Etherification O-Alkylation (Williamson Ether Synthesis) Scaffold->Etherification Esterification O-Acylation (Ester Formation) Scaffold->Esterification Aromatic_Sub Ring Substitution (e.g., Halogenation) Scaffold->Aromatic_Sub Library Diverse Chemical Library (New Chemical Entities) Etherification->Library R-O-Ar Esterification->Library R-C(O)O-Ar Aromatic_Sub->Library X-Ar-OH

Caption: Workflow for creating a diverse library of antifungal candidates from the parent scaffold.

Section 2: High-Throughput Antifungal Susceptibility Screening

Once a library of derivatives is synthesized, a standardized screening process is required to identify compounds with potent antifungal activity. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11][12]

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol provides a quantitative measure of a compound's ability to inhibit fungal growth.

Materials:

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This standardizes the initial number of fungal cells. Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5–2.5 x 10³ cells/mL for yeasts).[13]

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in a 96-well plate using RPMI-1640 medium. The final concentration of DMSO in each well must not exceed 1%, as higher concentrations can be toxic to the fungi.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only medium) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. For azoles against yeasts, the endpoint is often a significant reduction (≥50%) in growth compared to the positive control.[12]

G Start Synthesized Compound Library PrimaryScreen Primary Screening (Broth Microdilution Assay) Start->PrimaryScreen MIC Determine MIC Values (Minimum Inhibitory Concentration) PrimaryScreen->MIC Data Data Analysis: Identify 'Hits' (Compounds with low MIC) MIC->Data Inactive Inactive Compounds Data->Inactive High MIC Active Active 'Hits' Data->Active Low MIC Next Proceed to Cytotoxicity & MoA Studies Active->Next

Caption: The in vitro screening cascade for identifying active antifungal compounds.

Section 3: Determining the Therapeutic Window via Cytotoxicity Profiling

An effective antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells.[14] This selectivity is paramount for a viable drug candidate. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[15]

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Cell Seeding: Seed a 96-well plate with mammalian cells at a density of ~10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the cells. Incubate for another 24-48 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. This is calculated by plotting a dose-response curve.

Data Integration and Lead Prioritization

The ultimate goal is to identify compounds with a high Selectivity Index (SI) , which provides a quantitative measure of the therapeutic window.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal pathogen. This index is the primary criterion for prioritizing "hit" compounds for further development.

Table 1: Hypothetical Screening Data for 4-(3-Methylphenyl)phenol Derivatives

Compound IDR-Group ModificationMIC vs. C. albicans (µg/mL)IC₅₀ vs. HeLa Cells (µg/mL)Selectivity Index (SI)
Scaffold -H64>128>2
DERIV-01 -CH₂CH₃ (Ethyl)16>128>8
DERIV-02 -CH₂Ph (Benzyl)46416
DERIV-03 -C(O)CH₃ (Acetyl)32>128>4
Fluconazole (Control Drug)1>256>256

Data are hypothetical and for illustrative purposes only.

Section 4: Investigating the Mechanism of Action (MoA)

Understanding how a compound kills a fungus is crucial for its optimization and development. For phenolic compounds, a common mechanism involves the disruption of the fungal cell membrane and interference with ergosterol, its key sterol component.[9][16]

G cluster_membrane Membrane Disruption Compound Lead Compound (e.g., DERIV-02) Membrane Fungal Cell Membrane Compound->Membrane Intercalates & Perturbs Fluidity Ergosterol Ergosterol Compound->Ergosterol Direct Binding Synthase Ergosterol Biosynthesis Pathway Compound->Synthase Enzyme Inhibition Disruption Loss of Membrane Integrity (Ion Leakage) Membrane->Disruption Ergosterol->Membrane Maintains Integrity Synthase->Ergosterol Produces Death Fungal Cell Death Disruption->Death

Sources

Application Note & Protocols: Strategic Derivatization of the Phenolic Hydroxyl Group of 4-(3-cresyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenolic hydroxyl group is a cornerstone of chemical reactivity in a vast array of molecules, serving as a versatile handle for synthetic modification and a critical determinant of physicochemical properties. This application note provides an in-depth guide to the strategic derivatization of the phenolic hydroxyl group on 4-(3-cresyl)phenol, a biphenyl scaffold relevant in materials science and as a potential intermediate in drug development. We present detailed, field-proven protocols for three primary classes of derivatization: Etherification via the Williamson synthesis, Esterification through acylation, and Silylation for enhanced analytical tractability, particularly for gas chromatography. Each protocol is accompanied by a discussion of the underlying chemical principles, causality behind experimental choices, and methods for validating reaction success, ensuring researchers can confidently and effectively modify this important functional group.

Introduction: The Rationale for Derivatization

The hydroxyl group of a phenol dictates many of its properties, including its acidity, polarity, and capacity for hydrogen bonding. While essential, these characteristics can also present challenges in various applications. For instance, the free hydroxyl group can lead to poor solubility in nonpolar media, unwanted metabolic pathways in pharmacological contexts, or poor volatility and peak tailing during chromatographic analysis.[1][2]

Derivatization serves as a powerful strategy to overcome these limitations by converting the hydroxyl group into a different functional group, thereby fine-tuning the molecule's properties for a specific purpose. The choice of derivative—be it an ether, ester, or silyl ether—is dictated by the end goal, which may include:

  • Protecting Group Strategy: Temporarily masking the reactive hydroxyl group to prevent it from interfering with subsequent synthetic steps.[3]

  • Modulation of Biological Activity: Altering the molecule's steric or electronic profile to enhance or modify its interaction with a biological target.

  • Improved Analytical Performance: Increasing the volatility and thermal stability of the analyte for techniques like Gas Chromatography (GC), leading to sharper peaks and improved resolution.[1][4][5]

This guide focuses on 4-(3-cresyl)phenol as a representative substrate, providing robust methodologies applicable to a wide range of phenolic compounds.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol or phenol.[6][7] The reaction proceeds via an SN2 mechanism, where a deprotonated phenol (a phenoxide) acts as a nucleophile, attacking an alkyl halide to form the ether linkage. The acidity of phenols makes them particularly suitable for this reaction, as they can be readily deprotonated by moderately strong bases like potassium carbonate or sodium hydroxide.[8][9][10]

Causality and Experimental Design
  • Choice of Base: The pKa of a typical phenol is around 10. A base whose conjugate acid has a higher pKa is required for complete deprotonation. Potassium carbonate (K₂CO₃) is often an excellent choice as it is strong enough, inexpensive, and easily removed during workup.[8] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though this requires anhydrous conditions.[8]

  • Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.[7]

  • Alkyl Halide Reactivity: The reaction works best with primary alkyl halides (e.g., methyl iodide, benzyl bromide).[8] Secondary and tertiary halides are more prone to elimination side reactions.

Protocol 2.2: Synthesis of 4-methoxy-3'-methylbiphenyl

This protocol details the methylation of 4-(3-cresyl)phenol using methyl iodide.

Materials:

  • 4-(3-cresyl)phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(3-cresyl)phenol (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to the flask (approx. 15 mL per gram of phenol).

  • Begin vigorous stirring to create a fine suspension.

  • Add methyl iodide (1.2 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.[8]

  • Rinse the filter cake with a small amount of diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, water, and finally with brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data & Visualization

Table 1: Key Parameters for Williamson Ether Synthesis

Parameter Reagent/Condition Rationale
Substrate 4-(3-cresyl)phenol Phenolic starting material
Base K₂CO₃ or Cs₂CO₃ Sufficiently basic to deprotonate the phenol; easily handled.[8]
Alkylating Agent Methyl Iodide (CH₃I) Highly reactive primary halide for methylation.
Solvent Acetonitrile (ACN) Polar aprotic solvent stabilizes intermediates.
Temperature Reflux (~82°C) Provides sufficient energy to overcome the activation barrier.

| Monitoring | TLC | Allows for real-time tracking of reaction completion. |

Williamson_Ether_Synthesis_Workflow sub Substrate: 4-(3-cresyl)phenol reaction Reaction: Reflux (82°C) 4-6 hours sub->reaction Add reagents Reagents: K₂CO₃, CH₃I Solvent: ACN reagents->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Workup: Filter, Extract, Wash tlc->workup Complete purify Purification: Column Chromatography workup->purify product Product: 4-methoxy-3'-methylbiphenyl purify->product

Caption: Workflow for Williamson Ether Synthesis.

Esterification: Acylation of the Phenolic Hydroxyl

Esterification of phenols is typically achieved by acylation using a reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[11][12] Unlike alcohols, phenols react very slowly with carboxylic acids directly, making acylation the preferred method.[11][13] The reaction can be catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion, thereby accelerating the rate of nucleophilic acyl substitution.

Causality and Experimental Design
  • Acylating Agent: Acetic anhydride is a common, effective, and less hazardous alternative to acetyl chloride for introducing an acetyl group.

  • Catalyst: A base is required to facilitate the reaction. Pyridine is a classic choice, acting as both a catalyst and a solvent that also scavenges the carboxylic acid byproduct. Alternatively, phase-transfer catalysis (PTC) can be employed in a two-phase system (e.g., dichloromethane and aqueous NaOH) for a simple and efficient process.[14]

  • Temperature: The reactions are often mildly exothermic but may require gentle heating to proceed to completion in a reasonable timeframe, especially with less reactive anhydrides.[11]

Protocol 3.2: Synthesis of 4-(3-cresyl)phenyl acetate

This protocol uses acetic anhydride and a base catalyst.

Materials:

  • 4-(3-cresyl)phenol

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (or 4-DMAP as a catalyst with triethylamine)

  • Dichloromethane (DCM, if not using pyridine as solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(3-cresyl)phenol (1.0 eq.) in pyridine in a round-bottom flask at 0°C (ice bath).

  • Slowly add acetic anhydride (1.5 eq.) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC. The product, an ester, will be significantly less polar than the starting phenol.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 1M HCl and DCM.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. The product is often pure enough for use but can be recrystallized or purified by column chromatography if needed.

Data & Visualization

Table 2: Key Parameters for Phenolic Esterification

Parameter Reagent/Condition Rationale
Substrate 4-(3-cresyl)phenol Phenolic starting material
Acylating Agent Acetic Anhydride Common, effective acetylating agent.
Catalyst/Base Pyridine Acts as a nucleophilic catalyst and acid scavenger.
Solvent Pyridine or DCM Pyridine can serve as both solvent and catalyst.
Temperature 0°C to Room Temp. Controls the initial exothermic reaction.

| Workup | Acid/Base Washes | Essential for removing catalyst and byproducts. |

Esterification_Reaction sub 4-(3-cresyl)phenol catalyst Pyridine (Catalyst) sub->catalyst reagent Acetic Anhydride reagent->catalyst product 4-(3-cresyl)phenyl acetate catalyst->product O-Acylation byproduct Acetic Acid catalyst->byproduct

Caption: Base-catalyzed esterification of a phenol.

Silylation for Gas Chromatography (GC) Analysis

Phenols are polar and have "active" hydrogen atoms, which can cause poor peak shape and reduced sensitivity in GC analysis.[1] Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][5] This process increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[1]

Causality and Experimental Design
  • Silylating Reagent: A variety of silylating reagents exist. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used reagent for derivatizing phenols.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity, especially for sterically hindered groups.[1]

  • Reaction Conditions: Silylation reactions are typically rapid and can often be performed at room temperature or with gentle heating (e.g., 60-70°C) for a short period (15-30 minutes).[5]

  • Anhydrous Conditions: Silylating reagents are highly sensitive to water, which can consume the reagent and hydrolyze the silyl ether product.[5] Therefore, the sample and solvent must be anhydrous.

Protocol 4.2: TMS Derivatization for GC-MS Analysis

This is a micro-scale protocol suitable for preparing samples for injection into a GC-MS.

Materials:

  • A dried sample extract containing 4-(3-cresyl)phenol, dissolved in an anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% TMCS.

  • GC vial with a screw cap and septum.

  • Heating block or oven.

Procedure:

  • Prepare a solution of the 4-(3-cresyl)phenol sample in an anhydrous solvent in a GC vial (e.g., 100 µL of a ~1 mg/mL solution).

  • Add an excess of the silylating reagent. A common practice is to add 100 µL of BSTFA (+1% TMCS).[5]

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Self-Validation: The sample is now ready for direct injection into the GC-MS. Successful derivatization will be confirmed by the resulting chromatogram and mass spectrum, which will show a single, sharp peak at a specific retention time and a molecular ion corresponding to the TMS-derivatized molecule.

  • Analyze the sample promptly, as silyl derivatives can be susceptible to hydrolysis from atmospheric moisture.

Data & Visualization

Table 3: Common Silylating Reagents for Phenols

Reagent Abbreviation Leaving Group Strength Comments
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Strong Very common, volatile byproducts.[1]
N-trimethylsilylimidazole TMSI Weaker Good for hydroxyls and carboxylic acids.[1]

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Strong | Most volatile TMS-amide reagent. |

Silylation_Workflow sample Dried Sample of 4-(3-cresyl)phenol dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add BSTFA (+1% TMCS) dissolve->add_reagent react Heat at 70°C for 30 min add_reagent->react analysis GC-MS Analysis react->analysis

Caption: Analytical workflow for GC-MS after silylation.

Conclusion

The derivatization of the phenolic hydroxyl group of 4-(3-cresyl)phenol is a critical technique for modulating its chemical and physical properties. This application note has provided detailed, validated protocols for its conversion into ethers, esters, and silyl ethers. By understanding the principles behind reagent choice, reaction conditions, and workup procedures, researchers can strategically employ these methods to advance their objectives in synthetic chemistry, drug discovery, and analytical science. The successful characterization of these derivatives, typically confirmed by NMR, MS, and IR spectroscopy, provides the ultimate validation of these powerful synthetic transformations.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Williamson Ether Synthesis Lab. (n.d.). The Williamson Ether Synthesis.
  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Name of Reaction. (n.d.). Williamson Ether Synthesis.
  • YouTube. (2023). Williamson ether synthesis | Preparation of Anisole from Phenol.
  • NIH National Library of Medicine. (n.d.). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines.
  • University of Calgary. (n.d.). Acylation of phenols.
  • US EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
  • Synthetic Communications. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Semantic Scholar. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (n.d.). Friedel–Crafts acylation of phenols using zinc chloride : acetic acid.
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.
  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
  • Google Patents. (n.d.). US6875880B2 - Silylation of hydroxyl groups.
  • ResearchGate. (n.d.). O‐silylation of a‐hydroxyphosphonates, alcohols and phenols using iron....
  • NIH National Library of Medicine. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
  • Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • ResearchGate. (2025). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
  • NIH National Library of Medicine. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
  • ResearchGate. (n.d.). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite.
  • Indian Journal of Chemistry. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
  • NIH National Library of Medicine. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • NIH National Library of Medicine. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts.
  • Journal of Chemical Education. (n.d.). The direct esterification of phenols.
  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • Google Patents. (n.d.). US3707470A - Process for removing phenolic hydroxyl group from phenolic compounds.
  • PubMed. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
  • Pharma Education. (n.d.). Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols.
  • ResearchGate. (2025). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride.

Sources

Experimental protocol for gram-scale synthesis of 3'-methylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable, Gram-Scale Synthesis of 3'-Methylbiphenyl-4-ol via Suzuki-Miyaura Coupling

Abstract

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of 3'-methylbiphenyl-4-ol, a valuable biaryl intermediate in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a protected ether intermediate, 4-methoxy-3'-methylbiphenyl, followed by a robust demethylation to yield the target phenol. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, comprehensive safety protocols, and a self-validating workflow to ensure reproducibility and high purity of the final compound.

Introduction & Scientific Rationale

Biphenyl scaffolds are privileged structures in synthetic organic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Specifically, functionalized biphenyls like 3'-methylbiphenyl-4-ol serve as critical building blocks for creating more complex molecular architectures. The hydroxyl and methyl groups on this particular scaffold offer strategic points for further chemical modification.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and aryl halides.[3]

This protocol first employs a Suzuki-Miyaura coupling between 4-iodoanisole and 3-tolylboronic acid. The use of an anisole derivative protects the phenolic hydroxyl group, preventing potential side reactions and catalyst deactivation that can occur with free phenols. Following the successful coupling, the methoxy ether is cleaved to reveal the desired hydroxyl group, yielding the final product. This two-step approach is a classic and reliable strategy for synthesizing hydroxybiphenyls.

Overall Reaction Scheme

The synthesis is performed in two primary stages: (I) Palladium-catalyzed Suzuki-Miyaura coupling and (II) Ether deprotection.

G cluster_step1 Step I: Suzuki-Miyaura Coupling cluster_step2 Step II: Demethylation s1_react1 4-Iodoanisole s1_reagents Pd(OAc)2 (cat.) K2CO3, Acetone/H2O Reflux s1_react1->s1_reagents s1_react2 3-Tolylboronic Acid s1_react2->s1_reagents s1_prod 4-Methoxy-3'-methylbiphenyl s2_react 4-Methoxy-3'-methylbiphenyl s1_prod->s2_react s1_reagents->s1_prod s2_reagents HBr in Acetic Acid Reflux s2_react->s2_reagents s2_prod 3'-Methylbiphenyl-4-ol (Final Product) s2_reagents->s2_prod

Caption: Overall two-step synthesis of 3'-methylbiphenyl-4-ol.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial reaction setup to the characterization of the final, purified product.

G cluster_synthesis Synthesis Phase cluster_purification Isolation & Purification cluster_analysis Validation setup Reaction Setup (Inert Atmosphere) suzuki Suzuki Coupling (Step I) setup->suzuki demethylation Demethylation (Step II) suzuki->demethylation workup Aqueous Workup & Solvent Removal demethylation->workup purify Purification (Recrystallization) workup->purify characterize Characterization (NMR, MS, m.p.) purify->characterize

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This procedure is adapted from a highly reliable ligandless Suzuki coupling methodology, which simplifies the process and avoids phosphine-related side reactions.[4]

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-IodoanisoleC₇H₇IO234.0316.4 g70.1Aryl Halide
3-Tolylboronic AcidC₇H₉BO₂135.9610.0 g73.6Boronic Acid
Palladium(II) AcetatePd(OAc)₂224.5033 mg0.147Catalyst
Potassium CarbonateK₂CO₃138.2125.3 g183Base
AcetoneC₃H₆O58.08210 mL-Solvent
Deionized WaterH₂O18.02200 mL-Co-solvent

Procedure:

  • Reaction Setup: To a 1-L three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (16.4 g, 70.1 mmol) and 3-tolylboronic acid (10.0 g, 73.6 mmol).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Base Preparation: In a separate flask, dissolve potassium carbonate (25.3 g, 183 mmol) in 200 mL of deionized water.

  • Catalyst Preparation: In a small vial, dissolve palladium(II) acetate (33 mg, 0.147 mmol, ~0.2 mol%) in 10 mL of acetone. Causality Note: Preparing a dilute solution of the catalyst ensures more accurate transfer and homogeneous distribution in the reaction mixture.

  • Assembly and Inerting: Attach the reflux condenser to the flask and connect it to a nitrogen or argon gas line. Purge the system for 10-15 minutes to establish an inert atmosphere, which is crucial to protect the active Pd(0) species from oxidation.

  • Reaction Initiation: Add the aqueous potassium carbonate solution to the reaction flask, followed by the palladium acetate solution via syringe.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. The reaction is typically complete within 3-5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer with an additional 100 mL of diethyl ether.

    • Combine the organic layers and wash with 100 mL of saturated sodium chloride (brine) solution.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Intermediate Product: The crude product, 4-methoxy-3'-methylbiphenyl, is obtained as a pale yellow oil or low-melting solid and can often be used in the next step without further purification. Expected crude yield: ~13-14 g.[5][6]

This step involves the cleavage of the methyl ether to yield the final phenolic product. Hydrobromic acid in acetic acid is an effective and scalable reagent for this transformation.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-Methoxy-3'-methylbiphenylC₁₄H₁₄O198.26~13.5 g68.1Substrate
Hydrobromic Acid (48% aq.)HBr80.9177 mL~681Demethylating Agent
Acetic AcidCH₃COOH60.0577 mL-Solvent

Procedure:

  • Reaction Setup: Place the crude 4-methoxy-3'-methylbiphenyl from Step I into a 500-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add acetic acid (77 mL) followed by 48% aqueous hydrobromic acid (77 mL).

  • Heating: Heat the mixture to reflux (approximately 120-125°C) and maintain for 3-4 hours. Causality Note: The high temperature is necessary to facilitate the nucleophilic cleavage of the stable aryl-methyl ether bond.

  • Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate 8:2) until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it over 500 g of crushed ice with stirring.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product in a vacuum oven at 50°C overnight.

The crude 3'-methylbiphenyl-4-ol can be purified by recrystallization.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot toluene. If the solution is colored, it can be treated with a small amount of activated carbon and filtered hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Expected Outcome: The final product should be an off-white to white crystalline solid.

    • Expected Yield: 10-12 g (75-85% over two steps).

    • Melting Point: Literature values can be used for comparison.

    • Characterization: Confirm the structure and purity of the final product using:

      • ¹H and ¹³C NMR Spectroscopy

      • Mass Spectrometry (MS)

      • Infrared (IR) Spectroscopy

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Palladium(II) Acetate: A skin and eye irritant. Avoid inhalation of dust.

  • 4-Iodoanisole & 3-Tolylboronic Acid: Irritants. Handle with care.

  • Hydrobromic Acid & Acetic Acid: Highly corrosive and cause severe burns. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors. The demethylation step should be conducted in a fume hood with excellent ventilation.

  • Exothermicity: While this specific Suzuki coupling on a gram scale is generally manageable, be aware that palladium-catalyzed reactions can be exothermic, especially during scale-up.[7][8] Monitor the reaction temperature during the initial heating phase.

  • Pressure: Never heat a sealed vessel. Ensure the reflux condenser is open to an inert gas line or bubbler to prevent pressure buildup.[9]

References
  • Wang, H., Tang, L., Di, W., & Song, G. (n.d.). Synthesis of a series of derivatives of 4-hydroxybiphenyl. ResearchGate.
  • Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
  • National Center for Biotechnology Information. (n.d.). 3-Methylbiphenyl. PubChem. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid.
  • Google Patents. (n.d.).
  • Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 399-405. [Link]

  • Valera, F. E., et al. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • BLDpharm. (n.d.). 4'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. [Link]

  • Boron Molecular. (n.d.). 3'-methylbiphenyl-4-carboxylic acid. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 17171-17-4 | 4'-Methoxy-3-methylbiphenyl.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19871-19911. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. PubChem. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kuujia. (n.d.). Cas no 17171-17-4 (4-Methoxy-3-methylbiphenyl).
  • National Institutes of Health. (n.d.). Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. [Link]

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 75, 61. [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application Note: 4-(3-Methylphenyl)phenol as a Core Building Block for Novel Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 4-(3-Methylphenyl)phenol as a pivotal precursor in the synthesis of advanced liquid crystalline materials. We explore its structural significance, focusing on how the lateral methyl group influences mesomorphic properties. A detailed, field-proven protocol for the synthesis of a homologous series of ester-containing liquid crystals via DCC/DMAP-mediated esterification is provided. Furthermore, this document outlines the essential characterization techniques, including Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), required to validate the synthesis and elucidate the thermal behavior of these novel materials. This guide is intended for researchers in materials science and professionals in drug development seeking to design and synthesize liquid crystals with tailored properties.

Introduction: The Strategic Role of Molecular Architecture

In the design of thermotropic liquid crystals, the molecular structure is the primary determinant of the material's physical properties, including the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable.[1][2] Calamitic, or rod-shaped, liquid crystals are typically composed of a rigid core, often comprising two or more phenyl rings, and flexible terminal alkyl or alkoxy chains. The introduction of lateral substituents onto the rigid core is a powerful strategy for fine-tuning the material's properties.

4-(3-Methylphenyl)phenol is an exemplary building block for this purpose. Its biphenyl core provides the necessary rigidity, while the hydroxyl group offers a reactive site for straightforward modification, typically through esterification.[3][4] The key feature is the methyl group at the 3-position of the terminal phenyl ring. This lateral substitution disrupts the planarity and intermolecular packing of the molecules. This disruption can lower the melting point and modulate the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase), thereby influencing the operational temperature range of the mesophase.[5] This guide provides a comprehensive protocol for leveraging 4-(3-Methylphenyl)phenol to synthesize and characterize a homologous series of nematic liquid crystals.

Synthetic Strategy: Esterification Pathway

The most common and versatile method for incorporating a phenolic moiety like 4-(3-Methylphenyl)phenol into a liquid crystal structure is through the formation of an ester linkage. This is typically achieved by reacting the phenol with a carboxylic acid that contains the other essential components of the mesogen, such as another aromatic ring and a flexible alkyl tail.

The Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, is highly effective for this transformation due to its mild reaction conditions and high yields.[3]

The overall synthetic workflow involves a two-step process: synthesis of the target mesogen followed by comprehensive characterization.

Figure 1: General workflow for the synthesis and characterization of liquid crystals derived from 4-(3-Methylphenyl)phenol.

Detailed Experimental Protocol

This protocol describes the synthesis of a homologous series of 4-(3-methylphenyl) 4-alkoxybenzoates.

PART A: Synthesis of 4-(3-methylphenyl) 4-(hexyloxy)benzoate

Materials:

  • 4-(3-Methylphenyl)phenol (1.0 eq)

  • 4-(Hexyloxy)benzoic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethanol, absolute

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(3-Methylphenyl)phenol (0.01 mol) and 4-(hexyloxy)benzoic acid (0.01 mol) in 50 mL of anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.001 mol) to the solution.

  • Coupling Agent: To the stirring solution, add DCC (0.012 mol) portion-wise at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) should be observed within 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 72 hours.[3] Monitor the progress by thin-layer chromatography (TLC) until the starting phenol spot has disappeared.

  • Workup: Filter off the precipitated DCU by-product using a Büchner funnel. Wash the solid with a small amount of cold DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Recrystallize the resulting crude solid from absolute ethanol to yield the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

PART B: Structural and Mesomorphic Characterization

1. Structural Confirmation:

  • FT-IR Spectroscopy: Confirm the formation of the ester by identifying the characteristic C=O stretching vibration around 1730-1735 cm⁻¹ and the C-O stretching band around 1240-1250 cm⁻¹.[3]

  • ¹H-NMR Spectroscopy: Verify the structure by analyzing the proton signals. Expect to see signals for the aromatic protons, the methyl group on the phenyl ring, the alkoxy chain protons, and the absence of the phenolic -OH proton.[5]

2. Mesomorphic Property Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the synthesized compound into an aluminum DSC pan.

    • Heat the sample at a rate of 10°C/min under a nitrogen atmosphere to a temperature well above the clearing point (e.g., 200°C) to erase any thermal history.

    • Cool the sample at the same rate to room temperature.

    • Perform a second heating scan at 10°C/min. The phase transition temperatures are determined from the peaks of the endotherms in the second heating scan.[4]

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Heat the sample on a hot stage to its isotropic liquid phase.

    • Cool the sample slowly (e.g., 1-2°C/min) into the liquid crystalline phase.

    • Observe the formation of characteristic textures between crossed polarizers. For a nematic phase, expect to see a threaded or Schlieren texture.[6][7]

Expected Results and Discussion

The lateral methyl group in the 4-(3-Methylphenyl)phenol moiety increases the breadth of the molecule, which hinders efficient packing. This steric effect is expected to lower the melting temperatures (Cr-N/Sm transition) compared to analogous compounds without the methyl group. The clearing temperatures (N-I transition) will also be affected, leading to a unique mesomorphic range for each homologue.

Figure 2: Molecular architecture of the target liquid crystal, highlighting the role of the 4-(3-Methylphenyl)phenol precursor.

Table 1: Hypothetical Phase Transition Data for a Homologous Series The following table presents illustrative data for the synthesized series, 4-(3-methylphenyl) 4-alkoxybenzoates, based on typical trends observed in similar calamitic liquid crystals.[7]

n (Alkyl Chain Length)AbbreviationMelting Temp. (Cr → N) [°C]Clearing Temp. (N → I) [°C]Mesophase Range [°C]
4C4-ester9511015
5C5-ester8811830
6C6-ester8512237
7C7-ester8212038
8C8-ester8411733

Note: These values are representative and must be confirmed experimentally via DSC.

The data illustrates the classic "odd-even" effect, where homologues with an odd number of atoms in the flexible tail tend to have higher clearing points than those with an even number. This is due to the orientation of the terminal methyl group relative to the molecular long axis, which affects the anisotropy of the molecule.

Conclusion

4-(3-Methylphenyl)phenol serves as a highly effective and versatile precursor for synthesizing novel liquid crystalline materials. The protocol detailed herein, based on a robust Steglich esterification, provides a reliable pathway to a homologous series of ester-based mesogens. The lateral methyl group inherent to this building block offers a strategic tool for researchers to systematically manipulate intermolecular forces, thereby tuning the melting points and clearing points to achieve desired mesomorphic properties. The characterization methods outlined are essential for validating the molecular structure and thoroughly investigating the thermal behavior of these advanced materials.

References

  • ResearchGate. (2025). Synthesis and characterization of novel nematic liquid crystal compound.
  • Dave, J. S., & Bhatt, H. S. (n.d.). Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • Al-Hamdani, A. A. S., et al. (n.d.). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. PMC - NIH.
  • BenchChem. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
  • ResearchGate. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings.
  • ResearchGate. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
  • Sharma, V. S., & Patel, R. B. (n.d.). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour.
  • MDPI. (n.d.). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals.
  • ResearchGate. (n.d.). Synthesis of new liquid crystal Schiff's bases bearing ester moiety, DFT calculation and mesomorphic studies | Request PDF.
  • ResearchGate. (n.d.). Chemical structure of the nematic liquid crystals studied.
  • Patel, R., & Shah, R. (2016). Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. Semantic Scholar.
  • Semantic Scholar. (2010). Synthesis and mesomorphic properties of three-benzene-ring-containing banana-shaped liquid crystals.
  • Royal Society of Chemistry. (n.d.). Triphenylene trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties. New Journal of Chemistry.
  • ResearchGate. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
  • MDPI. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties.
  • Advanced Journal of Chemistry, Section A. (2025).
  • TCI Chemicals. (n.d.). Liquid Crystal Materials.
  • Royal Society of Chemistry. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.

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Application Note & Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of Methylated Biphenylols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Significance of Methylated Biphenylols

Methylated biphenylols represent a class of chemical compounds with a structural backbone found in various industrial applications and as intermediates in chemical synthesis.[1][2] Their structural similarity to polychlorinated biphenyls (PCBs) and other phenolic compounds necessitates a thorough evaluation of their potential cytotoxic effects.[3] Understanding the dose-dependent toxicity and the underlying mechanisms of cell death induced by these compounds is crucial for risk assessment and the development of safer alternatives. This guide provides a comprehensive framework of cell-based assays to meticulously evaluate the cytotoxicity of methylated biphenylols, offering insights into cell viability, membrane integrity, and specific cell death pathways.

Scientific Rationale: A Multi-Parametric Evaluation of Cytotoxicity

A single assay is often insufficient to capture the complex interplay between a compound and a biological system. Therefore, a battery of assays targeting different cellular functions is essential for a robust cytotoxicological assessment.[4] This multi-parametric approach provides a more complete picture of the compound's toxic potential. The assays detailed in this guide are selected to probe key indicators of cellular health:

  • Metabolic Activity: Assays like the MTT assay measure the metabolic function of mitochondria, which is often compromised in the early stages of cytotoxicity.[5][6]

  • Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of a cytosolic enzyme into the culture medium, a hallmark of plasma membrane damage and necrotic cell death.[7]

  • Apoptosis Induction: Caspase-3/7 activity assays specifically measure the activation of executioner caspases, key mediators of programmed cell death (apoptosis).[8][9][10]

  • Oxidative Stress: Given that phenolic compounds can induce oxidative stress, assays for Reactive Oxygen Species (ROS) and cellular glutathione (GSH) levels are critical for mechanistic insights.[11][12][13]

Experimental Workflow Overview

A logical and stepwise approach is critical for obtaining reliable and reproducible data. The following diagram illustrates the recommended experimental workflow for assessing the cytotoxicity of methylated biphenylols.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Selection & Culture (e.g., HepG2, A549) Compound_Prep Methylated Biphenylol Stock Solution Preparation Cell_Culture->Compound_Prep Dose_Selection Dose Range Determination (Logarithmic Scale) Compound_Prep->Dose_Selection MTT_Assay MTT Assay (Metabolic Activity) Dose_Selection->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Dose_Selection->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) MTT_Assay->Caspase_Assay LDH_Assay->Caspase_Assay ROS_Assay ROS Assay (Oxidative Stress) Caspase_Assay->ROS_Assay GSH_Assay GSH Assay (Antioxidant Depletion) ROS_Assay->GSH_Assay IC50_Calc IC50/EC50 Calculation GSH_Assay->IC50_Calc Data_Vis Data Visualization (Dose-Response Curves) IC50_Calc->Data_Vis Interpretation Mechanistic Interpretation Data_Vis->Interpretation

Caption: Experimental workflow for cytotoxicity assessment.

PART 1: Foundational Protocols - Cell Culture & Compound Preparation

Cell Line Selection and Maintenance

The choice of cell line is critical and should be relevant to the anticipated target organ of toxicity. For general screening, human cell lines such as hepatocellular carcinoma (HepG2) or lung carcinoma (A549) are commonly used.[2][14]

Protocol for Cell Culture:

  • Initiation of Cultures: Revive cryopreserved cells rapidly in a 37°C water bath and transfer them to a pre-warmed complete growth medium.[15] Adhere to the specific media recommendations provided by the cell bank (e.g., ATCC).[16][17]

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2.[18]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

Preparation of Methylated Biphenylol Stock Solutions

Accurate and consistent preparation of the test compound is paramount.

Protocol for Compound Preparation:

  • Solvent Selection: Use a solvent that completely dissolves the methylated biphenylol and is non-toxic to the cells at the final working concentration (e.g., dimethyl sulfoxide - DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent.

  • Working Solutions: Prepare serial dilutions of the stock solution in serum-free culture medium immediately before use. The final solvent concentration in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

PART 2: Core Cytotoxicity Assays

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product.[5] The amount of formazan is proportional to the number of metabolically active cells.[19]

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the methylated biphenylol and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][21][22]

Protocol for LDH Assay:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[23]

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[23]

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

PART 3: Mechanistic Insights - Apoptosis and Oxidative Stress

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[9][10][24]

Protocol for Caspase-3/7 Assay:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as previously described.

  • Reagent Addition: Add the caspase-3/7 reagent, which contains a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.[8]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Signal Measurement: Measure the fluorescence or luminescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[8]

Reactive Oxygen Species (ROS) Assay

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[12][25][26]

Protocol for ROS Assay:

  • Cell Seeding and Treatment: Culture and treat cells as described above.

  • Probe Loading: Remove the treatment medium and incubate the cells with a working solution of DCFH-DA in a serum-free medium in the dark.[12]

  • Washing: Wash the cells to remove the excess probe.[26]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[12] A positive control, such as hydrogen peroxide, should be included.[25]

Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione (GSH), a major intracellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is an indicator of oxidative stress.[13][27][28]

Protocol for GSH Assay:

  • Cell Lysis: After treatment, lyse the cells to release intracellular GSH.

  • GSH Detection: Use a commercially available kit that typically involves an enzymatic recycling method. Glutathione reductase reduces GSSG to GSH, which then reacts with a chromogenic substrate (like DTNB) to produce a colored product.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm) to quantify the total glutathione.[29] The ratio of GSH to GSSG can also be determined by including a step to mask GSH before the assay.[27]

Data Presentation and Analysis

Quantitative Data Summary
AssayPrincipleEndpoint MeasuredTypical ReadoutInterpretation of Increased Signal
MTT Mitochondrial reductase activityCell Viability/Metabolic ActivityColorimetric (Absorbance)Higher cell viability
LDH Release of cytosolic enzymeMembrane IntegrityColorimetric (Absorbance)Increased cytotoxicity (necrosis)
Caspase-3/7 Cleavage of a specific substrateApoptosisFluorometric/LuminometricIncreased apoptosis
ROS Oxidation of a fluorescent probeReactive Oxygen Species levelsFluorometricIncreased oxidative stress
GSH Enzymatic recycling reactionReduced Glutathione levelsColorimetric (Absorbance)Decreased oxidative stress
IC50 Calculation

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound. It is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Visualizing Cellular Response Pathways

The following diagram illustrates the potential cellular pathways affected by methylated biphenylols that can be investigated using the described assays.

signaling_pathway cluster_cell Cellular Response cluster_assays_link Monitored By MBP Methylated Biphenylol Mitochondria Mitochondria MBP->Mitochondria Induces Dysfunction Membrane Cell Membrane MBP->Membrane Compromises Integrity ROS ROS Generation Mitochondria->ROS Increases Production Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway MTT_Assay MTT Assay Mitochondria->MTT_Assay Necrosis Necrosis Membrane->Necrosis Leads to Cytosol Cytosol GSH_Depletion GSH Depletion ROS->GSH_Depletion Leads to ROS_Assay ROS Assay ROS->ROS_Assay Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Results in GSH_Assay GSH Assay GSH_Depletion->GSH_Assay Oxidative_Stress->Apoptosis Triggers Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation Activates Caspase_Assay Caspase-3/7 Assay Caspase_Activation->Caspase_Assay LDH_Release LDH Release Necrosis->LDH_Release Results in LDH_Assay LDH Assay LDH_Release->LDH_Assay

Caption: Potential mechanisms of methylated biphenylol cytotoxicity.

Conclusion

The suite of assays presented in this guide provides a robust and comprehensive framework for evaluating the cytotoxicity of methylated biphenylols. By employing a multi-parametric approach, researchers can move beyond a simple live/dead assessment to gain valuable insights into the mechanisms of toxicity, including the induction of apoptosis and oxidative stress. This detailed understanding is essential for informed decision-making in drug development and chemical safety assessment.

References

  • Nakagawa, Y., & Tayama, S. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. PubMed. [Link]

  • CUSABIO. (n.d.). ROS Assay Kit Protocol. [Link]

  • Elabscience. (n.d.). Total Glutathione (T-GSH)/Oxidized Glutathione (GSSG) Colorimetric Assay Kit. [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. [Link]

  • G-Biosciences. (2016). Glutathione Assays To Monitor Oxidative Stress. [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. [Link]

  • Oxford Biomedical Research. (n.d.). Microplate Assay for GSH/GSSG. [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Wang, L., et al. (2012). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 17(9), 10933-10945. [Link]

  • Biocompare. (n.d.). Glutathione Assay Kits. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16793. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. [Link]

  • NIH. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]

  • ResearchGate. (n.d.). The structures of biphenyl derivatives and their photosensitizing.... [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • ACS Publications. (2006). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 19(11), 1475-1485. [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • NIH. (2022). Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. Frontiers in Nutrition, 9, 1046897. [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Hindered Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing sterically hindered biaryl compounds. The formation of tetra-ortho-substituted biaryls and other sterically demanding structures often pushes the boundaries of standard protocols. Here, we address common challenges with in-depth, mechanistically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction for a hindered biphenyl is failing or giving very low yield. What are the most critical factors I should investigate first?

When a hindered Suzuki coupling fails, the issue typically stems from one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Steric hindrance can create a bottleneck at any of these stages.

Your initial troubleshooting should focus on the "big three" components of the reaction:

  • The Ligand: Standard ligands like triphenylphosphine are often inadequate for hindered couplings. You need specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs).[1] These ligands are designed to stabilize the active catalyst and accelerate the key kinetic steps.

  • The Base: The base is not merely a stoichiometric reagent; it is crucial for activating the boronic acid to facilitate the transmetalation step.[2] For hindered substrates, where this step is often slow, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is frequently more effective than weaker bases like sodium or potassium carbonate.[1][3]

  • Reaction Atmosphere & Reagents: The Pd(0) catalytic species is sensitive to oxygen. Inadequate degassing can lead to catalyst decomposition and the formation of homocoupling byproducts.[1][4] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Additionally, verify the quality and activity of your palladium precatalyst and the integrity of your boronic acid.

Q2: Which specific ligands are considered state-of-the-art for synthesizing sterically crowded biaryls?

The development of specialized ligands has been the single most important factor in enabling challenging Suzuki couplings. The goal is to use a ligand that promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition, and whose steric bulk can facilitate the final C-C bond-forming reductive elimination.[5][6]

Ligand ClassExamplesKey Advantages for Hindered Couplings
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosExcellent for coupling hindered aryl chlorides and bromides. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[1][5] SPhos, in particular, has shown unprecedented activity for preparing extremely hindered biaryls.[5]
Dialkylbiaryl Phosphines tBuXPhos, tBuBrettPhosThe combination of a bulky alkyl group (t-butyl) and a biaryl backbone provides extreme steric bulk, which is often necessary for tetra-ortho-substituted biphenyl synthesis.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsStrong σ-donors that form very stable palladium complexes. They are particularly effective for activating less reactive aryl chlorides.[1][4] Their bulkiness also promotes reductive elimination.[6]

For a new, challenging system, screening a small panel of these ligands is a highly recommended empirical approach.

Q3: How do I choose the optimal base and solvent system for a difficult coupling?

The choice of base and solvent is interdependent and crucial for success.

  • Base Selection: The base's primary role is to form a more nucleophilic boronate species [R-B(OH)₃]⁻ to facilitate transmetalation.

    • Potassium Phosphate (K₃PO₄): A strong, effective, and commonly used base for hindered couplings, often used as a hydrate or with a small amount of water.[5]

    • Cesium Carbonate (Cs₂CO₃): A very strong and soluble base that can be highly effective for the most challenging transformations.[3]

    • Potassium Fluoride (KF): A milder, non-nucleophilic base useful when substrates contain base-sensitive functional groups (e.g., esters).[2][7]

  • Solvent System: The solvent must solubilize the reactants and the base (or at least facilitate its interaction).

    • Aprotic Polar Solvents: Toluene, dioxane, and THF are the most common choices.[3] They have good solvating power for the organometallic intermediates.

    • Water as a Co-solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1) is often optimal.[1] Water can increase the solubility of the inorganic base and accelerate the transmetalation step. However, excess water can promote unwanted protodeboronation.

Q4: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction that consumes your starting material and complicates purification. It is primarily caused by two factors:

  • Oxygen in the Reaction: The most frequent cause. Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that exclusively produces the homocoupled product.[1][4]

    • Solution: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas throughout the entire experiment.

  • Use of Pd(II) Precatalysts: If you use a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two equivalents of the boronic acid.[8]

    • Solution: Use a Pd(0) source like Pd₂(dba)₃ or, even better, a modern, air-stable precatalyst (e.g., XPhos Pd G3). These precatalysts are designed for clean and rapid generation of the active L-Pd(0) species, minimizing side reactions.

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific experimental failures and the logical steps to diagnose and solve them.

Problem Area 1: No Reaction or Stalled Conversion

Q: I've set up my reaction with a hindered aryl chloride and see only starting material after 24 hours. What is the likely bottleneck and how do I fix it?

With unreactive aryl chlorides, the bottleneck is almost always the initial oxidative addition step. This C-Cl bond is strong, and the electron-rich palladium center must have the right electronic and steric properties to break it.

Troubleshooting Workflow:

G start No Reaction with Aryl Chloride ligand Upgrade the Ligand start->ligand Current ligand is PPh₃ or similar? precatalyst Use a Modern Precatalyst ligand->precatalyst Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos, IPr) [1, 3] temp Increase Temperature precatalyst->temp Use G3/G4 precatalyst for clean Pd(0) generation [10] result Improved Oxidative Addition temp->result Increase temp to 100-120 °C (in high-boiling solvent like dioxane or toluene)

Figure 1. Workflow for overcoming failed oxidative addition.

Causality Explained:

  • Ligand Choice: Bulky, electron-rich ligands like XPhos are critical. The electron-donating phosphine pushes electron density onto the palladium center, making it more nucleophilic and better able to attack the σ* orbital of the C-Cl bond.[9]

  • Precatalyst: Buchwald G3 or G4 precatalysts are designed to cleanly generate the active L-Pd(0) species upon heating, avoiding the side reactions associated with in-situ reduction of Pd(II) salts.[8][10]

  • Temperature: Oxidative addition is a kinetically controlled step that is highly dependent on temperature. Pushing the reaction to the reflux temperature of the solvent is often necessary for aryl chlorides.

Q: My reaction starts but stalls at ~50% conversion, even with a good ligand. What's going on?

If the reaction initiates but does not go to completion, you may be facing issues with catalyst decomposition or a very slow transmetalation step.

Diagnostic Steps:

  • Check Boronic Acid Stability: The boronic acid or its boronate intermediate may be degrading under the reaction conditions, a process known as protodeboronation.[4] This is especially common with electron-deficient or heteroaromatic boronic acids.

    • Solution: Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[4] These are generally more robust. You can also try adding the boronic acid portion-wise over the course of the reaction.

  • Optimize the Base/Solvent for Transmetalation: Transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This step is heavily influenced by the base.

    • Solution: If using K₂CO₃, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1][3] Ensure adequate water is present if using K₃PO₄, as anhydrous conditions with this base can be sluggish.[11] Grinding the base to a fine powder before use can also improve its reactivity and reproducibility.[11]

Key Experimental Protocols

Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a sterically hindered aryl halide with a hindered arylboronic acid.

Reagents & Equipment:

  • Schlenk flask or microwave vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen) line

  • Degassed solvents (e.g., Dioxane/Water 10:1)

  • Aryl Halide (1.0 equiv)

  • Arylboronic Acid or Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst, 1.1-1.2x mol of Pd)

  • Base (e.g., K₃PO₄, 3.0 equiv)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (3.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be ~0.1 M with respect to the limiting aryl halide.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening Conditions for a Novel Hindered Coupling

For a completely new and challenging substrate pairing, a Design of Experiments (DoE) approach or a simplified screening in parallel vials is highly effective.

G cluster_ligands Ligands to Test cluster_bases Bases to Test start Define Substrates: Aryl Halide + Boronic Acid ligand_screen Ligand Screen (Constant Base/Solvent) start->ligand_screen base_screen Base Screen (Best Ligand, Constant Solvent) ligand_screen->base_screen Select best performing ligand XPhos XPhos solvent_screen Solvent/Temp Screen (Best Ligand/Base) base_screen->solvent_screen Select best performing base K3PO4 K3PO4 optimized Optimized Conditions solvent_screen->optimized Identify optimal system SPhos SPhos RuPhos RuPhos IPr IPr Cs2CO3 Cs2CO3 K2CO3 K2CO3 KF KF

Figure 2. Systematic workflow for reaction optimization.
  • Ligand Screen: Set up parallel reactions in vials using a constant base (e.g., K₃PO₄) and solvent (e.g., Dioxane/H₂O). Test a panel of 3-4 diverse, bulky ligands (e.g., XPhos, SPhos, RuPhos, an NHC-based catalyst).

  • Base Screen: Using the optimal ligand identified in step 1, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Solvent & Temperature Screen: With the best ligand/base combination, evaluate different solvents (Toluene, THF, Dioxane) and temperatures.

  • Analysis: Analyze the yield/conversion in each vial by LC-MS or ¹H NMR with an internal standard to identify the most promising conditions for a larger scale reaction.

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. Note: While the direct link is to a JACS paper by the same group, this reference discusses the principles. The JACS paper provides the in-depth data: Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Gong, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18, 894-899. [Link]

  • Clavier, H., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. [Link]

  • Valyaev, D. A., et al. (2020). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 10(11), 1339. [Link]

  • Lee, C.-J., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Lohre, C., et al. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • Reddit r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. [Link]

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Purification challenges of "4-(3-Methylphenyl)phenol" and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges of 4-(3-Methylphenyl)phenol. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Technical Support Center: Purification of 4-(3-Methylphenyl)phenol

Section 1: Understanding the Challenge - A Profile of Common Impurities

Effective purification begins with understanding the likely impurities. 4-(3-Methylphenyl)phenol is most commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming strategy, while efficient, is known to generate a characteristic set of process-related impurities that can complicate downstream applications.

Q1: What are the primary impurities I should expect from a Suzuki-Miyaura synthesis of 4-(3-Methylphenyl)phenol?

You should anticipate three main classes of impurities derived directly from the reaction mechanism:

  • Homocoupled Byproducts: The most common and often most difficult-to-remove impurity is the homocoupled dimer of the boronic acid starting material.[4][5][6] In this case, if using 4-hydroxyphenylboronic acid, the byproduct would be 4,4'-biphenol. This occurs when the palladium catalyst mediates the coupling of two boronic acid molecules instead of the desired cross-coupling.

  • Unreacted Starting Materials: Residual amounts of the aryl halide (e.g., 3-bromotoluene) and the arylboronic acid (e.g., 4-hydroxyphenylboronic acid) will likely be present in the crude product.[5]

  • Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and any phosphine ligands used can remain.[7][8] While often present in small quantities, they can be detrimental to final product specifications.

Suzuki_Impurities cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_impurities Key Impurities A 4-Hydroxyphenyl- boronic Acid Reaction Suzuki-Miyaura Coupling A->Reaction Imp2 Residual Starting Materials A->Imp2 B 3-Bromotoluene B->Reaction B->Imp2 Pd Pd(0) Catalyst + Ligand Pd->Reaction Imp3 Pd/Ligand Residues Pd->Imp3 Base Base (e.g., K2CO3) Base->Reaction Product 4-(3-Methylphenyl)phenol (Target Product) Reaction->Product Desired Pathway Imp1 4,4'-Biphenol (Homocoupling) Reaction->Imp1 Side Reaction

Figure 1. Synthetic pathway and common impurity sources.

Section 2: FAQs - First Principles of Purification

Q2: How does the structure of 4-(3-Methylphenyl)phenol influence its purification?

The molecule has a moderately polar phenolic hydroxyl (-OH) group and a large, nonpolar biphenyl core. This amphiphilic nature is key. It is generally insoluble in water but soluble in many organic solvents.[9] The phenol group is weakly acidic (pKa ≈ 10), a property that can be exploited for purification via acid-base extraction to remove non-acidic impurities.[1]

Q3: What is the first step I should take to assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the essential first step. It provides a rapid, qualitative assessment of the number of components in your crude mixture.

  • Expert Tip: Run your TLC in a solvent system you intend to use for column chromatography, such as an ethyl acetate/hexane mixture. Spot the crude material, and if available, co-spot with authentic standards of your starting materials. This will help you tentatively identify the impurity spots. An ideal TLC for subsequent column purification will show the desired product with a Retention Factor (Rf) between 0.1 and 0.4.[10]

Q4: My crude product is a dark oil/gum, not a solid. What does this mean?

This typically indicates a high level of impurities preventing crystallization. "Oiling out" is common when residual solvents or low-melting point eutectic mixtures are present. Before attempting a large-scale purification, it's often beneficial to perform a simple workup, such as dissolving the crude material in a solvent like ethyl acetate, washing with water and brine to remove inorganic salts, and then concentrating it again.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solids.[11] Success hinges on selecting the right solvent system.

Q5: I'm not sure which solvent to use for recrystallization. Where do I start?

The ideal solvent should dissolve 4-(3-Methylphenyl)phenol poorly at room temperature but well at its boiling point.[11][12] Given its biphenyl structure, solvents of intermediate polarity are excellent starting points.

Experimental Protocol: Solvent Screening for Recrystallization
  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise, starting with ~0.5 mL.

  • Observe solubility at room temperature. If the solid dissolves, the solvent is too good and should be set aside as the "soluble" component of a potential two-solvent system.

  • If the solid is insoluble, gently heat the test tube to the solvent's boiling point. If the solid dissolves completely, this is a promising single-solvent candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.[13]

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a good solvent choice.

SolventPolarityBoiling Point (°C)Rationale & Comments
Toluene Low111Often an excellent choice for aromatic compounds. Its high boiling point allows for a large solubility differential.[14]
Ethanol/Water High/PolarVariableA classic two-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until cloudy.[12]
Hexane/Ethyl Acetate Low/MediumVariableAnother powerful two-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Good for removing more polar impurities.[14]
Dichloromethane (DCM) Medium40Can be effective, but its low boiling point may not provide a large enough temperature gradient for high recovery.
Acetonitrile Medium-High82A good single solvent for moderately polar compounds. Can sometimes yield very pure crystals.[15]

Q6: My compound "oiled out" instead of forming crystals upon cooling. What do I do?

Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.

Troubleshooting Flowchart: Oiling Out

Oiling_Out cluster_solutions Solutions Start Crude product 'oils out' during recrystallization Sol1 Re-heat solution to dissolve the oil. Start->Sol1 First Step Sol4 If using a two-solvent system, add more of the 'good' solvent. Start->Sol4 For 2-solvent systems Sol5 Try a different solvent system with a lower boiling point. Start->Sol5 If problem is chronic Sol2 Add more of the primary solvent (5-10% more volume). Sol1->Sol2 If oil persists Sol3 Cool the solution much more slowly. (e.g., in a warm water bath, then benchtop). Sol2->Sol3 Then Result_Success Crystals Form Successfully Sol3->Result_Success Sol5->Result_Success

Figure 2. Troubleshooting steps for when a compound oils out.

Section 4: Troubleshooting Guide - Column Chromatography

When recrystallization fails to remove closely related impurities like homocoupled dimers, silica gel column chromatography is the method of choice.[16][17]

Q7: How do I select the right solvent system (mobile phase) for my column?

Your TLC analysis is your guide. The goal is to find a solvent system that provides good separation between your product spot and the major impurity spots.

  • Causality: The principle of chromatography is differential partitioning. A more polar compound will adhere more strongly to the polar silica gel (stationary phase) and move slower, while a less polar compound will be carried along more readily by the mobile phase.[17]

  • Best Practice: Aim for a solvent system that gives your target compound an Rf of ~0.25-0.35 on the TLC plate. This typically translates to elution from the column in 3-5 column volumes (CVs).[10] A common and highly effective starting system for biphenyls is a gradient of ethyl acetate in hexane.[18][19]

Q8: My product is streaking or "tailing" on the column, leading to poor separation. Why?

Tailing is often caused by one of three issues:

  • Overloading the Column: Too much crude material has been loaded. A general rule is to load no more than 1g of crude material per 20-40g of silica gel.

  • Poor Solubility: The compound is not fully soluble in the mobile phase as it moves down the column, causing it to streak. Using a slightly more polar mobile phase can help.

  • Acidic Compound on Basic Silica: Standard silica gel is slightly acidic. As a phenol, your compound is also acidic, but strong interactions can sometimes cause tailing. If this is suspected, you can either use a neutral alumina stationary phase or add a small amount (0.1-1%) of acetic acid to your mobile phase.[19]

Experimental Protocol: Flash Column Chromatography Workflow

Chromatography_Workflow A 1. TLC Analysis Determine optimal solvent system (Aim for Rf ≈ 0.25-0.35) B 2. Column Packing Slurry pack silica gel in the least polar solvent (e.g., Hexane) A->B C 3. Sample Loading Choose Dry or Wet Loading B->C C1 Dry Loading: Pre-adsorb crude onto silica. Best for poorly soluble samples. C->C1 C2 Wet Loading: Dissolve crude in minimum strong solvent, then load. C->C2 D 4. Elution Run column with selected mobile phase. Collect fractions. C->D E 5. Fraction Analysis Analyze collected fractions by TLC to identify pure product. D->E F 6. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation. E->F G Final Pure Product F->G

Figure 3. A standard workflow for purification by flash chromatography.

Section 5: Thermal Stability Considerations

Q9: Can I purify 4-(3-Methylphenyl)phenol by distillation?

While possible in principle, it requires caution. Biphenyls are generally thermally stable, but studies on related bisphenols show that degradation can begin at elevated temperatures, often accelerated by the presence of oxygen.[20][21][22] The phenolic hydroxyl group, in particular, can promote degradation reactions at high temperatures.[20] If distillation is attempted, it should be performed under high vacuum to lower the boiling point and with a nitrogen or argon blanket to exclude air. For most lab-scale purifications, chromatography and recrystallization are safer and more effective.

References

  • Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation. (2020). MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ACS Publications. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ResearchGate. [Link]

  • The Thermal degradation of Bisphenol A Polycarbonate in Air. (n.d.). e-Publications@Marquette. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). [Link]

  • Chromatography Products. (n.d.). Chromtech. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva. (2002). PubMed. [Link]

  • Preparation method for 4-amino-3-methylphenol. (n.d.).
  • RECRYSTALLIZATION-1.pdf. (n.d.). Source document not found.
  • Thermal degradation of bisphenol A polycarbonate by high-resolution thermogravimetry. (1999). ResearchGate. [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • B. Column Chromatography. (2023). Chemistry LibreTexts. [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2011). Journal of the Indian Academy of Wood Science. [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). Source document not found.
  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013). ResearchGate. [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

  • Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. (n.d.). PubChem. [Link]

  • 3-(Phenylmethyl)(1,1'-biphenyl)-4-ol. (n.d.). PubChem. [Link]

  • 4'-METHYL[1,1'-BIPHENYL]-3-OL. (n.d.). Chemsrc. [Link]

  • Chemical Properties of 1,1'-Biphenyl, 4-methyl- (CAS 644-08-6). (n.d.). Cheméo. [Link]

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Technical Support Center: By-Product Analysis in the Synthesis of 4-Hydroxy-3'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-3'-methylbiphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation and identification of reaction by-products. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high yield and purity.

The synthesis of 4-hydroxy-3'-methylbiphenyl, a valuable intermediate in various fields, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is susceptible to several side pathways that lead to impurities, complicating purification and reducing yield. This document provides a structured approach to identifying, troubleshooting, and minimizing these unwanted by-products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding by-product formation during the Suzuki-Miyaura synthesis of 4-hydroxy-3'-methylbiphenyl from a 4-halophenol (e.g., 4-bromophenol) and 3-methylphenylboronic acid.

Q1: What are the most common by-products I should expect in this synthesis?

A: The Suzuki-Miyaura coupling, while efficient, is often accompanied by several predictable side reactions.[1][2] The primary by-products you are likely to encounter are:

  • Homocoupling of the Boronic Acid: Formation of 3,3'-dimethylbiphenyl from the coupling of two molecules of 3-methylphenylboronic acid.[1][3][4]

  • Homocoupling of the Aryl Halide: Formation of 4,4'-dihydroxybiphenyl from the coupling of two molecules of the 4-halophenol starting material.

  • Protodeboronation: The replacement of the boronic acid group on 3-methylphenylboronic acid with a hydrogen atom, resulting in toluene.[1][5] This is a very common and often frustrating side reaction.

  • Dehalogenation: The replacement of the halogen on the 4-halophenol with a hydrogen atom, yielding phenol.[1][4]

  • Catalyst Decomposition Products: Formation of palladium black (insoluble Pd(0)), which indicates catalyst deactivation and can reduce reaction efficiency.[2][4]

Q2: How does the choice of palladium catalyst and ligand influence by-product formation?

A: The catalyst system is critical. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[6][7]

  • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or P(t-Bu)₃ often accelerate the desired reductive elimination step, outcompeting side reactions.[3][6] This increased rate can minimize the lifetime of intermediates that lead to by-products.

  • Insufficiently Active Catalysts: Using a simple catalyst like Pd(PPh₃)₄ may require higher temperatures and longer reaction times, which can promote degradation pathways like protodeboronation and catalyst decomposition.[8]

  • Palladium Pre-catalyst Choice: Using a stable Pd(II) pre-catalyst (e.g., PdCl₂(dppf)) that is efficiently reduced to the active Pd(0) in situ can prevent side reactions that occur in the presence of excess Pd(II), such as the homocoupling of boronic acids.[4]

Q3: Why is protodeboronation of 3-methylphenylboronic acid a frequent problem?

A: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This side reaction is highly dependent on reaction conditions.[5] Key causes include:

  • Presence of Water/Protic Solvents: Water is often a necessary component of the solvent system to dissolve the inorganic base, but it is also the primary proton source for this side reaction.

  • Base-Catalyzed Pathway: The reaction can be catalyzed by the base required for the Suzuki coupling itself.[5][9]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Slow Cross-Coupling: If the main catalytic cycle is slow, the boronic acid has more time to undergo this decomposition pathway.[5] Using more stable boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[10][11]

Section 2: Troubleshooting Guide

This guide provides specific troubleshooting advice for common experimental issues encountered during the synthesis and workup.

Problem 1: My reaction yield is low, and the crude NMR shows significant amounts of phenol and toluene.

  • Likely Cause: This indicates that the primary side reactions are dehalogenation of your 4-halophenol and protodeboronation of your 3-methylphenylboronic acid.[1][5][10] This often points to an inefficient or deactivated catalyst.

  • Diagnostic Steps:

    • Check Catalyst Activity: Did you observe the formation of palladium black?[2] This signifies catalyst precipitation and loss of activity.

    • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[10][12][13] Insufficient degassing allows oxygen to enter, which can deactivate the catalyst and promote homocoupling.[4][12]

  • Proposed Solutions:

    • Improve Degassing Technique: Ensure all solvents are rigorously degassed before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[6][12] Maintain a positive pressure of inert gas throughout the entire reaction.

    • Optimize Catalyst System: Switch to a more robust, modern catalyst system. A combination of a stable pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can significantly accelerate the desired cross-coupling over decomposition pathways.[3][14]

    • Use a Milder Base: If dehalogenation is severe, consider switching from a very strong base to a milder one like K₂CO₃ or K₃PO₄, which may be less likely to provide a hydride source for reduction.[6]

Problem 2: My GC-MS analysis shows an unexpected peak with a mass corresponding to 3,3'-dimethylbiphenyl (M=182.26 g/mol ).

  • Likely Cause: You are observing significant homocoupling of your 3-methylphenylboronic acid starting material.[1][3][15]

  • Diagnostic Steps:

    • Review Stoichiometry: Was an excess of boronic acid used? While a slight excess (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.

    • Assess Oxygen Exclusion: Homocoupling is notoriously promoted by the presence of oxygen, which can facilitate a Pd(0)/Pd(II) cycle that favors this side reaction.[4][12][13]

  • Proposed Solutions:

    • Strict Oxygen Exclusion: This is the most critical factor. In addition to thorough degassing of solvents, sparging the reaction mixture with nitrogen or argon for 10-15 minutes before adding the palladium catalyst can be highly effective.[12]

    • Control Stoichiometry: Use the boronic acid in a controlled excess, typically no more than 1.2 equivalents.

    • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[12]

    • Pre-heat the Mixture: One practical tip is to heat the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the boronic acid and catalyst.[13] This can help ensure an oxygen-free environment.

Problem 3: My final product is difficult to purify. A persistent impurity has a similar polarity to 4-hydroxy-3'-methylbiphenyl.

  • Likely Cause: The most likely culprit is the other homocoupling product, 4,4'-dihydroxybiphenyl. Its phenolic nature gives it a polarity very similar to the desired product, making chromatographic separation challenging.

  • Diagnostic Steps:

    • LC-MS Analysis: Use high-resolution mass spectrometry to confirm the mass of the impurity (M=186.21 g/mol ).

    • Review Reaction Conditions: This by-product is favored by conditions that promote the oxidative addition of the 4-halophenol but are slow to proceed through transmetalation, allowing two Pd-aryl complexes to couple.

  • Proposed Solutions:

    • Optimize Base and Solvent: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently soluble in the reaction medium.[6][16] A biphasic system (e.g., Toluene/Water or Dioxane/Water) often helps dissolve the base and facilitate the transmetalation step, which consumes the Pd-aryl intermediate before it can homocouple.[6][16]

    • Change the Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[4][17] If you are using an aryl iodide and seeing homocoupling, switching to an aryl bromide might slow the oxidative addition just enough to better synchronize with the transmetalation rate, reducing the concentration of the reactive intermediate.

    • Purification Strategy: If the impurity is already formed, consider derivatization of the crude mixture to alter the polarity of the components before chromatography, followed by deprotection. Alternatively, crystallization may be an effective purification method.

Section 3: Analytical Protocols & Data

Accurate identification of by-products is the first step to eliminating them. Here are recommended analytical methods.

Table 1: Key Compounds and Expected Analytical Data
Compound NameStructureMolecular Weight ( g/mol )Expected GC-MS (EI) m/z (Major Fragments)Relative HPLC Retention Time
4-Hydroxy-3'-methylbiphenyl

184.23184 (M+), 169, 155, 1391.00 (Reference)
3-Methylphenylboronic Acid

135.96N/A (Not suitable for GC-MS without derivatization)< 0.2
4-Bromophenol

173.01174/172 (M+), 93, 65~ 0.8
3,3'-Dimethylbiphenyl

182.26182 (M+), 167, 152> 1.2 (Less polar)
4,4'-Dihydroxybiphenyl

186.21186 (M+), 157, 139, 128~ 0.95 (Very similar polarity)
Toluene

92.1492 (M+), 91, 65Volatile, elutes very early
Phenol

94.1194 (M+), 66, 65~ 0.5

Relative retention times are estimates for a standard reversed-phase C18 column and will vary.

Experimental Protocol: HPLC Method for Reaction Monitoring

This protocol provides a robust starting point for analyzing the reaction mixture.[18][19][20][21]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute with methanol or acetonitrile, and filter through a 0.22 µm syringe filter before injection.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield in your synthesis.

G start Low Yield of 4-Hydroxy-3'-methylbiphenyl check_sm Analyze Crude Mixture (NMR, LC-MS, GC-MS) start->check_sm sm_present High Levels of Starting Materials? check_sm->sm_present Yes byproducts_present High Levels of By-products? check_sm->byproducts_present No, mostly by-products catalyst Potential Cause: Catalyst Inactivation or Poor Activity sm_present->catalyst conditions Potential Cause: Suboptimal Conditions (Temp, Time, Base) sm_present->conditions identify_byproducts Identify Major By-products (See Table 1) byproducts_present->identify_byproducts solution_catalyst Solution: 1. Ensure Strict Inert Atmosphere 2. Use Fresh/More Active Catalyst 3. Check Reagent Quality catalyst->solution_catalyst solution_conditions Solution: 1. Increase Temperature/Time 2. Screen Different Bases/Solvents conditions->solution_conditions homocoupling Homocoupling Products (3,3'-dimethylbiphenyl or 4,4'-dihydroxybiphenyl) identify_byproducts->homocoupling Homocoupling Dominates decomp Decomposition Products (Toluene or Phenol) identify_byproducts->decomp Decomposition Dominates solution_homocoupling Solution: 1. Rigorous Oxygen Exclusion 2. Adjust Stoichiometry 3. Optimize Base/Solvent System homocoupling->solution_homocoupling solution_decomp Solution: 1. Accelerate Catalytic Cycle (Use more active ligand) 2. Lower Reaction Temperature 3. Use Boronic Ester decomp->solution_decomp

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Diagram 2: Competing Reaction Pathways

This diagram illustrates the desired cross-coupling pathway versus the major competing side reactions.

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Major Side Reactions ArX 4-Halophenol (Ar-X) OxAdd Oxidative Addition ArX->OxAdd ArBOH 3-Methylphenylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation (+ Base) ArBOH->Transmetal Pd0 Pd(0)L₂ Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Hydroxy-3'-methylbiphenyl (Ar-Ar') RedElim->Product ArBOH2 Ar'-B(OH)₂ Homocoupling Homocoupling ArBOH2->Homocoupling O2 O₂ / Pd(II) O2->Homocoupling HC_Product 3,3'-Dimethylbiphenyl (Ar'-Ar') Homocoupling->HC_Product ArBOH3 Ar'-B(OH)₂ Protodeboronation Protodeboronation ArBOH3->Protodeboronation H_source H⁺ (e.g., H₂O) H_source->Protodeboronation Proto_Product Toluene (Ar'-H) Protodeboronation->Proto_Product

Caption: Desired reaction vs. major by-product pathways.

References

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 15, 2026, from [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. Available at: [Link]

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 779-783. Available at: [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 15, 2026, from [Link]

  • Shields, B., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • ResearchGate. (2020). Mechanistic studies on the protodeboronation. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3146-3155. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Journal of Chromatographic Science. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Oxford Academic. Available at: [Link]

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved January 15, 2026, from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(m-tolyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(m-tolyl)phenol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this valuable biaryl phenol synthesis. Our focus is on the Suzuki-Miyaura cross-coupling reaction, the most robust and widely used method for this transformation. This guide moves beyond simple protocols to explain the chemical reasoning behind each step, empowering you to make informed decisions to maximize your yield and purity.

Core Synthesis Overview: The Suzuki-Miyaura Approach

The formation of the C-C bond in 4-(m-tolyl)phenol is most efficiently achieved by the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with an organoboron species.[1][2] The general transformation is shown below:

General reaction scheme for the Suzuki-Miyaura synthesis of 4-(m-tolyl)phenol

The catalytic cycle, which is central to understanding and troubleshooting the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)-X(L)₂ pd0->ox_add Oxidative Addition trans Ar-Pd(II)-Ar'(L)₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' (Product) trans->product reagents Aryl Halide (Ar-X) reagents->ox_add boronic Boronic Acid (Ar'-B(OH)₂) + Base boronic->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis of 4-(m-tolyl)phenol in a direct question-and-answer format.

Q1: Why is my yield of 4-(m-tolyl)phenol consistently low or non-existent?

A low or zero yield is a common but solvable issue, typically stemming from one of four areas: catalyst activity, reagent integrity, reaction conditions, or atmospheric control.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.

    • Cause: The active Pd(0) species can aggregate to form inactive palladium black, which often precipitates out of the solution.[4] This is common if the ligand concentration is too low or the ligand is not robust enough to stabilize the catalyst throughout the cycle.

    • Solution: Ensure you are using a high-quality palladium source and an appropriate ligand. For coupling with phenols, which can be challenging substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often required to promote the key steps of the catalytic cycle and maintain catalyst stability.[3][5]

  • Reagent Integrity: The reaction is only as good as its starting materials.

    • Cause: Boronic acids, including m-tolylboronic acid, are susceptible to degradation via protodeboronation, where the C-B bond is cleaved by water or other protic sources, yielding toluene.[6][7] This side reaction diminishes the amount of nucleophilic partner available for coupling.

    • Solution: Use fresh, high-purity m-tolylboronic acid. If its age is a concern, consider using a more stable boronate ester, such as a pinacol ester.[6] Additionally, ensure your aryl halide and solvents are pure and dry.

  • Suboptimal Reaction Conditions: The interplay of temperature, time, and base is critical.

    • Cause: An incorrect choice of base or solvent can halt the reaction. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[1][8] The solvent must dissolve all components adequately, especially the catalyst complex.

    • Solution: Carefully select your base and solvent system. A biphasic mixture like Toluene/Water or Dioxane/Water is common.[1][9] For bases, potassium carbonate (K₂CO₃) or the stronger potassium phosphate (K₃PO₄) are frequently effective.[3][8] The optimal choice depends on the specific aryl halide used (see table below).

  • Atmospheric Control: Suzuki couplings are sensitive to oxygen.

    • Cause: Oxygen can promote the unwanted homocoupling of the boronic acid to form 3,3'-bitolyl.[6] It can also lead to the oxidation and degradation of phosphine ligands, deactivating the catalyst.

    • Solution: The reaction mixture must be thoroughly degassed before heating. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side product formation directly competes with your desired reaction, reducing the final yield. The most common culprits are homocoupling, protodeboronation, and dehalogenation.

Caption: Desired reaction pathway versus common side reactions.

  • Homocoupling of Boronic Acid:

    • What it is: Two molecules of m-tolylboronic acid couple to form 3,3'-bitolyl.

    • Cause: Primarily caused by the presence of oxygen in the reaction mixture.[6]

    • Solution: Rigorous degassing of the reaction mixture before adding the catalyst and maintaining a strict inert atmosphere are essential.

  • Protodeboronation:

    • What it is: The boronic acid group is replaced by a hydrogen atom, converting m-tolylboronic acid into toluene.[7]

    • Cause: This can be promoted by excess water or a base that is too strong or used in high concentration, especially at elevated temperatures.

    • Solution: Use anhydrous solvents where possible, limit the amount of water in biphasic systems, and use the mildest base that effectively promotes the reaction. Using boronic esters instead of acids can also reduce susceptibility to this side reaction.[6]

  • Dehalogenation:

    • What it is: The halide on the 4-halophenol is replaced by a hydrogen atom, resulting in phenol.[7]

    • Cause: This reductive process can occur through various pathways, sometimes involving solvent impurities or the degradation of other reagents that can act as hydride sources.

    • Solution: Ensure high-purity solvents and reagents. Using a well-defined palladium precatalyst and ligand system can sometimes suppress this pathway.

Q3: My product is difficult to purify. What are the best practices for isolation?

Purifying 4-(m-tolyl)phenol requires separating it from the catalyst, unreacted starting materials, and any side products. The phenolic hydroxyl group is key to an effective purification strategy.

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the bulk of the inorganic base and salts.

  • Acidic/Basic Extraction: This is the most critical step.

    • Extract the organic layer with a dilute aqueous base (e.g., 1M NaOH). The acidic 4-(m-tolyl)phenol will deprotonate to form its sodium phenolate salt, which is soluble in the aqueous layer.

    • Non-acidic impurities, such as the homocoupled side product (3,3'-bitolyl) and unreacted aryl halide, will remain in the organic layer.[10]

    • Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates or the solution becomes cloudy (typically pH ~5-6).

    • Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate).

  • Final Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid or oil can then be purified to high homogeneity by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol & Data

Baseline Protocol: Synthesis of 4-(m-tolyl)phenol

This is a representative protocol and may require optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq.), m-tolylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Degassing: Seal the flask with a septum and purge with argon for 15 minutes. Add toluene (e.g., 0.1 M relative to 4-bromophenol) and water (e.g., 10% v/v of toluene) via syringe. Degas the resulting slurry by bubbling argon through it for another 20-30 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst system, for example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature and follow the purification procedure described in Q3 above.

Data Summary: Influence of Reaction Parameters

The choice of base and solvent significantly impacts reaction efficiency. While the optimal conditions must be determined empirically, the following table summarizes general trends observed in Suzuki-Miyaura couplings.

ParameterOptionsGeneral Impact on Yield & Rationale
Base K₂CO₃, Na₂CO₃Mild bases, effective in many cases, particularly with more reactive aryl iodides or bromides.[8]
K₃PO₄, Cs₂CO₃Stronger bases, often required for less reactive aryl chlorides or challenging substrates like phenols. Their higher solubility in organic solvents can also be beneficial.[1][3]
Organic Bases (e.g., Et₃N)Generally less effective for this type of coupling as they are often not strong enough to facilitate efficient transmetalation.[8]
Solvent Toluene, Dioxane, THFCommon choices that effectively dissolve the catalyst complex and organic reagents. Often used in a biphasic system with water.[1][9][11]
Alcohols (e.g., Methanol)Can sometimes be effective, but may also participate in side reactions or lead to catalyst decomposition.[11]
WaterAn environmentally benign solvent, but its use as the sole solvent requires a water-soluble catalyst system. Often used as a co-solvent.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the best aryl halide to use (I, Br, Cl, or OTf)?

The reactivity for the oxidative addition step generally follows the order: I > OTf > Br >> Cl.[7] Aryl iodides are the most reactive and often give the highest yields under mild conditions but are also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are cost-effective but are the least reactive and typically require more sophisticated and expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve good yields.[3][12]

Q2: Can I use an unprotected 4-halophenol directly?

Yes, it is often possible to use unprotected 4-halophenols. The base in the reaction can deprotonate the phenol to form a phenoxide in situ. However, this highly electron-rich species can sometimes complicate the catalytic cycle. If yields are poor, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can be a viable strategy. The protecting group would then be removed in a subsequent step.

Q3: How can I tell if my m-tolylboronic acid has degraded?

Boronic acids are typically fine, white crystalline solids. Over time, they can dehydrate to form cyclic boroxine trimers or decompose via protodeboronation. If the solid appears clumpy, discolored, or has a significantly different melting point from the literature value, its quality may be compromised. When in doubt, it is best to use a fresh bottle or purify the existing material.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helv. Chim. Acta.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Preventing self-coupling of 3-methylphenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Self-Coupling of 3-Methylphenylboronic Acid in Suzuki Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address a common and frustrating side reaction: the self-coupling (or homocoupling) of boronic acids, using 3-methylphenylboronic acid as a representative example. Our goal is to provide you with a deep understanding of the underlying causes and to offer practical, field-proven solutions to minimize this unwanted byproduct, thereby improving the yield and purity of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the self-coupling of 3-methylphenylboronic acid.

Q1: I'm observing a significant amount of 3,3'-dimethylbiphenyl in my reaction mixture. What is causing this?

A1: The formation of 3,3'-dimethylbiphenyl is a classic case of boronic acid homocoupling. This side reaction is primarily promoted by two factors: the presence of dissolved oxygen in your reaction mixture and the existence of palladium(II) species.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2] This Pd(II) can then participate in a catalytic cycle that couples two molecules of your 3-methylphenylboronic acid, leading to the unwanted dimer.[3][4][5]

Q2: How can I be sure that homocoupling is the issue and not another side reaction?

A2: Homocoupling is indicated by the presence of a symmetrical biaryl byproduct. In your case, this would be 3,3'-dimethylbiphenyl. You can confirm its presence using analytical techniques such as TLC, GC-MS, or LC-MS. The molecular weight of this byproduct will correspond to the dimer of the organic group from your boronic acid.

Q3: Can the choice of palladium catalyst influence the extent of homocoupling?

A3: Absolutely. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferable to using Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2] Starting with a Pd(0) catalyst reduces the initial concentration of Pd(II) species that can initiate the homocoupling pathway.[2] If you must use a Pd(II) precatalyst, ensuring its efficient in-situ reduction to Pd(0) is critical.[1][6]

Q4: My boronic acid is old. Could this be a contributing factor?

A4: Yes, the purity and stability of your boronic acid are crucial. Over time, boronic acids can degrade. While not a direct cause of homocoupling, impurities or degradation products could potentially interfere with the desired catalytic cycle, making side reactions more prevalent. It is always recommended to use high-purity reagents.

Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling

If you are experiencing significant homocoupling of 3-methylphenylboronic acid, follow this systematic guide to diagnose and resolve the issue.

Issue 1: Inadequate Removal of Oxygen

The presence of dissolved oxygen is a primary driver of boronic acid homocoupling.[3][4][7] Rigorous exclusion of oxygen is therefore the most critical step in preventing this side reaction.[8]

Underlying Cause: Oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product.[3][4][5] This unwanted reaction pathway competes with the desired Suzuki cross-coupling.

Solutions:

  • Nitrogen/Argon Sparging: Simply purging the headspace of your reaction vessel is often insufficient. For effective oxygen removal, we recommend subsurface sparging of your solvent with an inert gas (nitrogen or argon) for at least 20-30 minutes prior to adding your catalyst.[2][8]

  • Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing three freeze-pump-thaw cycles on your solvent is a more exhaustive method for removing dissolved gases.

  • Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas throughout the entire process.

Experimental Protocol: Nitrogen Subsurface Sparging
  • Assemble your reaction glassware and add your solvent.

  • Insert a long needle or glass pipette connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.

  • Bubble the inert gas through the solvent for 20-30 minutes.

  • While maintaining a positive flow of inert gas, add your reagents (except the palladium catalyst).

  • Continue to bubble the inert gas through the reaction mixture for another 10-15 minutes.

  • Finally, add the palladium catalyst under the inert atmosphere and proceed with your reaction.

Issue 2: Choice of Palladium Source and Ligands

The nature of your palladium catalyst and the associated ligands can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.

Underlying Cause: As mentioned, Pd(II) species promote homocoupling.[1] The choice of ligand can also affect the rates of the various steps in the catalytic cycles, thereby influencing which pathway is favored.

Solutions:

  • Palladium Precatalyst Selection: Opt for a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ over Pd(II) sources like Pd(OAc)₂.[2] If using a Pd(II) source, the addition of a mild reducing agent that does not interfere with the main catalytic cycle, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[8][9]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are known to accelerate the desired oxidative addition and reductive elimination steps of the Suzuki cycle.[2][10] This makes the main pathway more kinetically favorable, thus suppressing the competing homocoupling reaction.[2]

Comparative Data: Ligand Effect on Suzuki Coupling
Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May allow for more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[2][10]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.[2]
Issue 3: Reaction Conditions (Base and Solvent)

The choice of base and solvent is interdependent and plays a crucial role in the outcome of the reaction.[6][11]

Underlying Cause: The base is necessary to activate the boronic acid for the transmetalation step.[12][13][14] However, the combination of base and solvent can affect reaction rates and the stability of intermediates, potentially favoring the homocoupling pathway under certain conditions.

Solutions:

  • Base Selection: The strength and nature of the base can be critical. For some systems, a weaker base like K₂CO₃ or KF may be preferable to stronger bases like NaOH or K₃PO₄, especially if other side reactions like protodeboronation are also a concern.[6]

  • Solvent System: The solvent must solubilize both the organic and inorganic reagents. Biphasic systems (e.g., toluene/water, dioxane/water) are common and require vigorous stirring to ensure efficient reaction.[6][14] The choice of solvent can influence the reactivity of the base and the stability of the catalytic species.[15][16]

Visualizing the Competing Pathways

To better understand the chemistry at play, it is helpful to visualize the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0_homo Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) OA->PdII_ArX Trans Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Trans PdII_ArAr Ar-Pd(II)-Ar'(L₂) PdII_ArAr->Pd0 RE Reductive Elimination PdII_ArAr->RE Product Ar-Ar' Ox Oxidation (O₂) Pd0_homo->Ox PdII_homo Pd(II) Species Trans1 Transmetalation (Ar'B(OH)₂) PdII_homo->Trans1 PdII_Ar_homo Ar'-Pd(II)-OH(L₂) Trans2 Transmetalation (Ar'B(OH)₂) PdII_Ar_homo->Trans2 PdII_ArAr_homo Ar'-Pd(II)-Ar'(L₂) PdII_ArAr_homo->Pd0_homo RE_homo Reductive Elimination PdII_ArAr_homo->RE_homo Byproduct Ar'-Ar'

Caption: Competing Suzuki and Homocoupling pathways.

Troubleshooting Workflow

If you are facing issues with homocoupling, follow this logical workflow to systematically address the problem.

Troubleshooting_Workflow start High Homocoupling Observed check_deoxygenation Step 1: Review Deoxygenation Protocol start->check_deoxygenation improve_deoxygenation Implement Subsurface Sparging or Freeze-Pump-Thaw check_deoxygenation->improve_deoxygenation Is it rigorous? No check_catalyst Step 2: Evaluate Catalyst System check_deoxygenation->check_catalyst Yes improve_deoxygenation->check_catalyst switch_pd_source Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) check_catalyst->switch_pd_source Using Pd(II)? Yes change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) check_catalyst->change_ligand Using simple ligand? Yes check_conditions Step 3: Optimize Reaction Conditions check_catalyst->check_conditions No switch_pd_source->check_conditions change_ligand->check_conditions adjust_base Screen Weaker Bases (e.g., K₂CO₃, KF) check_conditions->adjust_base Using strong base? Yes adjust_solvent Ensure Vigorous Stirring and Optimal Solvent Ratio check_conditions->adjust_solvent Is stirring/solvent optimal? No success Homocoupling Minimized check_conditions->success Yes adjust_base->success adjust_solvent->success

Caption: A logical workflow for troubleshooting homocoupling.

By systematically addressing these key areas—oxygen exclusion, catalyst and ligand choice, and reaction conditions—you can significantly suppress the self-coupling of 3-methylphenylboronic acid and achieve a higher yield and purity of your desired product.

References
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed, 128(21), 6829-36. [Link]

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Scite.ai. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 755–760. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5176–5179. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., & Jutand, A. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(26), 5770–5778. [Link]

  • Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. ResearchGate. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Liu, C., & Li, X. (2016). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. PubMed, 16(1), 84-97. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]

  • Molecular Oxygen in Suzuki Homocoupling. Chemistry Stack Exchange. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 4-(3-Methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure a safe, efficient, and scalable process. The synthesis of this biaryl phenol, a valuable intermediate, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on the scale-up of this widely used and robust methodology.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive when teams begin to scale up this type of cross-coupling reaction.

Q1: What is the most common and scalable method for synthesizing 4-(3-Methylphenyl)phenol?

A1: The Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation.[1][2] It involves the palladium-catalyzed reaction between 3-methylphenylboronic acid and a 4-halophenol (typically 4-bromophenol or 4-iodophenol) in the presence of a base.[1][2] This method is highly versatile, has a broad functional group tolerance, and has been successfully implemented on large industrial scales.[1]

Q2: Which 4-halophenol is the best choice for scale-up: 4-bromo, 4-iodo, or 4-chlorophenol?

A2: The reactivity of the halide in the oxidative addition step of the Suzuki-Miyaura coupling follows the order: I > Br > Cl.[2] While 4-iodophenol is the most reactive, it is also the most expensive. 4-chlorophenol is the most cost-effective but often requires more forcing conditions and specialized, electron-rich ligands to achieve good conversion.[2][3] For pilot-scale synthesis, 4-bromophenol often represents the best balance of reactivity and cost.

Q3: What are the critical safety concerns when moving from lab to pilot scale?

A3: The primary safety concern with palladium-catalyzed cross-coupling reactions is their exothermic nature.[4][5] What might be a manageable temperature increase in a 1L flask can become a dangerous thermal runaway in a 100L reactor if not properly controlled.[4][6] It is crucial to perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction's heat flow and determine the maximum temperature of synthesis reaction (MTSR) before scaling up.[6] Additionally, the use of flammable solvents like toluene or dioxane necessitates careful handling and engineering controls in a pilot plant environment.

Q4: How critical is oxygen exclusion during the reaction?

A4: Extremely critical. While the initial palladium precatalyst may be air-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen.[7] Oxygen can lead to the formation of palladium black, which reduces catalytic activity, and can also promote unwanted side reactions like the homocoupling of the boronic acid.[3] Therefore, robust degassing of solvents and reagents and maintaining a positive pressure of an inert gas (nitrogen or argon) throughout the process is mandatory for a successful and reproducible scale-up.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process, providing potential causes and actionable solutions.

Problem 1: Low or Stalled Reaction Conversion

Q: We've scaled our reaction from 1L to 50L, and the conversion has dropped significantly, stalling at around 60%. What are the likely causes?

A: This is a common and multifaceted issue during scale-up. Let's break down the potential culprits.

  • Inefficient Mixing: In larger reactors, inefficient agitation can lead to poor mass transfer and localized "hot spots" or areas of low reagent concentration. This can be particularly problematic with heterogeneous mixtures involving an inorganic base.

    • Solution: Evaluate the reactor's agitation system. Ensure the impeller design and speed are adequate for the reaction volume and viscosity. Consider switching to a more soluble base if possible, or a solvent system that better solubilizes all components.

  • Catalyst Deactivation: As mentioned in the FAQs, oxygen is a primary cause of catalyst deactivation.

    • Solution: Review your degassing procedures. For pilot-scale operations, sparging the solvent with nitrogen for an extended period is more effective than the freeze-pump-thaw method used in labs.[7] Ensure all reagent addition ports are kept under a positive pressure of inert gas.

  • Poor Reagent Quality: The quality of your starting materials, especially the boronic acid, is paramount. Boronic acids can undergo decomposition (protodeboronation) or form anhydride trimers (boroxines), which can affect reactivity.[3]

    • Solution: Source high-purity starting materials from a reliable supplier.[8] Consider using a more stable boronic acid derivative, such as a pinacol ester, which are generally more robust.[3][9]

  • Insufficient Base Activity: The base plays a crucial role in activating the boronic acid for transmetalation.[10]

    • Solution: Ensure the base is of appropriate quality and is finely powdered to maximize its surface area. For biphasic reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[11]

Problem 2: Increased Impurity Profile

Q: Our pilot-plant batch shows several new impurities that were not significant at the lab scale. How do we identify and mitigate them?

A: The impurity profile can change upon scale-up due to longer reaction times and slight variations in conditions. Common byproducts in Suzuki couplings include:

  • Homocoupling of the Boronic Acid: This results in the formation of 3,3'-dimethylbiphenyl. It is often caused by the presence of oxygen.[3][12]

    • Mitigation: Improve your inerting and degassing procedures as described above.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene from 3-methylphenylboronic acid. This side reaction is often base-catalyzed.[9]

    • Mitigation: Carefully control the stoichiometry of the base. Using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[13]

  • Dehalogenation of the Halophenol: This results in the formation of phenol from the 4-halophenol starting material.[12]

    • Mitigation: This is often a sign of a competing reduction pathway. Ensure your catalyst system is optimized for the cross-coupling reaction.

The following table outlines common impurities and their potential causes:

ImpurityStructurePotential Cause(s)Mitigation Strategy
3,3'-Dimethylbiphenyl3-Me-Ph-Ph-3-MeOxygen in the reaction mixture[3][12]Rigorous degassing and inerting
ToluenePh-MeProtodeboronation of the boronic acid[9]Use of milder base, control stoichiometry
PhenolPh-OHDehalogenation of 4-halophenol[12]Catalyst system optimization
Problem 3: Palladium Contamination in the Final Product

Q: After workup and isolation, our 4-(3-Methylphenyl)phenol has unacceptably high levels of residual palladium. How can we efficiently remove it?

A: Palladium removal is a critical step, especially for pharmaceutical applications. Standard crystallization may not be sufficient.

  • Aqueous Washes: Acidic washes (e.g., dilute HCl) can sometimes help, but are often not sufficient on their own.

  • Palladium Scavengers: This is the most effective method. There are numerous commercially available scavengers with different functional groups (e.g., thiol- or amine-based silica gels).

    • Procedure: After the reaction is complete, the crude product (in a suitable solvent) is stirred with the scavenger for a specified period, then filtered.

    • Optimization: A screening of different scavengers may be necessary to find the most effective and cost-efficient one for your process. An aqueous wash with a solution of sodium bisulfite at elevated temperatures has also been shown to be effective in reducing palladium levels.[14][15]

Experimental Protocols

Optimized Pilot-Scale Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific equipment and safety protocols.

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been thoroughly purged with nitrogen.[7]

  • Reagent Charging:

    • Charge the reactor with 4-bromophenol (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, typically 0.05-1 mol%).[13]

  • Solvent Addition:

    • Add a degassed solvent system. A common choice is a biphasic mixture of toluene and water (e.g., 10:1 v/v).[14]

  • Reaction Execution:

    • Heat the mixture to the desired temperature (typically 80-100 °C) with efficient stirring.

    • Monitor the reaction progress by in-process controls (e.g., HPLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water and brine.

    • Treat the organic layer with a palladium scavenger.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Visualizations

Scale-Up Workflow Diagram

ScaleUpWorkflow cluster_lab Lab Scale (1L) cluster_pilot Pilot Plant Scale (50-100L) lab_reagents Reagent Screening (Halophenol, Boronic Acid Derivative) lab_conditions Condition Optimization (Catalyst, Base, Solvent) lab_reagents->lab_conditions Optimal Reagents lab_analysis Initial Analysis (Yield, Purity) lab_conditions->lab_analysis Optimized Protocol safety_assessment Safety Assessment (Calorimetry, MTSR) lab_analysis->safety_assessment Transition to Scale-Up scale_up_synthesis Scale-Up Synthesis (Reactor Charging, Temp Control) safety_assessment->scale_up_synthesis Safe Operating Parameters in_process_control In-Process Control (HPLC Monitoring) scale_up_synthesis->in_process_control Reaction Monitoring workup_purification Workup & Purification (Pd Scavenging, Crystallization) in_process_control->workup_purification Reaction Completion final_product Final Product (>99% Purity, <10 ppm Pd) workup_purification->final_product

Caption: Workflow for scaling the synthesis of 4-(3-Methylphenyl)phenol.

Troubleshooting Decision Tree

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Stalled Reaction? cause_mixing Inefficient Mixing? start->cause_mixing cause_catalyst Catalyst Deactivation? start->cause_catalyst cause_reagents Poor Reagent Quality? start->cause_reagents sol_mixing Improve Agitation Change Base/Solvent cause_mixing->sol_mixing Yes sol_catalyst Enhance Degassing Maintain Inert Atmosphere cause_catalyst->sol_catalyst Yes sol_reagents Source High-Purity Reagents Use Boronic Ester cause_reagents->sol_reagents Yes

Caption: Decision tree for troubleshooting low conversion in scale-up.

References

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Google Patents. METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents.
  • Googleapis.com. United States Patent (19). [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Suna. Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Google Patents.
  • Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]

  • PubMed Central - NIH. Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. [Link]

  • MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • RSC Publishing. Claisen rearrangement enabled efficient access to biaryl phenols. [Link]

  • PubMed Central - NIH. The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. [Link]

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Overcoming catalyst deactivation in the synthesis of 3'-methyl-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 3'-methyl-[1,1'-biphenyl]-4-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and encounter issues with catalyst performance. Here, we provide in-depth troubleshooting guides, protocols, and expert insights to help you diagnose and overcome catalyst deactivation, ensuring the efficiency and reproducibility of your synthesis.

Section 1: Understanding the Core Process: The Suzuki-Miyaura Catalytic Cycle

The synthesis of 3'-methyl-[1,1'-biphenyl]-4-ol is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3] A fundamental understanding of this cycle is critical for diagnosing deactivation issues, as each step presents potential failure points.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (e.g., a protected 4-bromophenol). This oxidizes the catalyst to a Pd(II) species.[2][3]

  • Transmetalation: A base activates the organoboron reagent (e.g., 3-methylphenylboronic acid), facilitating the transfer of the organic group from boron to the palladium center.[2][3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][2]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_complex1 L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation + Ar²-B(OR)₂ (Base) pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 + Ar¹-Ar² (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst deactivation.

Q1: What are the primary visual indicators of catalyst deactivation?

A1: The most common sign is the formation of a black precipitate, known as "palladium black."[4] This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive, elemental palladium particles.[4][5] Other indicators include a reaction that starts but stalls before completion or a complete failure to initiate, with starting materials remaining unconsumed.[6][7]

Q2: What are the main causes of catalyst deactivation in Suzuki coupling reactions?

A2: Deactivation typically stems from one of three primary mechanisms:

  • Poisoning: Impurities in reagents or solvents, such as sulfur or certain nitrogen-containing heterocycles, can irreversibly bind to the palladium's active sites.[8] Even trace metal impurities from previous steps can interfere with the catalytic cycle.[9][10][11]

  • Thermal Degradation (Sintering): At high temperatures, the catalyst can become unstable. This is particularly relevant for heterogeneous catalysts where the active metal particles can migrate and agglomerate, reducing the active surface area.[8] For homogeneous catalysts, high temperatures can accelerate ligand degradation.

  • Fouling/Leaching: In heterogeneous systems, byproducts can deposit on the catalyst surface, blocking active sites (fouling).[7][8] In some liquid-phase reactions, the active metal component can dissolve from its support into the reaction medium (leaching), leading to a loss of active sites.[8][12] For homogeneous catalysts, the analogous issue is the precipitation of palladium black.

Q3: My reaction worked before, but now it's failing with a new batch of reagents. What should I check first?

A3: Reagent purity is critical.[4][13] New batches of starting materials (aryl halide, boronic acid), base, or solvent may contain impurities that act as catalyst poisons.[6][8] It is highly recommended to re-purify reagents if catalyst poisoning is suspected. Ensure that solvents are anhydrous and properly degassed, as oxygen can oxidize and deactivate both the Pd(0) catalyst and sensitive phosphine ligands.[4][14]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Regeneration is sometimes possible but depends on the deactivation mechanism. For catalysts deactivated by fouling with carbonaceous deposits, a calcination (heating in air) step can burn off the organic material.[15] If the catalyst has aggregated into palladium black, it is generally not recoverable in the same reaction vessel. However, the precipitated palladium can be collected, re-solubilized in strong acid (e.g., aqua regia), and then converted back into a usable precatalyst, though this is a separate synthetic procedure.[16] For poisoning, regeneration is typically not feasible as the poison often binds irreversibly.[8]

Section 3: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific experimental problems.

Guide 1: Reaction is Sluggish, Stalls, or Fails to Reach Completion

A stalled reaction is the most common symptom of catalyst deactivation. The following workflow can help identify the root cause.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Reaction Conversion start Low or No Conversion check_reagents Are Reagents Pure & Degassed? start->check_reagents check_conditions Are Reaction Conditions Optimal? (Temp, Base, Solvent) check_reagents->check_conditions Yes purify Purify/Dry Reagents Thoroughly Degas System check_reagents->purify No check_catalyst Is Catalyst System Appropriate? check_conditions->check_catalyst Yes optimize_cond Screen Temperature, Base, & Solvent check_conditions->optimize_cond No optimize_cat Screen Ligands Increase Catalyst Loading check_catalyst->optimize_cat No success Problem Resolved check_catalyst->success Yes purify->start Re-run optimize_cond->start Re-run optimize_cat->start Re-run Deactivation_Pathways Figure 3: Common Catalyst Deactivation Pathways active_catalyst Active L-Pd(0) Species poisoning Poisoning active_catalyst->poisoning Impurities (S, N) Trace Metals aggregation Aggregation active_catalyst->aggregation Ligand Dissociation High Temperature ligand_degradation Ligand Degradation active_catalyst->ligand_degradation O₂ (Air) High Temperature inactive_state Inactive Species (Pd Black, Poisoned Complex) poisoning->inactive_state aggregation->inactive_state ligand_degradation->inactive_state

Caption: Key mechanisms that divert the active catalyst to an inactive state.

References

  • Vertex AI Search.
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  • BenchChem. Technical Support Center: Catalyst Deactivation in 3-Methyl-4-nitrophenol Synthesis.
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Technical Support Center: Identification and Removal of Palladium Residues from 4-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(3-Methylphenyl)phenol, a key intermediate in various manufacturing processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common and efficient method for synthesizing this biaryl compound.[1][2][3][4] However, these methods often lead to contamination of the final product with residual palladium, which must be removed to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[5][6][7][8] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively identify and remove palladium residues.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from 4-(3-Methylphenyl)phenol?

A1: Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines.[9][10] This classification indicates that it is a potential human toxicant and its levels in final drug products are strictly regulated. For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[6][11] Failure to meet these limits can result in regulatory rejection of the drug product.[7]

Q2: What are the typical sources and forms of palladium contamination in the synthesis of 4-(3-Methylphenyl)phenol?

A2: The primary source of palladium contamination is the catalyst used in the cross-coupling reaction. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, often used with phosphine ligands.[1][12] The residual palladium can exist in various forms, including:

  • Homogeneous species: Soluble Pd(0) or Pd(II) complexes.

  • Heterogeneous species: Insoluble palladium metal (Pd(0)) particles, often referred to as "palladium black."

  • Colloidal palladium: Fine, suspended particles that can be difficult to remove by simple filtration.[13]

The catalytic cycle of cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination, and incomplete cycling can lead to stable palladium intermediates that contaminate the product.[1][14][15][16]

Q3: What are the primary methods for removing palladium residues?

A3: The most common and effective methods for palladium removal can be categorized as follows:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium. This includes activated carbon and specialized metal scavengers.[17]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[17][18]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[17][18]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium.[13][17]

Q4: How do I accurately quantify the level of palladium residue?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most widely accepted and sensitive technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples.[19][20][21][22][23] It offers low detection limits, often in the parts-per-billion (ppb) range.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of palladium from 4-(3-Methylphenyl)phenol and provides actionable troubleshooting steps.

Issue 1: High Palladium Content (>100 ppm) After Initial Purification (e.g., Filtration/Crystallization)

Possible Cause:

  • The palladium residue is primarily in a soluble, homogeneous form that is not effectively removed by filtration or standard crystallization.

  • The formation of highly stable palladium-product complexes.

  • Inefficient precipitation of palladium metal during the work-up.

Troubleshooting Steps:

  • Employ a Metal Scavenger: This is often the most effective solution for removing soluble palladium.

    • Activated Carbon: A cost-effective first choice.[18][24][25] It works by physisorption and can be highly effective, though it may sometimes lead to product loss due to non-specific adsorption.[6][18]

    • Specialized Scavengers: These are materials like silica or polystyrene functionalized with thiol, amine, or trimercaptotriazine (TMT) groups that chelate with palladium.[26][27][28] They offer higher selectivity and can be more efficient than activated carbon.[6][26]

  • Optimize Crystallization:

    • Anti-solvent Crystallization: After dissolving the crude product, adding an anti-solvent can induce crystallization of the product while keeping palladium impurities in the solution.[18]

    • Use of Additives: Adding a ligand or a complexing agent to the crystallization solvent can increase the solubility of the palladium species, preventing their co-precipitation with the product.

  • Consider a Reductive or Oxidative Wash:

    • A wash with a mild reducing agent (e.g., sodium thiosulfate) can sometimes precipitate soluble palladium as Pd(0), which can then be filtered off.[29]

    • Conversely, an oxidative wash might convert Pd(0) to a more soluble Pd(II) salt that can be removed by an aqueous extraction.

Issue 2: Significant Product Loss During the Scavenging Process

Possible Cause:

  • Non-specific adsorption of the phenolic product onto the scavenger, particularly with activated carbon.[6][18]

  • The use of an excessive amount of scavenger.

Troubleshooting Steps:

  • Screen Different Scavengers: Test various scavengers to find one with a high affinity for palladium but a low affinity for your product. Thiol-based silica scavengers are often a good starting point.[26]

  • Optimize Scavenger Loading: Determine the minimum effective amount of scavenger through small-scale experiments. Start with a lower loading (e.g., 5-10 wt% relative to the product) and increase if necessary.

  • Adjust Solvent and Temperature: The choice of solvent can impact the binding of both palladium and the product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption.[17] Performing the scavenging at a slightly elevated temperature can sometimes improve kinetics and reduce the required contact time.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Possible Cause:

  • Variability in the final state of the palladium catalyst at the end of the reaction (e.g., different ratios of Pd(0) to Pd(II)).

  • Inconsistent work-up procedures.

Troubleshooting Steps:

  • Standardize the Reaction Quench and Work-up: Ensure that the reaction quenching and initial work-up steps are performed consistently for every batch. This helps to produce a more uniform distribution of palladium species before the dedicated removal step.

  • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, scavengers based on 2,4,6-trimercaptotriazine (TMT) have been shown to be effective for various palladium forms.[26][27]

  • Implement a Pre-Treatment Step: Consider a mild oxidative or reductive treatment of the crude product stream before scavenging to convert the various palladium species into a single, more easily removable form.[17]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

This protocol provides a general procedure for using activated carbon to remove palladium residues.

  • Dissolution: Dissolve the crude 4-(3-Methylphenyl)phenol in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 5-10% (w/v).

  • Addition of Activated Carbon: Add powdered activated carbon (typically 10-50 wt% relative to the crude product) to the solution. The optimal amount should be determined experimentally.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[17][18] Monitor the palladium concentration in the solution over time to determine the optimal duration.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using a Silica-Thiol Scavenger

This protocol outlines the use of a functionalized silica scavenger.

  • Dissolution: Dissolve the crude product in an appropriate solvent as described in Protocol 1.

  • Scavenger Addition: Add the silica-thiol scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading) to the solution.

  • Stirring: Stir the mixture at room temperature or a moderately elevated temperature (e.g., 50 °C) for 2 to 24 hours.

  • Filtration: Filter off the scavenger resin and wash it with the solvent.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Data Presentation

The following table provides a comparative overview of the efficiency of different palladium removal methods, with data synthesized from various studies.

Purification MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Crystallization 500 - 200050 - 200Simple, can be integrated into the final product isolation.Efficiency is highly dependent on the palladium species and solvent system.[18]
Activated Carbon 500 - 2000<10 - 50Cost-effective, widely applicable.[24][25]Potential for significant product loss due to non-specific adsorption.[6][18]
Silica-Thiol Scavenger 500 - 2000<10High selectivity, low product loss.[26]Higher cost compared to activated carbon.
TMT-Functionalized Resin 1500 - 1600<10Highly efficient for a broad range of palladium species.[27][28]Higher cost.

Visualization of Workflows

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Product with >10 ppm Pd icp_ms Quantify Pd with ICP-MS start->icp_ms decision1 Is Pd > 100 ppm? icp_ms->decision1 scavenging Implement Scavenging (Activated Carbon or Specialized Scavenger) decision1->scavenging Yes crystallization Optimize Crystallization decision1->crystallization No decision2 Is Pd < 10 ppm? scavenging->decision2 crystallization->decision2 end Final Product (<10 ppm Pd) decision2->end Yes troubleshoot Troubleshoot: - Screen Scavengers - Adjust Conditions - Consider Combination decision2->troubleshoot No troubleshoot->scavenging

Caption: Decision workflow for selecting a palladium removal method.

Experimental Workflow for Scavenging

This diagram outlines the general experimental steps for palladium removal using a solid-supported scavenger.

Scavenging_Workflow cluster_main Scavenging Process dissolve 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Scavenger (e.g., Activated Carbon) dissolve->add_scavenger stir 3. Stir for Optimized Time/ Temperature add_scavenger->stir filter 4. Filter to Remove Scavenger stir->filter analyze 5. Analyze Filtrate for Residual Pd (ICP-MS) filter->analyze

Caption: General experimental workflow for palladium scavenging.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Catalytic Synthesis of 4-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biaryl motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The targeted synthesis of specific biaryl compounds, such as 4-(3-Methylphenyl)phenol, requires robust and efficient catalytic methods. Among the array of synthetic strategies, transition metal-catalyzed cross-coupling reactions have emerged as the most powerful tools for constructing the pivotal C(sp²)-C(sp²) bond.[2]

This guide provides a comparative analysis of leading catalytic systems for the synthesis of 4-(3-Methylphenyl)phenol, focusing primarily on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances of palladium and nickel-based catalysts, present comparative performance data, and provide detailed experimental protocols for researchers in drug development and materials science. Our analysis is grounded in established literature, offering field-proven insights into catalyst selection and process optimization.

The primary synthetic routes to 4-(3-Methylphenyl)phenol via Suzuki-Miyaura coupling involve the reaction of an aryl halide with an arylboronic acid. The key disconnections are:

  • Route 1: Coupling of 4-bromophenol with 3-methylphenylboronic acid.

  • Route 2: Coupling of 3-bromotoluene with 4-hydroxyphenylboronic acid.

This guide will use Route 1 as the primary example for comparing catalytic performance.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount and dictates reaction efficiency, substrate scope, and overall process economy. While palladium has historically dominated the field, nickel catalysis has gained significant traction as a cost-effective and highly reactive alternative.[2][3]

Palladium-Based Catalysts: The Gold Standard

Palladium-catalyzed Suzuki-Miyaura coupling is a versatile and highly reliable method for biaryl synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The efficacy of a palladium catalyst is not solely dependent on the metal center but is critically influenced by the choice of ligand.[4]

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

The Critical Role of Ligands
  • Traditional Phosphines (e.g., PPh₃): Triphenylphosphine is a classic ligand in Suzuki couplings. However, systems employing PPh₃ often require higher catalyst loadings and elevated temperatures, and their efficiency can be limited.[6]

  • Bulky Electron-Rich Biaryl Phosphines (e.g., SPhos, RuPhos, XPhos): The development of bulky, electron-rich monophosphine ligands by the Buchwald and Hartwig groups revolutionized palladium catalysis. These ligands promote the formation of highly reactive, coordinatively unsaturated monoligated L₁Pd(0) species.[5] This accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination, leading to:

    • Significantly lower catalyst loadings (down to 0.05 mol%).

    • Milder reaction conditions (often room temperature).

    • Broader scope, including the use of less reactive aryl chlorides.

  • "Ligandless" Catalysis: In some protocols, particularly with highly reactive substrates, a palladium source like Pd(OAc)₂ or Pd/C can be used without an added phosphine ligand.[6][7] These "ligandless" systems can be effective, but their catalytic efficiency is often lower, and they may not be suitable for more challenging substrates.[6] The active species in these reactions is often debated but may involve coordination to solvent or other species in the reaction mixture.

Nickel-Based Catalysts: The Cost-Effective Challenger

Nickel, being more earth-abundant and significantly cheaper than palladium, presents an attractive alternative for industrial-scale synthesis.[3] Nickel catalysts have demonstrated remarkable reactivity, often outperforming palladium for certain substrates, and are particularly adept at activating more challenging C-O bonds (e.g., from phenol derivatives like tosylates or mesylates).[8][9]

Key Advantages:

  • Cost-Effectiveness: Nickel is substantially less expensive than palladium.[10]

  • High Reactivity: Nickel catalysts can be highly active, enabling couplings of less reactive electrophiles.[3]

  • Alternative Substrate Scope: They are highly effective for coupling phenol-derived electrophiles such as tosylates, sulfamates, and carbamates.[8][9]

Considerations:

  • Sensitivity: Nickel(0) species are generally more sensitive to air and moisture than their palladium counterparts, often requiring stricter inert atmosphere techniques.

  • Mechanistic Diversity: Nickel catalysis can proceed through various oxidation states (Ni(0)/Ni(II), Ni(I)/Ni(III)), which can sometimes lead to different side products compared to palladium.[11]

Quantitative Performance Data

The following table provides a comparative summary of representative catalytic systems for the synthesis of 4-(3-Methylphenyl)phenol via the coupling of 4-bromophenol and 3-methylphenylboronic acid. The data is synthesized from established protocols for analogous biaryl syntheses.[3][6][12][13]

ParameterCatalyst System ACatalyst System BCatalyst System C
Catalyst Pd(OAc)₂ (2 mol%)"Ligandless" Pd/C (10%)NiCl₂(PCy₃)₂ (5 mol%)
Ligand SPhos (4 mol%)NoneNone
Reactants 4-Bromophenol (1.0 eq)4-Bromophenol (1.0 eq)4-Bromophenol (1.0 eq)
3-Methylphenylboronic Acid (1.2 eq)3-Methylphenylboronic Acid (1.5 eq)3-Methylphenylboronic Acid (1.3 eq)
Base K₃PO₄ (2.0 eq)K₂CO₃ (3.0 eq)K₃PO₄·3H₂O (5.0 eq)
Solvent Toluene/H₂O (10:1)Ethanol/H₂O (1:1)2-Me-THF/H₂O (4:1)
Temperature 80 °C78 °C (Reflux)70 °C
Reaction Time 4 hours18 hours12 hours
Yield >95%~85%~92%
Key Insights High efficiency, low catalyst loading, and short reaction time due to the advanced ligand.Simpler setup, heterogeneous catalyst is easily filtered, but requires higher loading and longer time.Cost-effective metal, high yield, uses a greener solvent.[3][11]

Experimental Protocols & Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] The cycle begins with the active Pd(0) catalyst and proceeds through oxidative addition, transmetalation, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'B(OR)₃⁻ Product L₂Pd(II)(Ar)(Ar') Complex Transmetal->Product - B(OR)₃ - X⁻ Product->Pd0 Reductive Elimination Product_out Ar-Ar' (Product) Product->Product_out ArX_in Ar-X (4-Bromophenol) ArX_in->OxAdd Boronic_in Ar'-B(OH)₂ (3-Methylphenylboronic Acid) + Base Boronic_in->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: High-Efficiency Palladium-Catalyzed Synthesis

This protocol utilizes a modern biaryl phosphine ligand system, ensuring high yield and efficiency under relatively mild conditions.

Materials and Equipment:

  • Reactants: 4-bromophenol, 3-methylphenylboronic acid

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium phosphate (K₃PO₄)

  • Solvents: Anhydrous toluene, degassed water

  • Equipment: Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenol (1.0 mmol, 173 mg), 3-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 4-(3-Methylphenyl)phenol.

Protocol 2: Cost-Effective Nickel-Catalyzed Synthesis

This protocol employs a commercially available and air-stable nickel precatalyst in a more environmentally friendly solvent.[3][11]

Materials and Equipment:

  • Reactants: 4-bromophenol, 3-methylphenylboronic acid

  • Catalyst: NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) dichloride)

  • Base: Potassium phosphate trihydrate (K₃PO₄·3H₂O)

  • Solvents: 2-Methyltetrahydrofuran (2-Me-THF), water

  • Equipment: Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-bromophenol (1.0 mmol, 173 mg), 3-methylphenylboronic acid (1.3 mmol, 177 mg), NiCl₂(PCy₃)₂ (0.05 mmol, 37 mg), and K₃PO₄·3H₂O (5.0 mmol, 1.33 g).[8]

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 2-Me-THF (4.0 mL) and water (1.0 mL) via syringe.[8]

  • Reaction: Heat the mixture in an oil bath at 70 °C with vigorous stirring for 12 hours or until TLC/GC-MS indicates completion of the reaction.[8]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

General Experimental Workflow

The logical flow from reaction setup to final product analysis is depicted in the workflow diagram below. This standardized process ensures reproducibility and high purity of the final compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Reagents, Catalyst, Solvent) Inert 2. Inert Atmosphere (Purge with N₂/Ar) Setup->Inert Heat 3. Heating & Stirring Inert->Heat Monitor 4. Monitor Progress (TLC / GC-MS) Heat->Monitor Workup 5. Aqueous Work-up (Extraction) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Characterization (NMR, MS, MP) Purify->Analysis

Step-by-step workflow for the synthesis and isolation of biaryls.

Conclusion

The synthesis of 4-(3-Methylphenyl)phenol is efficiently achieved via Suzuki-Miyaura cross-coupling, with both palladium and nickel catalysts offering viable pathways.

  • Palladium systems , especially those employing bulky biaryl phosphine ligands, represent the state-of-the-art in terms of efficiency, mildness, and reliability, delivering near-quantitative yields in short reaction times. They are the preferred choice for laboratory-scale synthesis where performance is the primary driver.

  • Nickel catalysts provide a highly attractive, cost-effective alternative, particularly for large-scale industrial applications.[3] Their ability to mediate challenging couplings and their high reactivity make them a powerful tool in the synthetic chemist's arsenal, albeit with a greater need for rigorous inert atmosphere techniques.

The selection of the optimal catalyst ultimately depends on the specific requirements of the project, balancing factors such as cost, scale, reaction time, and available equipment. The protocols and data provided herein serve as a robust starting point for researchers to make informed decisions and successfully synthesize target biaryl compounds.

References

[14] Chen, L., Li, C., & Tunge, J. A. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China), 21 Suppl 1, S124-6. [1] BenchChem. (2025). Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. BenchChem. [4] Mondal, B., et al. (2021). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI. [6] Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [10] Niu, J., Zhou, Z., & Li, Z. (2009). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. [15] Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [12] Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [16] Cumbes, M. J., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [7] Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [5] Divino, G. V., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [2] Sotomayor, N., & Lete, E. (2020). Advances in Cross-Coupling Reactions. MDPI. [8] Wang, D., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. NIH. [3] Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [11] Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. Request PDF. [13] Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [9] Wang, C., & Percec, V. (2007). Progress of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Phenol Derivatives. ResearchGate.

Sources

A Comparative Guide to HPLC-UV and GC-MS for the Purity Validation of 4-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule like 4-(3-Methylphenyl)phenol, an aromatic compound with potential applications in materials science and as a pharmaceutical intermediate, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two premier analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of its purity. Drawing upon established analytical principles and field experience, we will explore the causality behind experimental choices, ensuring a scientifically sound and practical approach for researchers, scientists, and drug development professionals.

Introduction to 4-(3-Methylphenyl)phenol and the Imperative of Purity

4-(3-Methylphenyl)phenol, a biphenyl derivative, possesses a chemical structure that lends itself to a variety of chemical syntheses. However, the synthetic pathways, such as the Suzuki coupling or related cross-coupling reactions, can introduce a spectrum of impurities. These may include unreacted starting materials, by-products from side reactions, or degradation products. The presence of even minute quantities of these impurities can significantly impact the compound's performance in downstream applications and its toxicological profile. Therefore, the validation of its purity is a critical step in its characterization and use.

The choice of analytical methodology is pivotal for a comprehensive purity assessment. An ideal method should be able to separate the main component from all potential impurities, and to quantify them with a high degree of accuracy and precision. HPLC-UV and GC-MS are both powerful chromatographic techniques, but their applicability and performance are dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Workhorse for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[1] For non-volatile and thermally stable compounds like 4-(3-Methylphenyl)phenol, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.

The "Why": Rationale Behind the HPLC-UV Method

The principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase (typically a C18-silica column) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[3] 4-(3-Methylphenyl)phenol, with its aromatic rings, exhibits sufficient hydrophobicity to be retained on a C18 column, allowing for its separation from more polar or less retained impurities.

The choice of a UV detector is predicated on the presence of a chromophore—in this case, the aromatic rings—in the 4-(3-Methylphenyl)phenol molecule. These rings absorb UV light at specific wavelengths, providing a sensitive and linear response for quantification.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust starting point for the purity validation of 4-(3-Methylphenyl)phenol by HPLC-UV, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to improve peak shape)

    • Rationale: A gradient elution is often necessary to resolve impurities with a wide range of polarities. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm

    • Rationale: This wavelength typically provides good sensitivity for aromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength for detection.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(3-Methylphenyl)phenol sample.

  • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds.[2] While 4-(3-Methylphenyl)phenol has a relatively high boiling point, it is amenable to GC analysis, particularly with the use of a high-temperature capillary column.

The "Why": Rationale Behind the GC-MS Method

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[5] The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase). The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector. It ionizes the compounds eluting from the column and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling definitive identification of impurities.[6]

For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape.[5] However, for a relatively simple molecule like 4-(3-Methylphenyl)phenol, direct analysis is often feasible.

Experimental Protocol: A Step-by-Step Guide

The following GC-MS protocol is designed for the robust analysis of 4-(3-Methylphenyl)phenol, adhering to established analytical practices.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Rationale: This is a general-purpose, low-polarity column that provides good separation for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (to enhance sensitivity for trace impurities)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes

    • Rationale: The temperature program is optimized to ensure good separation of the main peak from any closely eluting impurities.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Prepare a 1 mg/mL solution of 4-(3-Methylphenyl)phenol in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (MS Library) detect->identify quantify Quantify Purity & Impurities identify->quantify

Caption: GC-MS Experimental Workflow.

Head-to-Head Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the purity validation of 4-(3-Methylphenyl)phenol depends on the specific analytical goals. The following table provides a direct comparison of their performance characteristics.

Performance ParameterHPLC-UVGC-MSRationale & Causality
Specificity/Selectivity HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting impurities with similar UV spectra. GC-MS provides an additional dimension of separation based on mass-to-charge ratio, offering definitive identification of components.[8]
Sensitivity (LOD/LOQ) Good (typically low µg/mL to ng/mL)[9][10]Excellent (typically low ng/mL to pg/mL)[11]GC-MS is generally more sensitive due to the low background noise of the mass spectrometer and the ability to use selective ion monitoring (SIM) mode.[11] The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters in method validation.[12][13][14]
Linearity & Range Excellent (R² > 0.99)[15]Excellent (R² > 0.99)Both techniques can provide excellent linearity over a wide concentration range, which is essential for accurate quantification.
Precision & Accuracy HighHighBoth methods, when properly validated, can achieve high levels of precision (repeatability and intermediate precision) and accuracy.[16]
Sample Throughput Moderate to HighModerateHPLC run times are typically in the range of 10-30 minutes. GC-MS runs can be of similar duration, but the data analysis can be more time-consuming.[1]
Instrumentation Cost LowerHigherHPLC-UV systems are generally more affordable than GC-MS systems.[1]
Operational Cost Higher (solvent consumption)Lower (gas consumption)The continuous use of HPLC-grade solvents can contribute significantly to operational costs.[1]
Analyte Suitability Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsHPLC is more versatile for a broader range of compounds, including those that are not suitable for GC.[2]

Discussion: Synthesizing the Data for an Informed Decision

For routine quality control of 4-(3-Methylphenyl)phenol where the primary goal is to determine the purity and quantify known impurities, HPLC-UV is often the more practical and cost-effective choice.[8] Its robustness, ease of use, and lower operational cost make it well-suited for high-throughput environments.

However, when the objective is to identify unknown impurities, perform impurity profiling, or conduct forced degradation studies, GC-MS is the superior technique.[17][18] The mass spectral data provides invaluable structural information, enabling the tentative identification of unknown peaks by library searching or spectral interpretation. This is a critical capability during drug development and for regulatory submissions, as outlined by ICH guidelines.[4][19][20]

Forced degradation studies , where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for understanding its degradation pathways.[21] The resulting complex mixture of degradants is best analyzed by a highly selective technique like GC-MS to identify and characterize the degradation products.[17]

Conclusion: A Dual-Pronged Approach for Comprehensive Validation

In the rigorous world of pharmaceutical and chemical analysis, a single technique may not always provide a complete picture. For the comprehensive purity validation of 4-(3-Methylphenyl)phenol, a dual-pronged approach is often the most scientifically sound strategy.

  • HPLC-UV serves as the primary method for routine purity assessment and quantification, offering a balance of performance, cost, and throughput.

  • GC-MS should be employed as a complementary technique for the definitive identification of impurities, particularly during method development, for the analysis of unknown peaks, and in the context of forced degradation studies.

By leveraging the strengths of both HPLC-UV and GC-MS, researchers and drug development professionals can build a robust and comprehensive data package that ensures the quality, safety, and efficacy of 4-(3-Methylphenyl)phenol for its intended application. This integrated approach aligns with the principles of scientific integrity and provides the authoritative grounding required in a regulated environment.

References

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846.

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  • PubChem. Phenol, 4-[(3-methylphenyl)azo]-. National Institutes of Health.

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  • Google Patents. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

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  • NIST WebBook. Phenol, 4-amino-3-methyl-. National Institute of Standards and Technology.

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.

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  • PubMed Central. (2011). Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health.

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  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.

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  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. National Institutes of Health.

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A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-(3-Methylphenyl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenolic compounds, subtle structural modifications can precipitate significant shifts in biological activity. This guide offers an in-depth comparative analysis of 4-(3-Methylphenyl)phenol and its ortho- and para-isomers, namely 4-(2-Methylphenyl)phenol and 4-(4-Methylphenyl)phenol. While direct, side-by-side comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes established principles of structure-activity relationships (SAR) for phenolic compounds, supported by experimental data from analogous molecules, to provide a robust predictive comparison. Our objective is to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate and harness the therapeutic potential of these compounds.

The Critical Role of Isomerism in Biological Function

The positioning of a methyl group on the peripheral phenyl ring of 4-phenylphenol dictates the molecule's three-dimensional geometry, steric hindrance, and electronic properties. These factors are paramount in governing interactions with biological targets such as enzymes and cellular receptors. Understanding the nuances imparted by the ortho-, meta-, and para-substitutions is fundamental to predicting a compound's efficacy, selectivity, and potential toxicological profile.

Comparative Analysis of Key Biological Activities

This section delineates the anticipated biological activities of the methylphenylphenol isomers based on well-established SAR principles for phenolic compounds.

Estrogenic Activity: A Tale of Receptor Fit

Many phenolic compounds are known to interact with estrogen receptors (ERα and ERβ), potentially acting as agonists or antagonists. This activity is highly dependent on the molecule's ability to mimic the natural ligand, 17β-estradiol, and fit within the receptor's ligand-binding pocket. For alkylphenols, the position of the alkyl group is a critical determinant of estrogenicity.[1][2]

Postulated Estrogenic Potency:

Based on studies of similarly structured alkylphenols, the para-substituted isomer is expected to exhibit the highest estrogenic activity.[1][2] The linear geometry of the para-isomer, 4-(4-Methylphenyl)phenol, likely facilitates a more favorable interaction with the estrogen receptor compared to the more sterically hindered ortho-isomer and the meta-isomer.

Supporting Evidence from Analogous Compounds: Studies on other alkylphenols have consistently demonstrated that para-substituted isomers are more potent estrogens than their ortho and meta counterparts.[1][2] For instance, 4-tert-octylphenol, a para-substituted alkylphenol, is a well-documented estrogenic compound.[3][4]

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic potential of chemical compounds.[5][6][7]

Methodology:

  • Yeast Strain Preparation: A genetically modified strain of Saccharomyces cerevisiae, containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ), is cultured.

  • Compound Exposure: The yeast culture is exposed to a range of concentrations of the test compounds (4-(2-), 4-(3-), and 4-(4-Methylphenyl)phenol) and a positive control (17β-estradiol).

  • Incubation: The cultures are incubated to allow for potential receptor binding and activation of the reporter gene.

  • Reporter Gene Assay: The expression of the reporter gene is quantified, typically through a colorimetric assay that measures the activity of the enzyme product (e.g., β-galactosidase).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound, allowing for a quantitative comparison of their estrogenic potency.

Workflow for Yeast Estrogen Screen (YES) Assay:

YES_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_detection Detection & Analysis prep_yeast Prepare Yeast Culture (hER + lacZ) expose Expose Yeast to Isomers & Controls prep_yeast->expose prep_compounds Prepare Serial Dilutions of Test Isomers prep_compounds->expose incubate Incubate to Allow for Receptor Activation expose->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure Measure Colorimetric Change (Absorbance) add_substrate->measure analyze Generate Dose-Response Curves & Calculate EC50 measure->analyze

Caption: Workflow for assessing estrogenic activity using the YES assay.

Antimicrobial Activity: Disrupting Microbial Defenses

Phenolic compounds often exhibit antimicrobial properties, primarily by disrupting the integrity of microbial cell membranes.[8][9] The hydrophobicity and molecular shape of the compound play a significant role in this mechanism.

Postulated Antimicrobial Potency:

Similar to estrogenic activity, the para-isomer, 4-(4-Methylphenyl)phenol, is predicted to have the most potent antimicrobial activity. Its structure may allow for more efficient intercalation into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell death.[8] The antimicrobial efficacy of positional isomers of other amphiphilic molecules has been shown to be significantly influenced by the isomer's geometry.[10][11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[12][13][14][15][16]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Workflow for Broth Microdilution Assay:

MIC_Workflow start Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension start->inoculate dilute Perform Serial Dilutions of Isomers in 96-Well Plate dilute->inoculate incubate Incubate Plate inoculate->incubate read Visually or Spectrophotometrically Assess Microbial Growth incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: Scavenging Free Radicals

The antioxidant capacity of phenolic compounds is attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key factor in its antioxidant efficacy.

Postulated Antioxidant Potency:

The electronic effects of the methyl group will influence the antioxidant activity. The para- and ortho-positions allow for resonance stabilization of the phenoxyl radical through the methyl group, which is an electron-donating group. Therefore, 4-(2-Methylphenyl)phenol and 4-(4-Methylphenyl)phenol are expected to exhibit stronger antioxidant activity than 4-(3-Methylphenyl)phenol. The steric hindrance around the hydroxyl group in the ortho-isomer might slightly reduce its reactivity compared to the para-isomer.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward spectrophotometric assay to measure the antioxidant capacity of a compound.

Methodology:

  • DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

  • Reaction Mixture: The test compounds are added to the DPPH solution at various concentrations.

  • Incubation: The reaction is allowed to proceed in the dark.

  • Measurement: The decrease in absorbance, resulting from the reduction of DPPH by the antioxidant, is measured spectrophotometrically.

  • Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Enzyme Inhibition: Targeting Specific Pathological Pathways

Phenolic compounds are known to inhibit various enzymes, which can be a valuable therapeutic property.[17] The specific shape and electronic distribution of the isomers will determine their affinity for the active or allosteric sites of target enzymes.

Postulated Enzyme Inhibitory Activity:

Predicting enzyme inhibition is highly target-specific. However, it can be hypothesized that the isomer with the most distinct three-dimensional structure, the ortho-isomer, may exhibit unique inhibitory profiles against certain enzymes due to its specific steric requirements for binding. The para-isomer, with its more linear and symmetric structure, might be a more general inhibitor of enzymes that accommodate such ligands.

Signaling Pathway Modulation

Phenolic compounds can exert their biological effects by modulating various intracellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.[18][19][20][21][22]

Illustrative Signaling Pathway: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes. Phenolic compounds can influence this pathway at multiple points.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response Methylphenylphenol Methylphenylphenol Isomers Methylphenylphenol->RAF Inhibition? Methylphenylphenol->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by methylphenylphenol isomers.

Summary and Future Directions

This guide provides a theoretically grounded and experimentally informed comparison of the potential biological activities of 4-(3-Methylphenyl)phenol and its ortho- and para-isomers.

Biological ActivityPredicted Potency RankingRationale
Estrogenic Activity para > meta > orthoThe para-isomer's geometry likely provides the best fit for the estrogen receptor.
Antimicrobial Activity para > meta > orthoThe para-isomer's structure may most effectively disrupt microbial cell membranes.
Antioxidant Activity para ≈ ortho > metaResonance stabilization of the phenoxyl radical is more effective with ortho- and para-substitution.

It is imperative that these predictions are validated through direct, head-to-head experimental testing. Future research should focus on performing the outlined experimental protocols to generate robust, quantitative data for these specific isomers. Such studies will be invaluable for elucidating their therapeutic potential and for the rational design of novel drugs based on the methylphenylphenol scaffold.

References

  • Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153.
  • Bonefeld-Jørgensen, E. C., et al. (2007). Effect of highly suspected endocrine disrupting chemicals on gene and protein expression in the estrogenic sensitive human breast cancer cell line MCF-7. Toxicology, 236(3), 159-176.
  • Fang, H., et al. (2003). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 111(5), 723-729.[5]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.[12][13][14][15][16]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241-248.[6]

  • Coldham, J. C., et al. (1997). Evaluation of a recombinant yeast cell estrogen screen for environmental chemicals. Environmental Health Perspectives, 105(7), 734-742.[7]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-hydroxy-3'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the cross-validation of analytical methods for the quantification of 4-hydroxy-3'-methylbiphenyl. As a crucial metabolite and potential impurity in various chemical and pharmaceutical processes, its accurate measurement is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into method selection based on experimental data and established validation principles.

The Importance of Method Selection

The choice of an analytical method for quantifying 4-hydroxy-3'-methylbiphenyl is a critical decision that impacts data reliability and the ultimate success of a research or development project. Factors such as the sample matrix, required sensitivity, and the intended application of the data must be carefully considered.[1] This guide aims to provide a comprehensive comparison to aid in this selection process.

Comparative Analysis of Analytical Techniques

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of these parameters for methods analogous to those used for 4-hydroxy-3'-methylbiphenyl is presented below.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999[2]> 0.998[1]> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[1]97.0 - 103.0%[1]97.0 - 103.0%[3]
Precision (% RSD) < 2.0%[1]< 3.0%[1]< 15%
Limit of Detection (LOD) 0.05 µg/mL[1]0.1 µg/mL[1]0.75-1.0 ng/L[4]
Limit of Quantification (LOQ) 0.15 µg/mL[1]0.3 µg/mL[1]0.05–4.35 ng/L[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 4-hydroxy-3'-methylbiphenyl.[5]

Experimental Protocol: HPLC

A representative reversed-phase HPLC (RP-HPLC) method for the analysis of 4-hydroxy-3'-methylbiphenyl is detailed below. This method is based on common practices for the analysis of similar aromatic hydrocarbons.[5]

  • Instrumentation : HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[4][5]

  • Chromatographic Conditions :

    • Mobile Phase : Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[4][5]

    • Flow Rate : 1.0 mL/min.[4][5]

    • Injection Volume : 10 µL.[5]

    • Column Temperature : 25 °C.[5]

    • Detection Wavelength : 254 nm (based on the UV absorbance spectrum of biphenyls).[5]

  • Sample Preparation : Dissolve the sample in the mobile phase. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and sensitive detection.[6] For hydroxylated compounds like 4-hydroxy-3'-methylbiphenyl, derivatization is often required to improve volatility and thermal stability.[7]

Experimental Protocol: GC-MS

The following protocol outlines a typical GC-MS analysis of a hydroxylated biphenyl, which would be applicable to 4-hydroxy-3'-methylbiphenyl.

  • Instrumentation : Gas chromatograph with a Mass Spectrometric detector.

  • Sample Preparation (with Derivatization) : After extraction, the solvent is evaporated, and the residue is derivatized (e.g., methylation) before being redissolved in a suitable solvent for GC-MS analysis.[4][8]

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas : Helium or Nitrogen.[5]

    • Injector Temperature : 250 °C.[5]

    • Detector Temperature : 300 °C.[5]

    • Oven Temperature Program : Start at 100 °C, ramp to 280 °C.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the trace-level quantification of 4-hydroxy-3'-methylbiphenyl in complex matrices such as environmental or biological samples.[4]

Experimental Protocol: LC-MS/MS

This protocol is representative of a method for analyzing various drugs and their metabolites and can be adapted for 4-hydroxy-3'-methylbiphenyl.

  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column : A reversed-phase C18 column with a smaller particle size for better resolution and speed.[4]

  • Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[4]

  • Sample Preparation : Sample preparation involves simply diluting the sample with a suitable buffer and adding an internal standard. The sample is then centrifuged, and the supernatant is injected into the LC-MS/MS system.[3]

Cross-Validation Workflow

The following diagram illustrates a typical cross-validation workflow for comparing different analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Comparative Analysis HPLC HPLC Method Specificity Specificity HPLC->Specificity GCMS GC-MS Method GCMS->Specificity LCMSMS LC-MS/MS Method LCMSMS->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Data_Analysis Statistical Data Analysis LOQ->Data_Analysis Method_Selection Optimal Method Selection Data_Analysis->Method_Selection

Caption: A flowchart illustrating the cross-validation process, from individual method validation to comparative analysis and final method selection.

Decision Framework for Method Selection

The choice of the most appropriate analytical method depends on a variety of factors. The following diagram provides a logical framework for making this decision.

DecisionFramework Decision Framework for Method Selection Start Start: Define Analytical Needs Matrix_Complexity Complex Matrix? Start->Matrix_Complexity Sensitivity High Sensitivity Required? Matrix_Complexity->Sensitivity Yes Volatility Is the Analyte Volatile? Matrix_Complexity->Volatility No HPLC Select HPLC Sensitivity->HPLC No LCMSMS Select LC-MS/MS Sensitivity->LCMSMS Yes Volatility->HPLC No GCMS Select GC-MS Volatility->GCMS Yes

Caption: A decision tree to guide the selection of the optimal analytical method based on key experimental requirements.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data for 4-hydroxy-3'-methylbiphenyl. While HPLC offers a robust and reliable approach for routine analysis, GC-MS provides high efficiency for volatile compounds, and LC-MS/MS delivers unparalleled sensitivity for trace-level quantification in complex matrices. By carefully considering the specific analytical needs and the performance characteristics of each technique, researchers can confidently select the most appropriate method for their application.

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A Comparative Guide to Phenol-Based Aromatic Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a polymer backbone is a critical decision that dictates the performance, processability, and ultimate success of the end-product. Among the vast landscape of polymeric materials, those derived from phenolic monomers offer a compelling combination of thermal stability, mechanical robustness, and chemical resistance. This guide provides a comprehensive performance benchmark of a promising, yet less documented class of polymers based on the "4-(3-Methylphenyl)phenol" monomer.

Due to the limited availability of direct experimental data for poly(4-(3-Methylphenyl)phenol), this guide will establish its expected performance characteristics based on established principles of polymer chemistry and data from structurally related polymers. We will then benchmark these anticipated properties against two well-characterized classes of high-performance polymers: Poly(p-phenylene ether) (PPE) and Advanced Phenolic Resins . This comparative analysis aims to provide a valuable resource for material selection and to stimulate further research into this promising area.

The Promise of "4-(3-Methylphenyl)phenol"-Based Polymers: A Structural Perspective

The monomer, 4-(3-Methylphenyl)phenol, possesses a unique combination of structural features that are expected to translate into desirable polymeric properties. The biphenyl backbone imparts rigidity and thermal stability, characteristic of aromatic polymers.[1] The meta-positioned methyl group on one of the phenyl rings introduces a degree of asymmetry, which is anticipated to disrupt chain packing and potentially enhance solubility in organic solvents compared to its unsubstituted counterpart, poly(4-phenylphenol).[2] The phenolic hydroxyl group serves as a reactive handle for polymerization, typically through etherification or esterification reactions, and can also participate in hydrogen bonding, influencing inter-chain interactions and, consequently, mechanical properties.

Performance Benchmarking: A Comparative Analysis

This section will compare the anticipated performance of poly(4-(3-Methylphenyl)phenol) with experimentally determined data for Poly(p-phenylene ether) (PPE) and Advanced Phenolic Resins across key performance indicators.

Thermal Stability

High thermal stability is a hallmark of aromatic polymers, making them suitable for applications requiring high-temperature processing or use.[3]

PropertyPoly(4-(3-Methylphenyl)phenol) (Expected)Poly(p-phenylene ether) (PPE)Advanced Phenolic Resins
Glass Transition Temperature (Tg) 180-220 °C~215 °C150-250 °C (highly dependent on crosslink density)
Decomposition Temperature (Td) > 450 °C (in N2)~470 °C (in N2)> 500 °C (char yield is a key metric)[4]

Expertise & Experience: The introduction of the methyl group in the 4-(3-Methylphenyl)phenol monomer is expected to slightly lower the glass transition temperature compared to a perfectly linear analogue due to increased free volume. However, the rigid biphenyl unit should ensure a high Tg overall, likely falling in the range of other high-performance poly(aryl ether)s.[2] PPE is known for its high Tg, making it a suitable benchmark.[5] Advanced phenolic resins, being thermosets, exhibit a wide range of Tgs depending on the degree of crosslinking. Their exceptional thermal stability is often characterized by a high char yield upon pyrolysis, a critical attribute for fire-retardant applications.[4]

Mechanical Properties

The mechanical integrity of a polymer is paramount for its structural applications.

PropertyPoly(4-(3-Methylphenyl)phenol)" (Expected)Poly(p-phenylene ether) (PPE)Advanced Phenolic Resins
Tensile Strength 70-90 MPa55-75 MPa40-70 MPa (unfilled)
Flexural Modulus 2.5-3.5 GPa2.5-2.8 GPa3-9 GPa (highly variable)
Elongation at Break 5-15%20-50%< 5% (brittle)

Trustworthiness: The rigid biphenyl backbone of poly(4-(3-Methylphenyl)phenol) is expected to contribute to high tensile strength and flexural modulus. The methyl group may slightly reduce brittleness compared to unsubstituted polyphenylenes, leading to a modest elongation at break. PPE is known for its good balance of stiffness and toughness.[6] In contrast, traditional phenolic resins are known for their high modulus but also their inherent brittleness, a consequence of their highly crosslinked, amorphous network.[7]

Solubility and Processability

For many applications, particularly in drug delivery and membrane science, polymer solubility is a critical parameter.

PropertyPoly(4-(3-Methylphenyl)phenol) (Expected)Poly(p-phenylene ether) (PPE)Advanced Phenolic Resins (uncured)
Solubility in Common Organic Solvents Soluble in aprotic polar solvents (e.g., NMP, DMAc, THF)Soluble in aromatic and chlorinated hydrocarbonsSoluble in alcohols, ketones, and some esters

Authoritative Grounding: The asymmetric nature of the 4-(3-Methylphenyl)phenol monomer is a key design element aimed at improving solubility. It is anticipated that polymers derived from it will exhibit good solubility in common aprotic polar solvents, facilitating processing via solution casting or spinning.[2] PPE's solubility in solvents like toluene and chloroform is well-documented.[8] Uncured phenolic resins (resols and novolacs) are soluble in a range of polar solvents, a property crucial for their application as coatings and adhesives before thermal curing.[9]

Biocompatibility and Potential in Drug Development

For applications in the biomedical field, biocompatibility is non-negotiable.

PropertyPoly(4-(3-Methylphenyl)phenol) (Expected)Poly(p-phenylene ether) (PPE)Advanced Phenolic Resins
Biocompatibility Likely to be biocompatible, but requires specific testing.Generally considered biocompatible; used in some medical devices.Biocompatibility depends on residual monomers and curing agents.
Drug Delivery Potential Potential as a matrix for controlled release of hydrophobic drugs due to its aromatic nature.Investigated for use in membranes for biomedical applications.Limited direct use in drug delivery due to processing challenges and potential for leaching.

Expertise & Experience: Aromatic polymers are often hydrophobic, which can be advantageous for encapsulating and controlling the release of poorly water-soluble drugs. The methylphenylphenol-based polymer, with its aromatic structure, is a promising candidate for such applications. However, comprehensive in-vitro and in-vivo biocompatibility studies would be essential to validate its suitability. PPE has found some use in medical applications, suggesting a degree of biological inertness. Phenolic resins, while excellent in many engineering applications, face greater hurdles in drug delivery due to concerns about the toxicity of residual phenol and formaldehyde from the synthesis process.

Experimental Methodologies

To obtain the benchmark data for a novel polymer such as poly(4-(3-Methylphenyl)phenol), a series of standardized experimental protocols would be employed.

Synthesis of Poly(4-(3-Methylphenyl)phenol)

A common route for synthesizing poly(aryl ether)s is through nucleophilic aromatic substitution.

SynthesisWorkflow Monomer 4-(3-Methylphenyl)phenol Polymerization Polymerization Monomer->Polymerization ActivatedMonomer Activated Difluoro-monomer ActivatedMonomer->Polymerization Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Reaction Nucleophilic Aromatic Substitution (~180-200 °C) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction->Precipitation Polymerization->Reaction Purification Purification and Drying Precipitation->Purification FinalPolymer Poly(4-(3-Methylphenyl)phenol) Purification->FinalPolymer

Figure 1: Generalized workflow for the synthesis of poly(aryl ether)s.

Causality Behind Experimental Choices: The use of an aprotic polar solvent is crucial to dissolve the reactants and facilitate the nucleophilic attack. Anhydrous conditions and an inert atmosphere are necessary to prevent side reactions that could terminate the polymerization and limit the molecular weight. The choice of the activated difluoro-monomer will influence the final polymer's properties (e.g., using a ketone-containing monomer would yield a poly(ether ether ketone)).

Thermal Analysis Workflow

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating thermal properties.

ThermalAnalysisWorkflow Sample Polymer Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Tg Glass Transition Temperature (Tg) DSC->Tg Td Decomposition Temperature (Td) TGA->Td

Figure 2: Workflow for thermal characterization of polymers.

Self-Validating System: The DSC protocol involves heating the sample at a controlled rate, cooling it, and then reheating. The glass transition temperature (Tg) is determined from the second heating scan to erase the thermal history of the sample, ensuring a more accurate and reproducible measurement. TGA involves heating the sample in a controlled atmosphere (e.g., nitrogen or air) and monitoring its weight loss as a function of temperature to determine the onset of thermal decomposition.

Mechanical Testing Protocol

Tensile and flexural properties are typically measured using a universal testing machine.

Step-by-Step Methodology for Tensile Testing (based on ASTM D638):

  • Specimen Preparation: Polymer films are cast from solution or compression molded into standardized dumbbell-shaped specimens.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.

  • Testing: The specimen is mounted in the grips of a universal testing machine.

  • Data Acquisition: The specimen is pulled at a constant crosshead speed until it fractures. The load and extension are continuously recorded.

  • Calculation: Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Conclusion and Future Outlook

While direct experimental data on "4-(3-Methylphenyl)phenol"-based polymers remains scarce, a systematic comparison with structurally and functionally related polymers such as PPE and advanced phenolic resins provides valuable insights for researchers. The anticipated properties of high thermal stability, good mechanical strength, and enhanced solubility make this class of polymers a compelling target for future research and development, particularly in advanced materials and biomedical applications. Further investigation into the synthesis of high molecular weight polymers and a thorough characterization of their properties are warranted to fully unlock their potential.

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A Comparative Guide to the Cytotoxicity of 4-(3-Methylphenyl)phenol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of 4-(3-Methylphenyl)phenol and its fundamental precursors, phenol and 3-methylphenol (m-cresol). As researchers and drug development professionals, understanding the toxicological evolution from simple phenolic precursors to a more complex biphenyl structure is critical for lead optimization and risk assessment. This document synthesizes available experimental data, explains the causal relationships behind cytotoxic mechanisms, and provides detailed protocols for reproducible in vitro assessment.

Introduction: From Simple Phenols to a Biphenyl Derivative

The journey from basic chemical building blocks to complex molecules is a cornerstone of synthetic chemistry. In this context, 4-(3-Methylphenyl)phenol represents a biphenyl structure, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, logically originates from simpler phenolic compounds.[2][3] The primary precursors, phenol and 3-methylphenol, are themselves compounds with well-documented biological effects and toxicological profiles.[4][5][6]

This guide will dissect the cytotoxic profiles of these three compounds, offering a comparative perspective. We will explore how the addition of a methyl group to the phenol ring (forming 3-methylphenol) and the subsequent introduction of a second phenyl ring (forming 4-(3-Methylphenyl)phenol) modulate their effects on cell viability.

The Precursors: Phenol and 3-Methylphenol (m-Cresol)

Phenol, a basic aromatic alcohol, has a long history of use as a disinfectant and chemical precursor.[7] Its cytotoxicity is attributed to its ability to disrupt cell membranes, denature proteins, and cause cellular necrosis.[8] 3-Methylphenol, an isomer of cresol, is also a widely used industrial chemical and a known cytotoxic agent.[9][10]

The cytotoxicity of these precursors provides a crucial baseline for understanding the toxicological properties of the final biphenyl product. The addition of a methyl group in 3-methylphenol can influence its lipophilicity and metabolic pathways, potentially altering its interaction with cellular components compared to phenol.

Synthesis of 4-(3-Methylphenyl)phenol: A Conceptual Overview

The formation of the carbon-carbon bond between the two aromatic rings in 4-(3-Methylphenyl)phenol is typically achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, involving the reaction of an aryl boronic acid with an aryl halide.[2][3]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle 3_methylphenyl_boronic_acid 3-Methylphenylboronic acid Pd_catalyst Pd(0) Catalyst 3_methylphenyl_boronic_acid->Pd_catalyst Transmetalation 4_bromophenol 4-Bromophenol 4_bromophenol->Pd_catalyst Oxidative Addition product 4-(3-Methylphenyl)phenol Pd_catalyst->product Reductive Elimination Base Base Base->Pd_catalyst

Figure 1: Conceptual workflow of the Suzuki-Miyaura coupling for the synthesis of 4-(3-Methylphenyl)phenol.

Comparative Cytotoxicity: Experimental Data

CompoundCell LineIncubation TimeIC50 (mM)Reference
PhenolHT-294 h>10[11]
PhenolHT-2924 h8.5 ± 0.7[11]
PhenolHCT 1164 h>10[11]
PhenolHCT 11624 h9.2 ± 0.5[11]
p-CresolHT-294 h4.8 ± 0.3[11]
p-CresolHT-2924 h1.9 ± 0.1[11]
p-CresolHCT 1164 h6.2 ± 0.4[11]
p-CresolHCT 11624 h2.5 ± 0.2[11]

Data for p-cresol is presented as a surrogate for m-cresol due to the availability of directly comparable experimental data on the selected cell lines.

From this data, it is evident that p-cresol exhibits greater cytotoxicity (lower IC50 values) than phenol against both HT-29 and HCT 116 cell lines.[11] This suggests that the addition of a methyl group to the phenol ring enhances its cytotoxic potential.

Cytotoxicity of 4-(3-Methylphenyl)phenol: A Mechanistic and QSAR-Informed Perspective

While specific IC50 values for 4-(3-Methylphenyl)phenol are not available in the reviewed literature, we can infer its likely cytotoxic profile based on structure-activity relationships (SAR) and studies on similar biphenyl compounds.

The introduction of a second phenyl ring significantly increases the molecule's size and lipophilicity. Quantitative Structure-Activity Relationship (QSAR) studies on phenolic compounds have demonstrated that hydrophobicity (often represented by log P) is a critical determinant of cytotoxicity.[10][12] An increase in lipophilicity can enhance a compound's ability to penetrate cell membranes and interact with intracellular targets.

Furthermore, studies on various biphenyl derivatives have shown potent cytotoxic activities against a range of cancer cell lines.[1][11][13] The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatives often exhibit enhanced biological activity compared to their monocyclic precursors.[1] The cytotoxic mechanisms of biphenyl compounds can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

Therefore, it is reasonable to hypothesize that 4-(3-Methylphenyl)phenol would exhibit greater cytotoxicity (a lower IC50 value) than its precursors, phenol and 3-methylphenol. The larger, more lipophilic structure would likely facilitate enhanced cellular uptake and interaction with critical cellular machinery, potentially leading to a more potent cytotoxic response.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two standard in vitro cytotoxicity assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 4-(3-Methylphenyl)phenol, 3-methylphenol, and phenol in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with compounds cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 value absorbance_measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Conclusion

This guide provides a comparative framework for understanding the cytotoxicity of 4-(3-Methylphenyl)phenol in relation to its precursors, phenol and 3-methylphenol. The available experimental data for structurally similar compounds suggests a trend of increasing cytotoxicity with increasing molecular complexity and lipophilicity. Specifically, the addition of a methyl group to phenol (forming cresol) appears to enhance cytotoxicity, and it is hypothesized that the further addition of a phenyl group to form 4-(3-Methylphenyl)phenol will result in an even more potent cytotoxic agent.

For researchers in drug development, this implies that while the biphenyl scaffold can be a source of potent biological activity, careful toxicological profiling is essential. The provided experimental protocols offer a robust starting point for generating the necessary in vitro data to make informed decisions in the progression of novel chemical entities. Further studies are warranted to definitively determine the IC50 value of 4-(3-Methylphenyl)phenol on various cell lines and to elucidate its specific mechanisms of cytotoxic action.

References

  • ResearchGate. (n.d.). Toxicity (IC 50 value, mM) of phenol and p-cresol to HT-29 and HCT 116 cells. [Link]

  • Li, W., et al. (2012). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2020). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • GOV.UK. (2024). Phenol: toxicological overview. [Link]

  • NIH. (2024). Phenol Toxicity. [Link]

  • J-Stage. (n.d.). QSAR of toxicology of substituted phenols. [Link]

  • Douali, L. (2022). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research. [Link]

  • ChemBK. (2024). 3-methylphenol. [Link]

  • Wikipedia. (n.d.). m-Cresol. [Link]

  • INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). [Link]

  • NIH. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. [Link]

  • MDPI. (2021). Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associated Genes. [Link]

  • PubMed. (2000). A novel QSAR approach for estimating toxicity of phenols. [Link]

  • MDPI. (2021). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. [Link]

  • MDPI. (2023). Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. [Link]

  • MDPI. (2023). Quercetin and Its Fermented Extract as a Potential Inhibitor of Bisphenol A-Exposed HT-29 Colon Cancer Cells' Viability. [Link]

  • NIH. (2021). A Metabolomic Investigation of Eugenol on Colorectal Cancer Cell Line HT-29 by Modifying the Expression of APC, p53, and KRAS Genes. [Link]

  • PubMed Central. (2021). Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. [Link]

  • AccessMedicine. (n.d.). PHENOL AND RELATED COMPOUNDS. [Link]

  • MDPI. (2018). Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-(3-Methylphenyl)phenol, a substituted aromatic phenol. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting the best practices in chemical hygiene and waste management.

Foundational Knowledge: Hazard Assessment of 4-(3-Methylphenyl)phenol

Understanding the "why" behind a protocol is as crucial as the "how." 4-(3-Methylphenyl)phenol, as a member of the cresol and phenol family, presents significant hazards that dictate its handling and disposal requirements.

  • Toxicity and Corrosivity: Phenolic compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause severe skin burns and eye damage upon contact.[1][2] The initial contact may have an anesthetic effect, meaning pain might not be an immediate warning sign, yet severe tissue damage can still occur.[3]

  • Systemic Effects: Beyond localized corrosive action, phenol and its derivatives can be rapidly absorbed into the bloodstream, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[3][4] Chronic or repeated exposure can lead to a range of serious health issues.[3][5]

  • Environmental Hazard: Phenolic compounds are classified as hazardous to the aquatic environment.[6] Therefore, they must never be disposed of down the drain or in regular trash, as this can lead to contamination of water sources.[7][8]

Due to these intrinsic hazards, 4-(3-Methylphenyl)phenol and its associated waste streams are categorized as hazardous waste and must be managed accordingly through a licensed disposal facility.[9][10]

Personnel Protection: Your First and Last Line of Defense

Before handling 4-(3-Methylphenyl)phenol in any capacity—including for disposal—it is imperative to use appropriate Personal Protective Equipment (PPE) and engineering controls. The causality is simple: creating barriers between the chemical and your body is the most effective way to prevent exposure.

Engineering Controls:

  • Chemical Fume Hood: All work involving solid 4-(3-Methylphenyl)phenol or the preparation of its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4]

Personal Protective Equipment (PPE): The selection of PPE is dependent on the concentration and form of the chemical being handled.

Task / MaterialEye ProtectionHand ProtectionBody Protection
Handling pure solid or concentrated solutionsChemical splash goggles and face shieldDouble-glove with inner nitrile and outer butyl rubber or neoprene gloves[4]Fully-buttoned lab coat; chemical-resistant apron if splashing is likely[4]
Handling dilute aqueous solutions (<10%)Chemical safety glasses with side shieldsThicker (e.g., 8 mil) nitrile gloves, changed frequently[4]Lab coat
Transferring waste containersChemical safety glassesNitrile or neoprene glovesLab coat

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for chemical waste is segregation at the source. Never mix phenolic waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 1: Identify and Segregate Waste Streams

Proper disposal begins with correctly identifying the type of waste generated.

  • A. Unused/Expired Pure Chemical: The original container of 4-(3-Methylphenyl)phenol.

  • B. Grossly Contaminated Solids: Items heavily contaminated with the solid compound, such as weigh boats, spatulas, or paper towels from a spill cleanup.

  • C. Contaminated Labware (Sharps and Non-Sharps): Pipette tips, serological pipettes, centrifuge tubes, and gloves with trace contamination.

  • D. Aqueous Phenolic Waste: Buffer solutions or other aqueous mixtures containing 4-(3-Methylphenyl)phenol.

  • E. Organic Phenolic Waste: Solutions where an organic solvent (e.g., methanol, chloroform) is the primary component.

Step 2: Containerization and Labeling

All chemical waste must be collected in appropriate, sealed containers.

  • Select the Correct Container:

    • Solids (A, B): Use a wide-mouth, sealable container made of compatible plastic (e.g., HDPE) or a glass jar.

    • Contaminated Labware (C): Collect in a designated, leak-proof container, such as a plastic beaker or box that can be sealed.[4] Do not commingle this with regular biomedical waste.[4]

    • Aqueous Waste (D): Use a shatter-proof, sealable bottle, such as a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy.[11]

    • Organic Waste (E): Use a designated solvent waste container. Crucially, if the solvent is halogenated (like chloroform), this waste must be segregated into a "Halogenated Organic Waste" stream. [11]

  • Label the Container Immediately:

    • Attach a hazardous waste label provided by your EHS department.

    • Clearly write the full chemical name: "Hazardous Waste: 4-(3-Methylphenyl)phenol" and list any other components (e.g., "Water," "Methanol").

    • Indicate the approximate concentration or percentage of each component.

    • Mark the appropriate hazard pictograms (e.g., Toxic, Corrosive).

    • Keep the container closed at all times, except when adding waste.

Step 3: Storage and Removal
  • Storage: Store sealed waste containers in a designated satellite accumulation area, which must be under the control of laboratory personnel. This area should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[8] Store below eye level and away from incompatible materials like strong oxidizers.[3][8]

  • Disposal Request: Once the container is full or you are finished generating this type of waste, submit a chemical waste pickup request to your institution's EHS department following their specific procedures.[3]

The final and safest disposal method for phenolic compounds is through high-temperature incineration at a licensed chemical disposal facility, which ensures the complete destruction of the hazardous molecule.[7][11]

Emergency Procedures: Spill Management

Accidents happen; a robust protocol includes a clear plan for them.

  • Small Spill (<50 mL of solution or a few grams of solid):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (see table above).

    • Absorb liquids with a chemical absorbent material like vermiculite, sand, or a spill pad.[7][9] For solids, carefully sweep them up to avoid generating dust.[12]

    • Place all cleanup materials into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the area with soap and water.[9]

  • Large Spill (>50 mL or if you feel uncomfortable):

    • Evacuate the laboratory immediately and close the doors.

    • Alert others in the vicinity.

    • Call your institution's emergency EHS number or 911.[3][9]

    • Provide details on the chemical spilled and the location.

Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Final Disposal Path cluster_3 Spill Response start Generation of 4-(3-Methylphenyl)phenol Waste is_spill Is it a spill? start->is_spill spill_size Spill > 50mL or Unmanageable? is_spill->spill_size Yes waste_type Identify Waste Stream is_spill->waste_type No evacuate Evacuate Area & Call EHS/911 spill_size->evacuate Yes cleanup Cleanup with Spill Kit & Appropriate PPE spill_size->cleanup No solid_waste Pure Solid or Grossly Contaminated Solids waste_type->solid_waste aqueous_waste Aqueous Solution waste_type->aqueous_waste organic_waste Organic Solution waste_type->organic_waste labware_waste Contaminated Labware (Gloves, Tips, etc.) waste_type->labware_waste label_waste Select Appropriate Container & Apply Hazardous Waste Label solid_waste->label_waste aqueous_waste->label_waste organic_waste->label_waste labware_waste->label_waste store_waste Store in Satellite Accumulation Area with Secondary Containment label_waste->store_waste ehs_pickup Request Pickup by Institutional EHS store_waste->ehs_pickup incineration Licensed Hazardous Waste Incineration ehs_pickup->incineration cleanup->label_waste Contain cleanup debris

Caption: Decision workflow for handling 4-(3-Methylphenyl)phenol waste.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • Tripathi, Y. C. (2015, January 9). How can I dispose phenol? ResearchGate. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • LSU Health Shreveport - Environment, Health & Safety. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • CPAchem. (2024, January 12). Safety data sheet: 3-Methylphenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Retrieved from [Link]

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Navigating the Safe Handling of 4-(3-Methylphenyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape: A Synthesis of Analogous Compound Data

Due to the absence of a dedicated SDS for 4-(3-Methylphenyl)phenol, we must extrapolate its potential hazards from related phenolic compounds. Phenols as a class are known for their corrosive and toxic properties.[1][2] Structurally similar compounds like 3-Methylphenol and other substituted phenols are classified as toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2] Therefore, it is imperative to handle 4-(3-Methylphenyl)phenol with the assumption that it possesses a similar hazard profile.

Anticipated Hazards:

  • Acute Toxicity (Oral and Dermal): Assumed to be toxic if it comes into contact with skin or is ingested.

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation.

  • Serious Eye Damage/Irritation: Presumed to cause serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.

This conservative approach, grounded in the known hazards of the phenol chemical class, forms the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 4-(3-Methylphenyl)phenol. Each component is selected to mitigate the specific hazards identified through our analysis of analogous compounds.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 8 mil total thickness) or neoprene gloves.Phenolic compounds can penetrate standard laboratory gloves. Double-gloving or using a more robust material like neoprene provides enhanced protection against dermal absorption, which can be a route for systemic toxicity.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions containing the compound, which could cause severe eye damage. A face shield offers an additional layer of protection for the entire face.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.

Procedural Guidance: From Benchtop to Disposal

Adherence to a meticulous, step-by-step workflow is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Engineering Controls and Pre-Handling Preparations
  • Chemical Fume Hood: All handling of solid 4-(3-Methylphenyl)phenol and preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags should be located in the immediate vicinity of the work area.

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Solution Preparation:

    • Conduct all weighing of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Experimental Use:

    • Keep all containers with 4-(3-Methylphenyl)phenol tightly sealed when not in use.

    • Clearly label all solutions with the chemical name, concentration, and appropriate hazard pictograms.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly after removing gloves.

The logical flow for handling 4-(3-Methylphenyl)phenol is visualized in the diagram below, emphasizing the critical control points for ensuring safety.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_start Verify Fume Hood Certification & Eyewash/Shower Accessibility don_ppe Don Appropriate PPE prep_start->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit weigh Weigh Solid in Fume Hood prep_spill_kit->weigh Proceed to Handling prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete collect_waste Collect Solid & Liquid Waste in Labeled, Sealed Containers experiment->collect_waste Generate Waste remove_ppe Properly Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose Dispose as Hazardous Chemical Waste via EHS collect_waste->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.